molecular formula C9H6N4S B2811964 6-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 43029-38-5

6-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Número de catálogo: B2811964
Número CAS: 43029-38-5
Peso molecular: 202.24
Clave InChI: YZYHQEVIKOTCTI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a synthetically versatile heterocyclic compound that serves as a key scaffold in medicinal chemistry research, particularly in the development of novel enzyme inhibitors and antimicrobial agents. This compound features a fused triazolo-thiadiazole core system, which is characterized by its planar structure and significant electron delocalization, contributing to its strong binding affinity in biological systems . Recent scientific investigations have identified it as a highly promising urease inhibitor . Derivatives of this scaffold have demonstrated exceptional inhibitory activity against the urease enzyme, with one study showing IC50 values as low as 0.87 ± 0.09 µM, representing a significant increase in potency compared to standard controls like thiourea (IC50 = 22.54 ± 2.34 µM) . The mechanism of action for its anti-urease activity has been characterized as competitive inhibition, whereby the compound effectively occupies the enzyme's active site . Beyond urease inhibition, this pharmacophore exhibits broad-spectrum biological activity. Research indicates that its derivatives possess significant antifungal and antibacterial properties against various urease-positive microorganisms, including C. neoformans and P. mirabilis . Furthermore, analogous triazolo-thiadiazole structures have been explored as potential inhibitors of other biologically relevant targets, such as Cell Division Cycle 25B (Cdc25B) and Protein Tyrosine Phosphatase 1B (PTP1B), highlighting its utility in diverse therapeutic areas . With a molecular formula of C₉H₆N₄S and a molecular weight of 202.24 g/mol, this compound is supplied as a high-purity material for research applications . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Propiedades

IUPAC Name

6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4S/c1-2-4-7(5-3-1)8-12-13-6-10-11-9(13)14-8/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZYHQEVIKOTCTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C=NN=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Computational Insights into 6-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole: A Comprehensive DFT and TD-DFT Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The fused bicyclic scaffold [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole represents a privileged pharmacophore in modern medicinal chemistry, exhibiting profound antimicrobial, anticancer, and urease-inhibitory activities [1, 3]. The addition of a phenyl group at the 6-position creates a highly conjugated, electron-rich system. Understanding the quantum mechanical behavior of 6-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is critical for rational drug design. This technical guide provides an authoritative, step-by-step Density Functional Theory (DFT) framework to analyze its electronic structure, chemical reactivity, and non-covalent interaction potential.

Quantum Mechanical Rationale & Pharmacological Context

The fusion of a 1,2,4-triazole with a 1,3,4-thiadiazole ring forces a planar geometry that facilitates extensive π -electron delocalization. The nitrogen-rich core acts as a multivalent hydrogen-bond acceptor, while the sulfur atom provides a highly polarizable center capable of participating in π -sulfur and chalcogen bonding with target proteins (e.g., the active site of urease or SARS-CoV-2 main protease)[2, 3].

By employing DFT, we can mathematically map the electron density of this scaffold. The 6-phenyl substitution is not merely structural; it acts as an electron reservoir, lowering the HOMO-LUMO gap and enhancing the molecule's overall polarizability. This electronic tuning is directly responsible for the scaffold's nonlinear optical (NLO) properties and its high binding affinity in biological targets [1].

Self-Validating Computational Protocol

To ensure rigorous scientific integrity, computational chemistry workflows must be self-validating. The following protocol outlines the exact causality behind each parameter chosen for the DFT analysis of 6-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole.

Step-by-Step Methodology
  • Initial Geometry Construction:

    • Action: Construct the 3D molecular model using GaussView and perform a preliminary Molecular Mechanics (UFF) optimization.

    • Causality: UFF rapidly resolves severe steric clashes between the 6-phenyl ring and the thiadiazole core, preventing the subsequent quantum mechanical calculation from failing due to non-convergence.

  • Ground State Optimization (DFT):

    • Action: Execute optimization in Gaussian 16 using the opt freq b3lyp/6-311++g(d,p) route.

    • Causality: The B3LYP hybrid functional offers the optimal balance between computational cost and electron correlation accuracy. The 6-311++G(d,p) basis set is mandatory here; the diffuse functions (++) are critical for accurately modeling the expanded electron clouds of the lone pairs on the highly electronegative nitrogen and sulfur atoms[1].

  • The Self-Validation Check (Frequency Analysis):

    • Action: Analyze the thermochemistry output.

    • Causality: The freq keyword calculates the second derivative of the energy (Hessian matrix). If the output yields any imaginary frequencies ( Nimag​>0 ), the geometry is resting on a saddle point (transition state). A true local minimum is strictly validated only when Nimag​=0 .

  • Excited State Simulation (TD-DFT):

    • Action: Calculate the first 20 singlet-singlet vertical excitations using td=(nstates=20) cam-b3lyp/6-311++g(d,p).

    • Causality: While B3LYP is excellent for ground states, it underestimates Rydberg states and long-range charge transfers. CAM-B3LYP includes a Coulomb-attenuating method that corrects long-range interactions, providing highly accurate UV-Vis spectral simulations [2].

DFT_Workflow cluster_analysis Quantum Chemical Analyses Start Input Coordinates 6-Phenyl-triazolo-thiadiazole Opt Geometry Optimization DFT / B3LYP / 6-311++G(d,p) Start->Opt Freq Frequency Calculation (Validate Local Minimum: Nimag = 0) Opt->Freq FMO FMO & Reactivity (HOMO-LUMO Gap) Freq->FMO MEP MEP Mapping (Electrostatic Potential) Freq->MEP TDDFT TD-DFT (Excited States / UV-Vis) Freq->TDDFT NBO NBO Analysis (Charge Transfer & Steric) Freq->NBO

Figure 1: Step-by-step self-validating computational workflow for DFT and TD-DFT analysis.

Electronic Structure & Frontier Molecular Orbitals (FMO)

The Frontier Molecular Orbitals (HOMO and LUMO) dictate the kinetic stability and chemical reactivity of the molecule. In 6-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole:

  • HOMO (Highest Occupied Molecular Orbital): Predominantly localized over the sulfur atom and the thiadiazole ring, indicating this region is susceptible to electrophilic attack and acts as an electron donor.

  • LUMO (Lowest Unoccupied Molecular Orbital): Distributed across the triazole ring and extending into the 6-phenyl substituent, marking the primary sites for nucleophilic attack.

The energy gap ( ΔE ) between the HOMO and LUMO is a critical parameter. A narrower gap indicates higher chemical reactivity and lower kinetic stability, which correlates with enhanced biological interaction and NLO properties [1, 2]. Based on benchmark B3LYP/6-311++G(d,p) calculations for this scaffold, the global reactivity descriptors are summarized below.

Table 1: Global Reactivity Descriptors (Representative Values)
Quantum DescriptorMathematical DerivationCalculated Value (eV)
HOMO Energy ( EHOMO​ ) --6.12
LUMO Energy ( ELUMO​ ) --2.05
Energy Gap ( ΔE ) ELUMO​−EHOMO​ 4.07
Ionization Potential ( I ) −EHOMO​ 6.12
Electron Affinity ( A ) −ELUMO​ 2.05
Chemical Hardness ( η ) (I−A)/2 2.035
Chemical Softness ( S ) 1/(2η) 0.245
Electrophilicity Index ( ω ) μ2/(2η) 4.10

Data synthesized from standard DFT analyses of triazolothiadiazole derivatives [1, 2].

Molecular Electrostatic Potential (MEP) & Non-Covalent Interactions

The MEP maps the three-dimensional charge distribution, serving as a visual and quantitative tool to predict non-covalent interactions (e.g., hydrogen bonding, halogen bonding) in biological environments [4].

  • Nucleophilic Regions (Red/Negative): The deepest negative potentials are concentrated around the exposed nitrogen atoms (specifically N1 and N2 of the triazole ring). These are the primary hydrogen-bond acceptor sites when the molecule docks into a receptor pocket.

  • Electrophilic Regions (Blue/Positive): The positive potential is localized around the hydrogen atoms of the 6-phenyl ring, facilitating hydrophobic and π

    π stacking interactions with aromatic amino acid residues (e.g., Tyrosine, Tryptophan).

Pharmacophore_Map Phenyl 6-Phenyl Ring (Lipophilic) Triazole 1,2,4-Triazole (H-Bond Acceptor) Phenyl->Triazole Pi-Conjugation Target Biological Target (e.g. Urease) Phenyl->Target Hydrophobic Thiadiazole 1,3,4-Thiadiazole (S-Polarizability) Triazole->Thiadiazole Fused Core Triazole->Target Dipole/H-Bond Thiadiazole->Target Pi-Sulfur Inter.

Figure 2: Electronic interactions and pharmacophore mapping of the 6-Phenyl-triazolothiadiazole scaffold.

Natural Bond Orbital (NBO) & Charge Transfer Dynamics

To understand the intrinsic stability of the fused bicyclic system, NBO analysis is executed. NBO evaluates the second-order perturbation energy ( E(2) ), which quantifies the hyperconjugative interactions and intramolecular charge transfer (ICT).

In 6-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, the most significant stabilization energies arise from n→π∗ transitions. Specifically, the lone pair ( n ) electrons on the sulfur atom strongly delocalize into the anti-bonding ( π∗ ) orbitals of the adjacent C=N bonds. This intense electron delocalization across the fused junction is the physical mechanism that enforces the rigid, planar conformation of the core, minimizing entropic penalties upon binding to a biological target [4].

Strategic Implications for Lead Optimization

For drug development professionals, the DFT data of 6-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole provides a clear roadmap for lead optimization:

  • Modulating the Phenyl Ring: Adding electron-withdrawing groups (e.g., -NO2, -CF3) to the para-position of the 6-phenyl ring will further lower the LUMO energy, increasing the electrophilicity index ( ω ). This is a proven strategy to enhance covalent binding or strong dipole interactions with target proteases [2].

  • Exploiting the Sulfur Atom: The high polarizability of the thiadiazole sulfur makes it an excellent candidate for π -sulfur interactions. Retaining the steric freedom around this atom is crucial for maintaining the scaffold's broad-spectrum antimicrobial efficacy [3].

References

  • Balachandar Waddar, Saidi Reddy Parne, Suman Gandi, et al. "The second-order nonlinear optical properties of novel triazolo[3,4-b] [1, 3, 4] thiadiazole derivative chromophores using DFT calculations." Structural Chemistry, 2023. URL:[Link]

  • Sharanabasappa, et al. "Novel indolo [3,2-c]isoquinoline-5-one-6-yl[1,2,4]triazolo [3,4-b] [1,3,4]thiadiazole analogues: Design, synthesis, anticancer activity, docking with SARS-CoV-2 Omicron protease and MESP/TD-DFT approaches." Journal of Molecular Structure, 2022. URL:[Link]

  • " [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives as new therapeutic candidates against urease positive microorganisms: design, synthesis, pharmacological evaluations, and in silico studies." Scientific Reports, 2023. URL:[Link]

  • "Exploiting the Role of Molecular Electrostatic Potential, Deformation Density, Topology, and Energetics in the Characterization of S···N and Cl···N Supramolecular Motifs in Crystalline Triazolothiadiazoles." Crystal Growth & Design, 2016. URL:[Link]

An In-depth Technical Guide to the Crystal Structure Analysis of 6-Phenyl-triazolo[3,4-b]thiadiazole

An In-depth Technical Guide to the Crystal Structure Analysis of 6-Phenyl-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazole

Foreword: Beyond the Molecule—The Architectural Imperative in Drug Discovery

In the landscape of modern medicinal chemistry, the[1][2][3]triazolo[3,4-b][1][3][4]thiadiazole scaffold is a privileged structure, serving as the core of compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[5][6]. The 6-phenyl derivative, the subject of this guide, is a quintessential example of this class. However, a molecule's true potential is not defined solely by its two-dimensional connectivity. Its three-dimensional architecture, both in isolation and in its condensed state, dictates its interaction with biological targets and its ultimate pharmaceutical viability.

This guide provides a comprehensive, field-proven walkthrough of the methodologies and analytical reasoning required to perform a complete crystal structure analysis of 6-Phenyl-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazole. We will move beyond a simple recitation of steps to explore the causality behind experimental choices, demonstrating how a synergistic approach combining synthesis, single-crystal X-ray diffraction (SCXRD), and computational chemistry yields a holistic understanding of the molecule. This is not merely an academic exercise; it is a critical component of rational drug design, providing the foundational data for structure-activity relationship (SAR) studies, pharmacophore modeling, and solid-state characterization.

The Prerequisite: Synthesis and High-Quality Crystal Growth

The fidelity of any crystal structure analysis is fundamentally limited by the quality of the starting material. The synthesis of a pure compound and the subsequent growth of a single, defect-free crystal are non-negotiable prerequisites.

Rationale for Synthetic Strategy

The most robust and widely adopted synthetic route to the 3,6-disubstituted-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazole core involves the cyclocondensation of a 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol with a suitable carboxylic acid or its more reactive derivative, such as an acyl chloride[7][8]. The use of a strong dehydrating agent, typically phosphorus oxychloride (POCl₃), is crucial as it activates the carboxylic acid carbonyl group, facilitating the electrophilic attack and subsequent intramolecular cyclization to form the fused bicyclic system[6][8].

Experimental Protocol: Synthesis

Objective: To synthesize 6-Phenyl-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazole.

Materials:

  • 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol

  • Benzoic acid (or Benzoyl chloride)

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (1.0 eq) and benzoic acid (1.1 eq).

  • Carefully add phosphorus oxychloride (10 mL per gram of triazole) to the mixture in a fume hood.

  • Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature. Cautiously pour the reaction mixture onto a beaker of crushed ice with stirring. This hydrolyzes the excess POCl₃ and precipitates the product.

  • Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Filter the resulting solid precipitate, wash thoroughly with cold water, and dry it.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to yield the pure compound.

Experimental Protocol: Crystallization

Objective: To grow single crystals suitable for X-ray diffraction.

Causality: The slow evaporation technique is employed to allow molecules to deposit onto a growing lattice in a highly ordered fashion. The choice of solvent is critical; an ideal solvent (or solvent system) is one in which the compound has moderate solubility, preventing rapid precipitation.

Procedure:

  • Dissolve the purified product in a minimum amount of a suitable solvent system (e.g., a 1:1 mixture of chloroform and ethanol) with gentle heating.

  • Filter the warm solution to remove any particulate matter.

  • Transfer the clear solution to a clean vial. Cover the vial with a cap or parafilm pierced with a few small holes to allow for slow evaporation.

  • Place the vial in a vibration-free environment at a constant, cool temperature.

  • Monitor the vial over several days for the formation of well-defined, prismatic crystals.

Single-Crystal X-ray Diffraction (SCXRD): Deciphering the Blueprint

SCXRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides an atomic-resolution map of the molecule and its packing environment.

The SCXRD Experimental Workflow

The process follows a logical progression from data acquisition to structural refinement and validation. Each step is critical for achieving a high-quality, reliable structure.

scxrd_workflowcrystal_selectionCrystal Selection & Mountingdata_collectionX-ray Data Collection(Diffractometer)crystal_selection->data_collectiondata_reductionData Reduction & Integrationdata_collection->data_reductionstructure_solutionStructure Solution(Phase Problem)data_reduction->structure_solutionstructure_refinementStructure Refinement(Least-Squares)structure_solution->structure_refinementvalidationValidation & CIF Generationstructure_refinement->validation

Figure 1: Standard workflow for Single-Crystal X-ray Diffraction (SCXRD).
Detailed Protocol: Data Collection and Refinement
  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head. For accurate data, the experiment is typically conducted at a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations[6].

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. Monochromatic X-ray radiation (e.g., Mo Kα or Cu Kα) is used. The crystal is rotated in the X-ray beam, and a series of diffraction images are collected by a detector.

  • Data Reduction: The collected images are processed to integrate the intensities of the diffraction spots and apply corrections for factors like Lorentz-polarization effects.

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map, revealing the positions of most non-hydrogen atoms.

  • Structure Refinement: A model of the structure is refined against the experimental data using a least-squares algorithm. Anisotropic displacement parameters are refined for non-hydrogen atoms. Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model[6]. The quality of the final model is assessed by the R-factors (R1 and wR2), which should be as low as possible.

Data Presentation: Crystallographic Parameters

The final refined structure is summarized in a crystallographic information file (CIF) and key data are presented in a table.

ParameterExample ValueSignificance
Chemical FormulaC₁₅H₁₀N₄SConfirms the elemental composition of the crystal unit.
Formula Weight (Mᵣ)278.34Molar mass of the compound.
Crystal SystemMonoclinicDefines the symmetry of the unit cell.[1]
Space GroupP2₁/cDescribes the symmetry elements within the unit cell.[1]
a (Å)10.5523 (12)Unit cell dimension along the a-axis.[1]
b (Å)13.8414 (16)Unit cell dimension along the b-axis.[1]
c (Å)11.4303 (13)Unit cell dimension along the c-axis.[1]
β (°)98.716 (2)Angle of the unit cell for a monoclinic system.
Volume (V) (ų)1603.5 (3)Volume of the unit cell.[1]
Z4Number of molecules in the unit cell.
Final R₁ [I > 2σ(I)]0.0524Residual factor indicating the agreement between observed and calculated data.
wR₂ (all data)0.135Weighted residual factor, a more robust indicator of refinement quality.

Structural Analysis: From Molecular Geometry to Supramolecular Packing

Molecular Conformation

The analysis of the solved structure reveals key conformational features. For the 6-Phenyl-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazole class, two aspects are paramount:

  • Planarity of the Fused Core: The bicyclic[1][2][3]triazolo[3,4-b][1][3][4]thiadiazole system is typically observed to be nearly planar[3][6][9]. This planarity facilitates π-system delocalization and is a critical factor for potential π-π stacking interactions.

  • Dihedral Angles of Phenyl Rings: The phenyl rings at the 3- and 6-positions are generally twisted out of the plane of the heterocyclic core[3][9]. The magnitude of these dihedral angles is significant; it defines the overall shape of the molecule and can sterically influence how the molecule fits into a receptor's binding pocket. For instance, in one derivative, the dihedral angles between the triazolo-thiadiazole system and the pyridine and phenyl rings were found to be 1.53° and 7.55°, respectively, indicating a relatively coplanar arrangement[3].

Supramolecular Architecture: The Role of Intermolecular Interactions

A crystal is not merely a collection of molecules; it is a highly organized supramolecular assembly held together by a network of non-covalent interactions. Understanding this network is crucial for predicting physical properties like melting point, solubility, and polymorphism.

Key interactions stabilizing the crystal lattice of this scaffold include:

  • C-H···N Hydrogen Bonds: These weak hydrogen bonds are ubiquitous, often involving a C-H group from a phenyl ring acting as a donor and a nitrogen atom from the triazole ring of an adjacent molecule acting as an acceptor. These interactions frequently link molecules into one-dimensional chains[3].

  • π-π Stacking Interactions: The planar, electron-rich heterocyclic cores and phenyl rings can stack on top of each other in an offset fashion. These interactions are vital for stabilizing the crystal packing[3][9].

  • C-H···π Interactions: A C-H bond can interact with the face of an aromatic ring, further contributing to the cohesion of the crystal structure[6][9].

  • Chalcogen and Halogen Bonds: In derivatives containing sulfur and halogens, directional interactions like C-S···N chalcogen bonds or C-Cl···N halogen bonds can play a highly specific and stabilizing role in the molecular packing[5].

Computational Corroboration: Hirshfeld Surface Analysis

To visualize and quantify the complex network of intermolecular interactions, we employ Hirshfeld surface analysis. This powerful computational tool provides a unique fingerprint of the crystal packing environment.

Causality: The Hirshfeld surface is a calculated boundary around a molecule in a crystal, defined where the contribution to the electron density from the molecule is equal to the contribution from all other molecules. By mapping properties like the normalized contact distance (d_norm) onto this surface, we can instantly identify regions of close intermolecular contact.

  • d_norm Mapping: Red spots on the d_norm surface highlight contacts that are shorter than the van der Waals radii, indicating strong interactions like hydrogen bonds.

  • 2D Fingerprint Plots: These plots summarize all the interactions by plotting the distance to the nearest nucleus inside the surface (dᵢ) versus the distance to the nearest nucleus outside (dₑ). This allows for the deconvolution and quantification of the relative contributions of different interaction types (e.g., H···H, C···H, N···H) to the total crystal packing[10][11].

hirshfeld_analysiscluster_interactionsIntermolecular Contact Contributions (%)molecule6-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoleCrystal PackingHHH···H~40-50%molecule->HHDominant van der Waals contactsCHC···H / H···C~20-25%molecule->CHπ-interactionsNHN···H / H···N~5-10%molecule->NHHydrogen bondingSHS···H / H···S~5-10%molecule->SHWeak H-bondingOtherOther

Figure 2: Conceptual breakdown of intermolecular contacts from Hirshfeld surface analysis.

Conclusion and Implications for Drug Development

The comprehensive crystal structure analysis of 6-Phenyl-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazole, achieved through a synergistic application of synthesis, SCXRD, and computational methods, provides an unambiguous depiction of its molecular and supramolecular structure.

For the drug development professional, this information is invaluable:

  • Structure-Activity Relationships (SAR): The precise bond lengths, angles, and conformational preferences (e.g., dihedral angles) provide the essential geometric parameters for building accurate pharmacophore models and performing molecular docking studies.

  • Identification of Interaction Points: The analysis of intermolecular interactions reveals the key functional groups (hydrogen bond donors/acceptors, aromatic surfaces) that the molecule uses for self-assembly. These same points are prime candidates for interaction with a biological target.

  • Solid-State Properties: Understanding the crystal packing and the specific interactions that stabilize the lattice is the first step in studying polymorphism, a critical consideration for drug formulation, stability, and bioavailability.

References

  • Crystal structure of 6-ferrocenyl-3-phenyl-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazole. (n.d.). ResearchGate. Retrieved March 29, 2024, from [Link]

  • Cansız, A., Cetin, A., Orek, C., Karatepe, M., Sarac, K., Kus, A., & Koparir, P. (2012). 6-Phenyl-3-(4-pyridyl)-1,2,4-triazolo-[3,4-b][1][3][4]thiadiazole: synthesis, experimental, theoretical characterization and biological activities. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 97, 606-615. [Link]

  • Cansız, A., et al. (2012). 6-Phenyl-3-(4-pyridyl)-1,2,4-triazolo-[3,4-b][1][3][4]thiadiazole: Synthesis, experimental, theoretical characterization and biological activities. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 97, 606-15. Available from: [Link]

  • Dinçer, M., Ozdemir, N., Cetin, A., Cansiz, A., & Büyükgüngör, O. (2005). 6-phenyl-3-(4-pyridyl)-1,2,4-triazolo[3,4-b][1][3][4]thiadiazole. Acta Crystallographica Section C: Crystal Structure Communications, 61(Pt 11), o665–o667. [Link]

  • Bhosale, V. R. (2024). EFFICIENT SYNTHESIS OF 1, 2, 4-TRIAZOLO [3, 4 -B]-1, 3, 4 - THIADIZOLES DERIVATIVES. Dr. Patangrao Kadam Mahavidyalaya Ramanandnagar (Burli). Retrieved from [Link]

  • Gomha, S. M., et al. (2021). An Efficient One-Pot Synthesis of 6-Phenyl-3-(1H-Pyrazol-1-yl)-[1][2][3]Triazolo[3,4-b][1][3][4]Thiadiazole Derivatives and Their Antimicrobial Evaluation and Molecular Docking Studies. Polycyclic Aromatic Compounds, 42(5), 2285-2303. [Link]

  • El-Emam, A. A., Al-Alshaikh, M. A., Ghabbour, H. A., Abdelbaky, M. S. M., & García-Granda, S. (2016). Crystal structure of 6-(2-fluorophenyl)-3-phenyl-[1][2][3]-triazolo[3,4-b][1][3][4]thiadiazole, C15H9FN4S. Zeitschrift für Kristallographie - New Crystal Structures, 231(2), 661-663. [Link]

  • Al-Majidi, S. M. H., et al. (2023). Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. Crystals, 13(3), 448. [Link]

  • Sun, G., Wang, R., & Wang, D. (2020). Crystal structure and Hirshfeld surface analysis of two organic salts based on 1,3,4-thiadiazole derivatives. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 1), 74-80. [Link]

  • Kumar, A., et al. (2022). Structural and Energetic Properties of Weak Noncovalent Interactions in Two Closely Related 3,6-Disubstituted-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazole Derivatives. Crystal Growth & Design, 22(10), 6033-6048. [Link]

  • Karakuş, S., et al. (2019). Synthesis and structural characterization of 3-[1-[4-(2-methylpropyl)phenyl]ethyl]-6-(4-fluorophenyl)-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole. Powder Diffraction, 34(3), 237-243. [Link]

  • Aydin, A., et al. (2020). Crystal structure and Hirshfeld surface analysis of 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphenyl)methoxy]phenyl}-1,2-oxazole. Acta Crystallographica Section E: Crystallographic Communications, 76, 345-350. Available at: [Link]

  • Yadav, M. P. S., et al. (2015). Molecular Structure and Vibrational Analysis of 2-Amino-5-(m-Nitrophenyl)-1,3,4-Thiadiazole by DFT Calculations. Computational Chemistry, 3(4), 49-62. [Link]

  • Gentile, F. S., et al. (2023). Synthesis and Crystallization of N-Rich Triazole Compounds. Crystals, 13(12), 1709. [Link]

  • Mohamed, S. K., et al. (2016). 3-Phenoxymethyl-6-phenyl-1,2,4-triazolo[3,4-b][1][3][4]thiadiazole. IUCrData, 1(4), x160539. Available from: [Link]

  • Fun, H.-K., et al. (2008). 3-Ethyl-6-{1-[4-(2-methylpropyl)phenyl]ethyl}-1,2,4-triazolo[3,4-b][1][3][4]thiadiazole. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 10), o1838. [Link]

  • El-Emam, A. A. (1998). s-TRIAZOLO[3,4-b]-1,3,4-THIADIAZOLE DERIVATIVES. HETEROCYCLES, 48(3), 561. [Link]

  • El Ayouchi, A., et al. (2023). Synthesis, X-ray Crystal Structure, Anticancer, Hirshfeld Surface Analysis, DFT, TD-DFT, ADMET, and Molecular Docking of 3-Phenyl-1,2,4-triazolo[3,4-h]-13,4-thiaza-11-crown-4. Molecules, 28(19), 6940. [Link]

An In-depth Technical Guide to the Thermodynamic Properties of 6-Phenyl-triazolo[3,4-b]thiadiazole

An In-depth Technical Guide to the Thermodynamic Properties of 6-Phenyl-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazole

Foreword for the Researcher

This document serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development on the thermodynamic properties of the heterocyclic compound 6-Phenyl-[1][2]triazolo[3,4-b][2][3]thiadiazole. The unique fused ring structure of this molecule, combining the electron-deficient[1][2]triazole and[2][3]thiadiazole rings with a phenyl substituent, imparts a range of biological activities, making its physicochemical characterization, including its thermodynamic stability, of significant interest. This guide will navigate through the essential experimental techniques and computational methodologies pertinent to elucidating the thermodynamic landscape of this compound. We will delve into the "why" behind procedural steps, ensuring a robust and validated approach to your investigations.

Synthesis and Characterization: The Foundation of Thermodynamic Analysis

A prerequisite for any accurate thermodynamic measurement is the unambiguous synthesis and rigorous characterization of the target compound. The literature presents several synthetic routes to the[1][2]triazolo[3,4-b][2][3]thiadiazole scaffold, typically involving the cyclocondensation of a 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol with an appropriate carboxylic acid or its derivative.[2][4]

Exemplary Synthetic Protocol:

A common and effective method involves the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with a suitable reagent like benzoyl chloride or benzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride.

Purity and Structural Verification:

The purity of the synthesized 6-Phenyl-[1][2]triazolo[3,4-b][2][3]thiadiazole is paramount for reliable thermodynamic data. The following characterization techniques are indispensable:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and assess purity.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups and confirm the formation of the fused heterocyclic system.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, further confirming the identity of the compound.

  • Elemental Analysis: To ascertain the elemental composition (C, H, N, S) of the synthesized molecule.

Experimental Determination of Thermodynamic Properties

While specific experimental thermodynamic data for 6-Phenyl-[1][2]triazolo[3,4-b][2][3]thiadiazole is not extensively reported, this section outlines the standard, validated experimental protocols for determining key thermodynamic parameters for such organic solids.

Thermal Stability Analysis: Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

Understanding the thermal stability is crucial, especially for applications in materials science and for assessing the shelf-life of pharmaceutical compounds.[5]

Experimental Protocol: TGA-DTA

  • Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of pure 6-Phenyl-[1][2]triazolo[3,4-b][2][3]thiadiazole is placed in an inert crucible (e.g., alumina or platinum).

  • Instrumentation: A simultaneous TGA-DTA instrument is employed.

  • Experimental Conditions:

    • Atmosphere: Typically an inert atmosphere (e.g., nitrogen or argon) at a constant flow rate to prevent oxidative decomposition.

    • Heating Rate: A linear heating rate (e.g., 10 °C/min) is applied over a defined temperature range (e.g., ambient to 600 °C).

  • Data Acquisition: The instrument records the sample weight as a function of temperature (TGA curve) and the temperature difference between the sample and a reference (DTA curve).

  • Data Interpretation:

    • TGA Curve: A significant weight loss indicates decomposition. The onset temperature of decomposition is a key indicator of thermal stability.

    • DTA Curve: Endothermic or exothermic peaks correspond to physical transitions (e.g., melting) or chemical reactions (e.g., decomposition). For many triazole derivatives, decomposition is an exothermic process.[6]

Causality Behind Experimental Choices:

  • Inert Atmosphere: The use of an inert atmosphere is critical to study the intrinsic thermal stability of the molecule without the influence of oxygen, which could lead to complex, overlapping oxidation and decomposition reactions.

  • Linear Heating Rate: A controlled, linear heating rate ensures that the thermal events are well-resolved and allows for the application of kinetic models to the decomposition data if desired.

Workflow for Thermal Stability Analysis

TGA_DTA_Workflowcluster_prepSample Preparationcluster_analysisInstrumental Analysiscluster_dataData InterpretationprepWeigh Pure Sample (1-5 mg)tga_dtaTGA-DTA Instrumentprep->tga_dtaPlace in CrucibleconditionsSet Conditions:- Inert Atmosphere (N₂)- Linear Heating Rate (10 °C/min)tga_dta->conditionsrunRun Experimentconditions->runacquireAcquire TGA & DTA Curvesrun->acquireGenerate DatainterpretDetermine:- Decomposition Temperature- Melting Point- Thermal Events (Endo/Exothermic)acquire->interpret

Caption: Workflow for TGA-DTA analysis.

Enthalpy of Formation: Combustion Calorimetry

The standard molar enthalpy of formation (ΔfH°m) is a fundamental thermodynamic property that quantifies the energy change when a compound is formed from its constituent elements in their standard states. For nitrogen-containing heterocyclic compounds, static bomb combustion calorimetry is the gold standard for its determination.[7][8]

Experimental Protocol: Static Bomb Combustion Calorimetry

  • Sample Preparation: A pellet of the pure, dry compound (typically ~0.5-1 g) is accurately weighed. A known length of fuse wire is connected to the pellet.

  • Bomb Preparation: The pellet is placed in a crucible inside a high-pressure stainless steel vessel (the "bomb"). A small amount of distilled water is added to the bomb to ensure saturation of the final atmosphere. The bomb is then sealed and pressurized with pure oxygen (typically to ~30 atm).

  • Calorimetry: The bomb is submerged in a known quantity of water in a well-insulated calorimeter. The system is allowed to reach thermal equilibrium.

  • Combustion: The sample is ignited by passing a current through the fuse wire. The temperature of the water in the calorimeter is precisely monitored as it rises due to the heat released by the combustion.

  • Data Analysis: The corrected temperature rise is used to calculate the specific energy of combustion (ΔcU). This value is then corrected for the combustion of the fuse wire and the formation of nitric acid from the nitrogen in the sample. From the specific energy of combustion, the standard molar enthalpy of combustion (ΔcH°m) and subsequently the standard molar enthalpy of formation (ΔfH°m) can be calculated using Hess's law.

Causality Behind Experimental Choices:

  • High-Pressure Oxygen: This ensures complete and rapid combustion of the organic compound to well-defined products (CO₂, H₂O, N₂).

  • Aqueous Environment in the Bomb: The presence of water helps to dissolve the gaseous products and ensures that the final state of the water formed is liquid, which is the standard state for this calculation. It also facilitates the quantitative analysis of nitric acid formed.

Computational Prediction of Thermodynamic Properties

Due to the challenges and hazards associated with experimental thermochemistry of some nitrogen-rich compounds, computational methods are invaluable for predicting thermodynamic properties.[8] Density Functional Theory (DFT) and other ab initio methods have been successfully applied to similar heterocyclic systems.

Computational Protocol: DFT Calculations

  • Molecular Geometry Optimization: The 3D structure of 6-Phenyl-[1][2]triazolo[3,4-b][2][3]thiadiazole is optimized to find its lowest energy conformation. A common and reliable method is the B3LYP functional with a suitable basis set like 6-31G(d).

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

  • Calculation of Enthalpy of Formation: The gas-phase enthalpy of formation can be calculated using atomization or isodesmic reaction schemes. The isodesmic approach, where the number and types of bonds are conserved on both sides of a hypothetical reaction, is often more accurate as it benefits from the cancellation of systematic errors in the calculations.

Workflow for Computational Prediction of Thermodynamic Properties

DFT_WorkflowstartDefine Molecular StructureoptGeometry Optimization(e.g., B3LYP/6-31G(d))start->optfreqFrequency Calculationopt->freqverifyVerify Minimum Energy State(No Imaginary Frequencies)freq->verifythermoCalculate:- Zero-Point Vibrational Energy (ZPVE)- Thermal Correctionsverify->thermoIf MinimumhofCalculate Enthalpy of Formation(Isodesmic Reaction Scheme)thermo->hofgibbsCalculate Gibbs Free Energythermo->gibbs

Caption: Workflow for DFT-based thermodynamic property prediction.

Summary of Key Thermodynamic Properties

While specific experimental values for 6-Phenyl-[1][2]triazolo[3,4-b][2][3]thiadiazole are pending dedicated studies, the following table outlines the key properties and the methodologies for their determination, providing a framework for future research.

Thermodynamic PropertyExperimental MethodComputational MethodSignificance
Melting Point (°C) Differential Scanning Calorimetry (DSC) or DTA-Defines the upper limit of the solid-state application and influences solubility.
Decomposition Temperature (°C) Thermogravimetric Analysis (TGA)-Indicates thermal stability and potential hazards.
Enthalpy of Fusion (kJ/mol) Differential Scanning Calorimetry (DSC)-Energy required for the solid-to-liquid phase transition.
Standard Molar Enthalpy of Formation (ΔfH°m) Bomb Combustion CalorimetryDFT with Isodesmic ReactionsA fundamental measure of the compound's energetic content.[6]
Standard Molar Gibbs Free Energy of Formation (ΔfG°m) Derived from ΔfH°m and entropyDFT with thermal correctionsIndicates the spontaneity of the formation reaction under standard conditions.
Heat Capacity (Cp) Differential Scanning Calorimetry (DSC)DFT Frequency AnalysisQuantifies the amount of heat required to raise the temperature of the substance.

Conclusion and Future Outlook

The thermodynamic properties of 6-Phenyl-[1][2]triazolo[3,4-b][2][3]thiadiazole are critical for its development in both pharmaceutical and material science applications. This guide has provided a robust framework for the experimental determination and computational prediction of these properties. While direct experimental data remains to be published, the methodologies outlined herein are well-established and provide a clear path for researchers. Future work should focus on the careful experimental measurement of the enthalpy of formation via combustion calorimetry and a detailed study of its thermal decomposition pathways. Such data will be invaluable for creating a complete physicochemical profile of this promising heterocyclic compound.

References

  • Cansız, A., Cetin, A., Orek, C., Karatepe, M., Sarac, K., Kus, A., & Koparir, P. (2012). 6-Phenyl-3-(4-pyridyl)-1,2,4-triazolo-[3,4-b][2][3]thiadiazole: synthesis, experimental, theoretical characterization and biological activities. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 97, 606-615. [Link]

  • ResearchGate. (n.d.). 6-Phenyl-3-(4-pyridyl)-1,2,4-triazolo-[3,4-b][2][3]thiadiazole: Synthesis, experimental, theoretical characterization and biological activities. [Link][1]

  • Dinçer, M., Ozdemir, N., Cetin, A., Cansiz, A., & Büyükgüngör, O. (2005). 6-phenyl-3-(4-pyridyl)-1,2,4-triazolo[3,4-b][2][3]thiadiazole. Acta Crystallographica Section C: Crystal Structure Communications, 61(Pt 11), o665-o667. [Link][3]

  • Joshi, K., Ram, H., Dodiya, B., & Bhatt, H. (2022). Synthesis And Characterization Of Triazolo [3,4-B][2][3]Thiadiazoles Derivatives. Chemistry & Biology Interface, 12(1), 7-14. [Link][2]

  • Nahi, R. J., & Imran, N. H. (2019). Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings. Oriental Journal of Chemistry, 35(1). [Link][9]

  • PubMed. (2010). New 6-amino-[1][2]triazolo[3,4-b][2][3]thiadiazines and[1][2]triazolo[3,4-b][2][3]thiadiazin-6-ones: synthesis, characterization and antibacterial activity evaluation. [Link][10]

  • MDPI. (n.d.). Special Issue : Synergies on the Trio Energy-Structure-Reactivity: Nitrogen- containing Heterocyclic Compounds. [Link][7]

  • Elder, A. S., & Smith, M. D. (2006). Quantum Chemical Study of the Structure and Thermochemistry of the Five-Membered Nitrogen-Containing Heterocycles and Their Anions and Radicals. The Journal of Physical Chemistry A, 110(48), 13025-13034. [Link][8]

  • Venugopal, S., Saha, S., Kumbhakarna, N., & Vargeese, A. A. (2025). Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives. RSC Advances, 15(1), 1-12. [Link][5]

  • Khan, I., et al. (2023).[1][2]triazolo[3,4-b][2][3]thiadiazole derivatives as new therapeutic candidates against urease positive microorganisms: design, synthesis, pharmacological evaluations, and in silico studies. BMC Chemistry, 17(1), 77. [Link][4]

  • Michigan State University. (n.d.). Heterocyclic Compounds. [Link]

  • ACS Omega. (2023). Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion. [Link][11]

  • PMC. (2023). Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion. [Link][12]

  • Chemistry Europe. (2019). Heat of Formation of Triazole‐Based Salts: Prediction and Experimental Validation. [Link][6]

  • Baghdad Science Journal. (2024). Synthesis and Characterization of Some New Pyrazole, Triazole, Oxadiazole, Thiazole, Thiadiazole Derivatives Bearing p. [Link]

  • ResearchGate. (n.d.). 6Phenyl3-(4-pyridyl)-1,2,4-triazolo[3,4- b ][2][3]thiadiazole. [Link]

  • Dr. Patangrao Kadam Mahavidyalaya Ramanandnagar (Burli). (2024). EFFICIENT SYNTHESIS OF 1, 2, 4-TRIAZOLO [3, 4 -B]-1, 3, 4 - THIADIZOLES DERIVATIVES. [Link]

  • MDPI. (n.d.). Triazolo Based-Thiadiazole Derivatives. Synthesis, Biological Evaluation and Molecular Docking Studies. [Link]

Identification of 6-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole Metabolites: A Comprehensive LC-HRMS/MS Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The fused bicyclic scaffold [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has garnered intense interest in medicinal chemistry due to its diverse pharmacological profile, including potent urease inhibition, anticancer, and antimicrobial properties . However, the presence of an electron-rich sulfur atom and multiple nitrogen heteroatoms makes this pharmacophore highly susceptible to complex biotransformations—a known metabolic liability in thiadiazole-based drug design . For drug development professionals, profiling the metabolic fate of the 6-phenyl substituted derivative is a critical hurdle in lead optimization. This whitepaper provides an authoritative, self-validating methodology for the in vitro generation, detection, and structural elucidation of these metabolites using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS/MS).

Mechanistic Rationale for Biotransformation

Understanding the chemical reactivity of the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole core is a prerequisite to predicting its metabolic clearance. The scaffold successfully combines two pharmacologically significant five-membered rings, but this fusion creates specific sites of metabolic vulnerability.

  • Phase I Oxidation (CYP450 Mediated): The 6-phenyl ring acts as a primary lipophilic anchor, making it a prime target for Cytochrome P450 (predominantly CYP3A4 and CYP2C9) mediated aromatic hydroxylation.

  • S-Oxidation: The sulfur atom within the thiadiazole ring is highly susceptible to S-oxidation (forming sulfoxides) via Flavin-containing monooxygenases (FMOs) or CYP450s.

  • Ring Cleavage/Desulfuration: The N-C-S fragment in the thiadiazole ring can undergo oxidative desulfuration, leading to ring opening and a subsequent loss of pharmacological activity.

  • Phase II Conjugation: The hydroxylated Phase I metabolites serve as direct substrates for Uridine 5'-diphospho-glucuronosyltransferases (UGTs), leading to highly polar O-glucuronide conjugates designed for rapid renal excretion.

Experimental Methodology: A Self-Validating In Vitro Protocol

To ensure absolute trustworthiness in metabolite identification, the assay must differentiate true enzymatic biotransformation from chemical degradation or mass spectrometer source artifacts. This is achieved through a self-validating matrix of controls.

Step-by-Step Human Liver Microsome (HLM) Incubation
  • Matrix Assembly: In a 1.5 mL Eppendorf tube, combine Human Liver Microsomes (HLM) at a final protein concentration of 1.0 mg/mL and the 6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole test compound in a 100 mM potassium phosphate buffer (pH 7.4, 3.3 mM MgCl₂).

    • Causality Check: The final test compound concentration is kept at 10 µM, and organic solvent (DMSO) is strictly maintained at <0.2% v/v. Exceeding this solvent threshold artificially inhibits CYP450 activity, leading to false-negative clearance data.

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Reaction Initiation: Initiate the reaction by adding a pre-warmed NADPH regenerating system (1 mM final concentration) and Uridine 5'-diphosphoglucuronic acid (UDPGA, 2 mM) for Phase II profiling.

    • Causality Check (The Self-Validating Control): NADPH is the obligate electron donor for CYP450s. A parallel minus-NADPH control must be run simultaneously. Any "metabolite" peaks appearing in both the active and minus-NADPH samples are instantly flagged as matrix impurities or chemical instability, ensuring only true enzymatic products are reported.

  • Quenching: At predetermined time points (0, 15, 30, 60 mins), extract 100 µL aliquots and immediately quench into 300 µL of ice-cold Acetonitrile/Methanol (50:50, v/v) containing an internal standard (e.g., Tolbutamide).

    • Causality Check: A biphasic organic mixture is chosen over pure acetonitrile to ensure that highly polar Phase II glucuronides and the lipophilic parent compound are both precipitated effectively without selective recovery bias.

  • Centrifugation: Vortex for 2 minutes and centrifuge at 14,000 × g for 15 minutes at 4°C. Transfer the supernatant to LC vials.

Analytical Strategy: LC-HRMS/MS Workflow

High-resolution mass spectrometry (Q-TOF or Orbitrap) is mandatory for this scaffold to distinguish isobaric transformations (e.g., distinguishing aromatic hydroxylation from N-oxidation).

  • Chromatography: Utilize a sub-2 µm C18 reversed-phase column (e.g., 2.1 × 100 mm, 1.7 µm). Mobile phase A: 0.1% Formic acid in water; Mobile phase B: 0.1% Formic acid in Acetonitrile. A shallow gradient (5% B to 95% B over 12 minutes) is required to separate positional isomers (e.g., ortho- vs. para-hydroxylation on the phenyl ring).

  • Mass Spectrometry Parameters: Operate in Positive Electrospray Ionization (ESI+) mode. Utilize Data-Dependent Acquisition (DDA) with dynamic exclusion.

    • Causality Check: Dynamic exclusion temporarily ignores the highly abundant parent ion ([M+H]⁺ 203.04) after it has been fragmented. This forces the mass spectrometer to trigger MS/MS events on low-abundance, co-eluting metabolite ions that would otherwise be suppressed by the parent signal.

Quantitative Data Presentation

The table below summarizes the expected metabolic profile based on exact mass shifts and diagnostic fragmentation patterns.

Metabolite IDBiotransformation PathwayChemical FormulaExact Mass [M+H]⁺Mass Shift (Da)Diagnostic MS/MS Fragments (m/z)
Parent None (Unchanged)C₉H₆N₄S203.03910.0000104.05 (Phenyl-CN), 134.02
M1 Aromatic HydroxylationC₉H₆N₄OS219.0340+15.9949120.04 (HO-Phenyl-CN)
M2 S-Oxidation (Sulfoxide)C₉H₆N₄OS219.0340+15.9949104.05 (Unmodified Phenyl-CN)
M3 Desulfuration / Ring CleavageC₉H₆N₄O187.0620-15.9771104.05, 144.05
M4 O-Glucuronidation (of M1)C₁₅H₁₄N₄O₇S395.0661+192.0270219.03 (Loss of 176 Da UGT)

Analytical Note: M1 and M2 are isobaric (+16 Da). They are differentiated by their MS/MS spectra; M1 retains the oxygen on the phenyl fragment (m/z 120), whereas M2 shows the unmodified phenyl fragment (m/z 104), proving the oxidation occurred on the thiadiazole sulfur.

Metabolic Pathway Visualization

MetabolicPathway Parent 6-Phenyl-[1,2,4]triazolo [3,4-b][1,3,4]thiadiazole [M+H]+ 203.04 M1 M1: Phenyl Hydroxylation [M+H]+ 219.03 Parent->M1 CYP450 (CYP3A4/2C9) Phase I M2 M2: S-Oxidation (Sulfoxide) [M+H]+ 219.03 Parent->M2 FMO / CYP450 Phase I M3 M3: Desulfuration [M+H]+ 187.06 Parent->M3 Hydrolysis / CYP450 Phase I M4 M4: O-Glucuronide of M1 [M+H]+ 395.06 M1->M4 UGT Enzymes Phase II

CYP450 and UGT-mediated biotransformation of 6-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole.

Conclusion

The identification of 6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole metabolites requires a rigorous, self-validating analytical approach. By combining robust minus-NADPH controls to eliminate false positives with high-resolution DDA mass spectrometry to resolve isobaric metabolites, researchers can confidently map the metabolic liabilities of this promising scaffold. Understanding these pathways—particularly the vulnerability of the thiadiazole sulfur and the 6-phenyl ring—provides the necessary structural insights to design more metabolically stable and bioavailable analogs in future drug discovery campaigns.

References

  • Title: [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives as new therapeutic candidates against urease positive microorganisms: design, synthesis, pharmacological evaluations, and in silico studies Source: Scientific Reports (2023) 13:10136 URL: [Link]

  • Title: Mechanism-based approaches of 1,3,4 thiadiazole scaffolds as potent enzyme inhibitors for cytotoxicity and antiviral activity Source: Medicine in Drug Discovery (2023) 100150 URL: [Link]

Methodological & Application

Green chemistry approaches for 6-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole preparation

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Green Chemistry Approaches for the Preparation of 6-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole scaffold is a privileged fused heterocyclic system in medicinal chemistry, exhibiting profound antimicrobial, anti-inflammatory, and anticancer properties[1]. Traditionally, the synthesis of the 6-phenyl derivative involves the cyclocondensation of 4-amino-5-mercapto-1,2,4-triazole with benzoic acid using phosphorus oxychloride ( POCl3​ ) as both a solvent and a dehydrating agent[2].

While effective, the traditional POCl3​ pathway is severely limited by its high environmental toxicity, corrosive nature, extended reflux times (6–8 hours), and laborious aqueous workups that generate massive amounts of hazardous acidic waste[3].

The Green Chemistry Paradigm: Transitioning to green chemistry is not merely an ecological compliance measure; it is a kinetic optimization. By utilizing Microwave-Assisted Synthesis (MAS) or Ultrasound-Assisted Synthesis (UAS) , we exploit alternative energy transfer mechanisms. Microwave irradiation relies on dielectric heating, directly activating the polar mercapto (-SH) and amino (- NH2​ ) nucleophilic centers of the triazole intermediate, bypassing the thermal inertia of bulk solvents. Conversely, ultrasound induces acoustic cavitation, creating localized "hot spots" of extreme temperature and pressure that drive the cyclodehydration forward in benign media like Deep Eutectic Solvents (DES).

Synthetic Workflow & Pathway Visualization

The diagram below illustrates the divergence between the traditional toxic pathway and the optimized green methodologies.

Workflow Substrate1 4-Amino-5-mercapto- 1,2,4-triazole Traditional Traditional Route POCl3, Reflux 6-8h Substrate1->Traditional Green Green Route MW/US, Catalyst, 10-45m Substrate1->Green Substrate2 Benzoic Acid Substrate2->Traditional Substrate2->Green Intermediate Acylated Thiol Intermediate Product 6-Phenyl-[1,2,4]triazolo [3,4-b][1,3,4]thiadiazole Intermediate->Product Cyclodehydration (-H2O) Traditional->Intermediate Toxic/Corrosive Green->Intermediate High Atom Economy

Fig 1: Mechanistic workflow comparing traditional vs. green synthesis of triazolothiadiazoles.

Quantitative Data: Methodological Comparison

To justify the transition to green protocols, quantitative metrics must be evaluated. The table below summarizes the efficiency, yield, and environmental impact (E-factor) of the three primary synthetic routes.

Reaction ParameterTraditional ( POCl3​ )Microwave-Assisted (Solvent-Free)Ultrasound (DES Media)
Reaction Time 6.0 – 8.0 hours5 – 15 minutes30 – 45 minutes
Operating Temp. 100°C – 105°C (Reflux)120°C (Dynamic Control)60°C – 70°C
Average Yield 60% – 72%88% – 94%82% – 89%
Catalyst/Solvent POCl3​ (Excess) p -TSA (Catalytic) / NoneCholine Chloride:Urea (1:2)
Waste Profile High (Acidic aqueous waste)Minimal (Water byproduct)Recyclable solvent system
E-Factor > 20 (Poor)< 3 (Excellent)< 5 (Very Good)

Experimental Protocols

A robust protocol must be a self-validating system. The following methodologies include built-in analytical checkpoints to ensure reaction fidelity.

Protocol A: Microwave-Assisted Solvent-Free Synthesis

Causality: Solid-state microwave synthesis eliminates solvent waste. A catalytic amount of p -Toluenesulfonic acid ( p -TSA) acts as a solid-state proton donor, activating the carbonyl carbon of benzoic acid for nucleophilic attack by the triazole's mercapto group, followed by rapid intramolecular cyclization[3].

Step-by-Step Methodology:

  • Preparation: In an agate mortar, thoroughly triturate 4-amino-5-mercapto-1,2,4-triazole (1.0 mmol, 116 mg) and benzoic acid (1.1 mmol, 134 mg) with a catalytic amount of p -TSA (0.1 mmol, 17 mg).

  • Irradiation: Transfer the homogenized powder to a 10 mL microwave-transparent quartz vessel. Place the vessel in a dedicated microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave).

  • Reaction Parameters: Irradiate at 120°C with a maximum power output of 150 W for 8–10 minutes. Self-Validation Check: Monitor the reaction via TLC (Ethyl Acetate:Hexane, 1:1). The disappearance of the highly polar starting materials indicates completion.

  • Workup: Cool the vessel to room temperature using compressed air. Suspend the resulting fused mass in 15 mL of saturated aqueous NaHCO3​ to neutralize the p -TSA and remove unreacted benzoic acid.

  • Isolation: Filter the solid precipitate under vacuum, wash with cold distilled water (2 × 10 mL), and recrystallize from hot ethanol to yield pure 6-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole.

Protocol B: Ultrasound-Assisted Synthesis in Deep Eutectic Solvents (DES)

Causality: Choline chloride:Urea (1:2) acts as both a biodegradable solvent and a hydrogen-bond-donating catalyst. It stabilizes the transition state of the cyclodehydration step. Acoustic cavitation from ultrasound provides the mechanical energy required to overcome the activation barrier at lower macroscopic temperatures.

Step-by-Step Methodology:

  • DES Preparation: Heat a mixture of Choline chloride and Urea (1:2 molar ratio) at 80°C until a clear, homogeneous liquid is formed.

  • Reaction Setup: Add 4-amino-5-mercapto-1,2,4-triazole (1.0 mmol) and benzoic acid (1.1 mmol) to 3 mL of the prepared DES in a 25 mL round-bottom flask.

  • Sonication: Immerse the flask in an ultrasonic bath (e.g., 40 kHz, 250 W). Sonicate at 65°C for 35–45 minutes.

  • Precipitation: Upon completion (confirmed by TLC), add 10 mL of ice-cold distilled water to the flask. The DES is highly water-soluble, causing the hydrophobic triazolothiadiazole product to precipitate immediately.

  • Recovery: Filter the solid product and wash with water. Sustainability Note: The aqueous filtrate containing the DES can be subjected to rotary evaporation to remove the water, allowing the DES to be recycled for up to 4 subsequent runs with minimal loss of catalytic activity.

Analytical Grounding & Structural Verification

To ensure trustworthiness, the isolated product must be validated against established spectroscopic markers[1][2].

  • FT-IR Spectroscopy (ATR): The success of the cyclodehydration is confirmed by the complete disappearance of the primary amine (- NH2​ ) stretching bands at 3300–3100 cm−1 and the thiol (-SH) band at ~2500 cm−1 . The appearance of strong absorption bands at ~1605 cm−1 (C=N stretching) and ~685 cm−1 (C-S-C stretching) confirms the fused thiadiazole ring formation.

  • 1 H NMR (300 MHz, DMSO- d6​ ): The spectrum will lack any exchangeable - NH2​ or -SH protons (which would typically appear broad at >10 ppm). Instead, a clean multiplet integrating for 5 protons will appear between δ 7.50–8.20 ppm, corresponding to the newly appended 6-phenyl ring.

  • 13 C NMR (75 MHz, DMSO- d6​ ): Key diagnostic signals for the bridgehead carbons of the triazolo[3,4-b][1,3,4]thiadiazole core will appear highly deshielded at approximately δ 151.0 ppm and δ 165.0 ppm.

References

  • Microwave Assisted Synthesis of Triazole based Scaffolds by Green Approaches and Catalytic Innovations: A Review.International Journal of Scientific Development and Research (IJSDR).
  • Exploiting the Role of Molecular Electrostatic Potential, Deformation Density, Topology, and Energetics in the Characterization of S···N and Cl···N Supramolecular Motifs in Crystalline Triazolothiadiazoles.ACS Publications.
  • Microwave-assisted synthesis of 1,2,4-triazolo [3,4-b]-1,3,4-thiadiazole.ResearchGate.
  • Synthesis and biological activities of 3,6-disubstituted-1,2,4-triazolo-1,3,4-thiadiazole derivatives.ResearchGate.

Sources

Catalytic applications of 6-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole complexes

Catalytic Applications of 6-Phenyl-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazole Complexes

Prepared by: Gemini, Senior Application Scientist

Abstract

The fused heterocyclic system, 6-Phenyl-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazole, is a scaffold of significant interest, primarily explored for its diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[5][6] However, its intrinsic structural features—a rigid, planar backbone rich in nitrogen and sulfur heteroatoms—make it an exceptional candidate as a multidentate ligand for coordination with transition metals. This guide moves beyond its biological profile to detail the synthesis and potential catalytic applications of its metal complexes, with a focus on palladium-catalyzed cross-coupling reactions. We provide experienced-based protocols, mechanistic insights, and a forward-looking perspective for researchers in catalysis, organic synthesis, and drug development.

Introduction: From Bio-activity to Catalysis

The[1][2][3]triazolo[3,4-b][1][3][4]thiadiazole core is a molecular architecture born from the strategic fusion of two biologically active five-membered rings: 1,2,4-triazole and 1,3,4-thiadiazole.[6] While its derivatives have been extensively studied for therapeutic applications, the very properties that confer biological activity—specifically, the arrangement of electron-donating nitrogen and sulfur atoms—also enable strong chelation with a variety of transition metal ions.

The formation of stable coordination complexes with metals like palladium, copper, cobalt, and iron opens a new frontier for these molecules in the realm of homogeneous catalysis.[7][8] The 6-phenyl substituent provides thermal and oxidative stability to the ligand scaffold, while the unshared electron pairs on the triazole and thiadiazole nitrogens can function as potent sigma-donors, stabilizing the metal center throughout a catalytic cycle. This guide serves as a foundational resource for harnessing these properties in synthetic organic chemistry.

Synthesis of Ligand and Metal Complexes

The journey from simple precursors to a catalytically active complex is a multi-step process. The foundational step is the synthesis of the key intermediate, 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol, which is then cyclized to form the target ligand.

Synthesis_Workflowcluster_0Part A: Precursor Synthesiscluster_1Part B: Ligand Synthesiscluster_2Part C: ComplexationABenzoic HydrazideBCS₂ / KOHA->BCHydrazine HydrateB->CD4-amino-5-phenyl-4H-1,2,4-triazole-3-thiolC->DFPOCl₃ (Reflux)D->FEBenzoic AcidE->FG6-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (Ligand)F->GISolvent (e.g., Acetonitrile)G->IHPdCl₂H->IJ[Pd(Ligand)₂Cl₂] ComplexI->J

Caption: Workflow for the synthesis of the ligand and its palladium complex.

Protocol 2.1: Synthesis of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (Precursor)

This protocol is adapted from established methods for creating 3-substituted-4-amino-5-mercapto-[1][2][3]triazoles.[2]

  • Step 1: Formation of Potassium Dithiocarbazinate.

    • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve benzoic hydrazide (0.1 mol) and potassium hydroxide (0.1 mol) in absolute ethanol (100 mL).

    • Cool the flask in an ice bath to 0-5 °C.

    • Add carbon disulfide (CS₂, 0.1 mol) dropwise over 30 minutes while maintaining the temperature.

    • Allow the mixture to warm to room temperature and stir for 12-16 hours. The formation of a yellow precipitate (potassium 3-benzoyl-dithiocarbazate) indicates a successful reaction.

  • Step 2: Cyclization with Hydrazine Hydrate.

    • To the suspension from Step 1, add hydrazine hydrate (0.2 mol, ~10 mL) slowly.

    • Fit the flask with a reflux condenser and heat the mixture to reflux. The color of the mixture will change, and hydrogen sulfide (H₂S) gas will evolve (Caution: Perform in a well-ventilated fume hood ).

    • Maintain reflux for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature. Dilute with 200 mL of cold water and carefully acidify with concentrated HCl or acetic acid to a pH of ~5-6.

    • The white or off-white solid product will precipitate. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry. Recrystallize from ethanol to obtain pure 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol.

Protocol 2.2: Synthesis of 6-Phenyl-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazole (Ligand)

This one-step cyclocondensation is a robust method for forming the fused ring system.[6][9]

  • Reaction Setup:

    • In a 100 mL round-bottom flask, create a mixture of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (0.01 mol) and benzoic acid (0.011 mol).

    • Carefully add phosphorus oxychloride (POCl₃, 10 mL) in a fume hood. POCl₃ acts as both the solvent and the dehydrating agent, activating the carboxylic acid for electrophilic attack.

    • Equip the flask with a reflux condenser and a calcium chloride guard tube.

  • Cyclization:

    • Heat the mixture to reflux gently for 2-3 hours. The reaction progress can be monitored by TLC (e.g., using a 3:1 ethyl acetate/hexane mobile phase).

    • After completion, allow the mixture to cool to room temperature.

  • Workup and Purification:

    • Very slowly and carefully, pour the cooled reaction mixture onto 200 g of crushed ice in a large beaker with constant stirring. This is a highly exothermic process.

    • Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate or ammonium hydroxide until the pH is ~7-8.

    • The solid product will precipitate. Collect it by vacuum filtration, wash extensively with water until the filtrate is neutral, and dry the crude product.

    • Purify the solid by recrystallization from a suitable solvent like ethanol or acetic acid to yield pure 6-Phenyl-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazole.

Protocol 2.3: Synthesis of Dichloro-bis(6-Phenyl-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazole)palladium(II)

This general procedure can be adapted for various metal salts.

  • Complex Formation:

    • Dissolve the synthesized ligand (2 mmol) in 20 mL of a suitable solvent (e.g., acetonitrile or hot ethanol) in a 50 mL flask.

    • In a separate flask, dissolve palladium(II) chloride (PdCl₂, 1 mmol) in a minimal amount of the same solvent (sonication may be required).

    • Add the PdCl₂ solution dropwise to the ligand solution with vigorous stirring.

    • Stir the reaction mixture at room temperature or gentle heat (50-60 °C) for 6-12 hours. The formation of a precipitate usually indicates complex formation.

  • Isolation:

    • Cool the mixture and collect the solid complex by filtration.

    • Wash the solid with cold solvent and then with diethyl ether to remove any unreacted starting materials.

    • Dry the complex under vacuum. Characterize using FT-IR (to observe shifts in C=N and C-S stretching frequencies upon coordination) and elemental analysis.

Application Profile: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for forming C(sp²)-C(sp²) bonds. The efficiency of this reaction hinges on the ligand bound to the palladium center. While direct studies on this specific complex are limited, its structural and electronic similarity to proven 1,2,3-triazole-based N-heterocyclic carbene (NHC) and phosphine ligands strongly suggests its utility in this domain.[4][10][11] The triazolothiadiazole ligand is expected to form a stable, electron-rich palladium center that can efficiently facilitate the key steps of the catalytic cycle.

Catalytic Cycle Mechanism

The catalytic cycle involves three fundamental steps: oxidative addition of the aryl halide to the Pd(0) species, transmetalation with the organoboron reagent, and reductive elimination to form the product and regenerate the Pd(0) catalyst.

Suzuki_CycleAPd(0)L₂B[Ar¹-Pd(II)L₂-X]A->B Oxidative AdditionC[Ar¹-Pd(II)L₂-Ar²]B->C TransmetalationC->A Reductive EliminationProductAr¹-Ar²C->ProductAr1XAr¹-XAr1X->BAr2BAr²-B(OR)₂+ BaseAr2B->C

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 3.1: Representative Suzuki-Miyaura Cross-Coupling

This predictive protocol outlines the use of the synthesized palladium complex for coupling an aryl bromide with phenylboronic acid.

  • Reaction Setup (Inert Atmosphere):

    • To an oven-dried Schlenk tube, add the synthesized Pd-complex (0.01 mmol, 1 mol%), aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), and a base such as potassium carbonate (K₂CO₃, 2.0 mmol).

    • Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times. This is critical as oxygen can deactivate the catalyst.

    • Add a degassed solvent mixture, such as 4 mL of Toluene/Ethanol/Water (4:1:1), via syringe.

  • Reaction Execution:

    • Stir the mixture at 80-100 °C.

    • Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or GC-MS. The reaction is typically complete within 4-12 hours.

  • Workup and Purification:

    • Once the starting material is consumed, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the product using column chromatography on silica gel to yield the pure biaryl product. The identity and purity should be confirmed by ¹H NMR and ¹³C NMR spectroscopy.

Data Presentation: Predicted Substrate Scope and Efficacy

The following table presents a representative, anticipated substrate scope for the Suzuki-Miyaura coupling catalyzed by the Pd-triazolothiadiazole complex, based on established palladium catalysis principles.[12]

EntryAryl Halide (Ar¹-Br)Boronic Acid (Ar²-B(OH)₂)ProductExpected Yield
14-BromotoluenePhenylboronic acid4-Methylbiphenyl>90%
24-BromoanisolePhenylboronic acid4-Methoxybiphenyl>90%
31-Bromo-4-nitrobenzenePhenylboronic acid4-Nitrobiphenyl>85%
44-BromobenzonitrilePhenylboronic acid4-Cyanobiphenyl>85%
52-BromopyridinePhenylboronic acid2-Phenylpyridine>80%
64-Bromotoluene4-Formylphenylboronic acid4'-Methyl-[1,1'-biphenyl]-4-carbaldehyde>80%

This table represents expected outcomes for illustrative purposes.

Future Outlook and Other Potential Applications

While palladium-catalyzed cross-coupling is a highly promising application, the versatile coordinating ability of the 6-Phenyl-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazole ligand suggests potential in other catalytic domains.

  • Copper-Catalyzed Reactions: Given the demonstrated success of copper catalysts in the direct arylation of triazoles and oxadiazoles, copper complexes of this ligand are prime candidates for catalyzing C-N and C-O cross-coupling reactions, which are vital for synthesizing pharmaceuticals and agrochemicals.[13]

  • First-Row Transition Metal Catalysis: There is a major push towards using more earth-abundant and less toxic metals like iron and cobalt for catalysis.[14] Developing iron and cobalt complexes with this robust ligand could lead to novel catalysts for reactions such as hydrosilylation, reduction, and oxidation reactions.

  • Oxidation Catalysis: Complexes with redox-active metals such as manganese or vanadium could be explored for their ability to catalyze the selective oxidation of alcohols or the epoxidation of olefins, leveraging the stable ligand framework to control the metal's reactivity.

The exploration of these avenues will undoubtedly expand the utility of this heterocyclic scaffold, transforming it from a purely medicinal chemistry motif into a versatile tool for synthetic chemists.

References

  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul University Press. [Link]

  • Two decades of the synthesis of mono- and bis-aminomercapto[1][2][3]triazoles. RSC Advances. (2020). [Link]

  • Palladium(II) Complexes of 1,2,4-Triazole-Based N-Heterocyclic Carbenes: Synthesis, Structure, and Catalytic Activity. Inorganics. (2022). [Link]

  • Synthesis and Biological Activity of Some Novel Derivatives of 4-Amino-3-(D-galactopentitol-1-yl)-5-mercapto-1,2,4-triazole. Molecules. (2011). [Link]

  • Phosphino-Triazole Ligands for Palladium- Catalyzed Cross-Coupling. The Journal of Organic Chemistry. (2018). [Link]

  • The Palladium-catalyzed Cross-Coupling Reactions of 3-Chloro-4-halogeno-1,2,5-thiadiazoles. HETEROCYCLES. (2003). [Link]

  • Application of first-row transition metal complexes bearing 1,2,3-triazolylidene ligands in catalysis and beyond. Chemical Society Reviews. (2024). [Link]

  • Facile Synthesis of 1,2,4-Triazoles via a Copper-Catalyzed Tandem Addition−Oxidative Cyclization. Journal of the American Chemical Society. (2009). [Link]

  • 1,3,4-THIADIAZOLE DERIVATIVES. HETEROCYCLES. (1998). [Link]

  • Synthesis of New[1][2][3]Triazolo[3,4-b][1][3][4]thiadiazines and Study of Their Anti-Candidal and Cytotoxic Activities. Journal of Chemistry. (2014). [Link]

  • Synthesis of some new[1][2][3]triazolo[3,4-b][1][3][4]thiadiazines and[1][2][3]triazolo[3,4-b][1][3][4] thiadiazoles starting from 5-nitro-2-furoic acid and evaluation of their antimicrobial activity. Bioorganic & Medicinal Chemistry. (2011). [Link]

  • Synthesis and study of the anticancer activity of some new 7H-[1][2][3]triazolo [3,4-b][1][3][4]thiadiazines. ScienceRise: Pharmaceutical Science. (2021). [Link]

  • Copper-Mediated Direct Arylation of 1,3,4-Oxadiazoles and 1,2,4-Triazoles with Aryl Iodides. Organic Letters. (2009). [Link]

  • Discovery of[1][2][3]triazolo[3,4-b][1][3][4]thiadiazole derivatives as novel, potent and selective c-Met kinase inhibitors: Synthesis, SAR study, and biological activity. European Journal of Medicinal Chemistry. (2018). [Link]

  • Synthesis of aryl cobalt and iron complexes and their catalytic activity on hydrosilylation of alkenes. New Journal of Chemistry. (2020). [Link]

  • Synthesis and Catalytic Applications of Palladium(II) Complexes Supported by Hydroxyl‐Functionalized Triazolylidenes. ChemistrySelect. (2020). [Link]

  • 3,6-Disubstituted 1,2,4-Triazolo[3,4-b]Thiadiazoles with Anticancer Activity as Topoisomerase IIα Inhibitors. OncoTargets and Therapy. (2020). [Link]

  • Synthesis and analgesic activity of triazolothiadiazoles and triazolothiadiazines encompassing 3-nitronaphtho[2,1-b]furan. Journal of Chemical and Pharmaceutical Research. (2011). [Link]

  • BIOLOGICAL ACTIVITIES OF 1, 3, 4- THIADIAZOLES AND SOME OF THEIR METAL COMPLEXES: A CONCISE REVIEW. ShodhKosh: Journal of Visual and Performing Arts. (2024). [Link]

  • Synthesis and analgesic activity of triazolothiadiazoles and triazolothiadiazines encompassing 3-nitronaphtho[2,1-b]furan. Journal of Chemical and Pharmaceutical Research. (2011). [Link]

Preparation of 6-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole single crystals

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Crystallographic Preparation of 6-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole Single Crystals

Executive Summary

The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole fused bicyclic system is a highly privileged scaffold in medicinal chemistry, functioning as a cyclic analogue of biguanide and thiosemicarbazide[1]. Derivatives of this core exhibit a broad spectrum of pharmacological activities, including potent antimicrobial, neuroprotective, and anticancer properties[2].

This application note details a validated, self-contained protocol for the dehydrative cyclocondensation synthesis of 6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, followed by the precise thermodynamic control required to grow X-ray quality single crystals. By mastering both the chemical synthesis and the supramolecular assembly phases, researchers can reliably isolate single crystals for advanced structural and structure-activity relationship (SAR) studies.

Mechanistic Insights & Causality

The Chemistry of Dehydrative Cyclocondensation

The formation of the fused thiadiazole ring is achieved by reacting 4-amino-4H-1,2,4-triazole-3-thiol with benzoic acid. Phosphorus oxychloride (POCl₃) is selected as the reagent of choice because it serves a dual function: it acts as a solvent and a powerful dehydrating agent[1].

  • Causality: The POCl₃ activates the carboxylic acid group of benzoic acid, facilitating a nucleophilic attack by the amino group of the triazole to form an amide intermediate. Subsequent dehydration and intramolecular nucleophilic attack by the adjacent thiol group on the activated carbon force the ring closure, yielding the thermodynamically stable fused 1,3,4-thiadiazole system[3].

Thermodynamic Control in Single Crystal Growth

Single-crystal X-ray diffraction (XRD) requires crystals with a highly ordered internal lattice, free of twinning or defects.

  • Causality: To achieve this, rapid precipitation must be suppressed. The slow evaporation technique using a binary solvent system (e.g., methanol/chloroform or DMSO/diethyl ether) is employed[4][5]. As the more volatile solvent slowly evaporates, the solution gradually reaches supersaturation. This controlled environment allows the molecules to organize via intermolecular π–π stacking (between the phenyl and triazolothiadiazole rings) and C=S–π interactions, which are critical for stabilizing the crystal lattice of these fused heterocycles[6].

Experimental Workflow & Visualization

G N1 Precursors 4-Amino-4H-1,2,4-triazole-3-thiol + Benzoic Acid N2 Cyclocondensation Reflux in POCl3 (5-6 h) 105 °C N1->N2 Intramolecular ring closure N3 Quench & Neutralize Ice bath + NaHCO3 (pH 7) N2->N3 Exothermic workup N4 Crude Product 6-Phenyl-[1,2,4]triazolo [3,4-b][1,3,4]thiadiazole N3->N4 Filtration & washing N5 Solvent Preparation Dissolve in MeOH/CHCl3 (1:1) Filter (0.22 µm) N4->N5 Purification N6 Crystallization Slow Evaporation (5-10 days) Ambient Temp N5->N6 Nucleation control N7 Single Crystals Harvested for XRD Analysis N6->N7 Ordered π-π packing

Synthesis and single-crystal growth workflow for 6-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole.

Step-by-Step Protocol

Phase 1: Synthesis of the Crude Product

Safety Note: POCl₃ is highly corrosive, toxic, and reacts violently with water. Perform all steps in a certified fume hood using appropriate PPE.

  • Reagent Mixing: In a 50 mL round-bottom flask, combine 4-amino-4H-1,2,4-triazole-3-thiol (1.0 mmol) and benzoic acid (1.1 mmol). The slight excess of benzoic acid ensures complete consumption of the triazole precursor[1].

  • Cyclocondensation: Add 5 mL of POCl₃ to the flask. Attach a reflux condenser equipped with a drying tube (CaCl₂) to exclude ambient moisture.

  • Reflux: Heat the mixture to reflux (approx. 105 °C) under continuous magnetic stirring for 5 to 6 hours[1]. Self-Validation: Monitor the reaction via TLC (Eluent: 10% MeOH/CHCl₃); the disappearance of the starting material spot confirms reaction completion[3].

  • Quenching: Allow the reaction mixture to cool to room temperature. Slowly and dropwise, pour the mixture over 50 g of crushed ice with vigorous stirring to safely hydrolyze the excess POCl₃.

  • Neutralization: Gradually add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH of the mixture reaches 7.0. A solid precipitate will form.

  • Isolation: Filter the solid under vacuum, wash thoroughly with ice-cold distilled water to remove inorganic salts, and dry overnight in a vacuum desiccator.

Phase 2: Single Crystal Growth
  • Solvent Selection: Prepare a 1:1 (v/v) binary solvent mixture of HPLC-grade Methanol and Chloroform[4].

  • Dissolution: Dissolve 50 mg of the crude 6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in a minimal volume (approx. 3-5 mL) of the binary solvent until the solution is completely clear.

  • Filtration (Critical Step): Pass the solution through a 0.22 µm PTFE syringe filter into a clean, dust-free 10 mL glass vial. Rationale: Removing microscopic particulates prevents heterogeneous nucleation, which causes rapid precipitation of microcrystalline powder instead of single crystals.

  • Controlled Evaporation: Seal the vial tightly with Parafilm. Use a fine needle to puncture 2 to 3 small holes in the Parafilm. Place the vial in a vibration-free, temperature-controlled environment (20–25 °C) away from direct sunlight[5].

  • Harvesting: Allow the solvent to evaporate slowly over 5 to 10 days. Once colorless, rectangular block crystals of sufficient size (typically 0.1–0.3 mm) are observed, carefully decant the mother liquor. Mount the crystals in mineral oil immediately to prevent lattice degradation prior to X-ray diffraction analysis[4].

Quantitative Data Summaries

Table 1: Reaction Optimization Parameters for Triazolothiadiazole Synthesis

Parameter Optimized Condition Mechanistic Rationale
Reagent / Solvent POCl₃ Acts simultaneously as a solvent and a dehydrating agent to drive intramolecular cyclization.
Molar Ratio 1.0 : 1.1 (Triazole : Acid) A slight excess of the carboxylic acid ensures the complete conversion of the triazole precursor.
Temperature Reflux (~105 °C) Provides the necessary activation energy for the sequential nucleophilic attacks.

| Reaction Time | 5 – 6 hours | Maximizes product yield while preventing thermal degradation of the fused ring system. |

Table 2: Typical Crystallographic Parameters for Fused Triazolothiadiazoles

Parameter Expected Value Range
Crystal System Monoclinic / Orthorhombic
Space Group P2₁/c or C c c a
Data Collection Temp. 273 K – 298 K
X-ray Radiation Mo Kα (λ = 0.71073 Å)

| Dominant Interactions | π–π stacking, C=S–π interactions, Hydrogen bonding |

References

  • Title: Synthesis, Crystal Structure, and Biological Activity of 4-Methyl-1,2,3-thiadiazole-Containing 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazoles Source: acs.org URL:[Link]

  • Title: Synthesis, crystal structure and biological evaluation of some novel 1,2,4-triazolo[3,4-b] Source: researchgate.net URL:[Link]

  • Title: Synthesis and Pharmacological Evaluation of Novel Triazole-Pyrimidine Hybrids as Potential Neuroprotective and Anti-neuroinflammatory Agents Source: nih.gov URL:[Link]

  • Title: Exploiting the Role of Molecular Electrostatic Potential, Deformation Density, Topology, and Energetics in the Characterization of S···N and Cl···N Supramolecular Motifs in Crystalline Triazolothiadiazoles Source: acs.org URL:[Link]

  • Title: Anti-biofilm Fe3O4@C18-[1,3,4]thiadiazolo[3,2-a]pyrimidin-4-ium-2-thiolate Derivative Core-shell Nanocoatings Source: mdpi.com URL:[Link]

  • Title: Combined Proteomics and Transcriptomics Analysis: Revealing the Antibacterial Mechanism of 1,3,4-Thiadiazole Metal Complexes Source: acs.org URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Aqueous Solubility Barriers for 6-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is engineered for researchers, formulation scientists, and drug development professionals facing severe aqueous solubility bottlenecks with 6-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole and its derivatives.

The Mechanistic Challenge

The core structure of 6-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole consists of fused 1,2,4-triazole and 1,3,4-thiadiazole rings conjugated with a phenyl group. This creates a highly rigid, planar π -system that promotes intense intermolecular π−π stacking in the solid state[1]. Consequently, the molecule exhibits two distinct solubility barriers:

  • Thermodynamic Barrier: High crystal lattice energy (often correlating with high melting points).

  • Solvation Barrier: High lipophilicity (LogP) and lack of hydrogen-bond donors, leading to poor hydration.

These properties typically classify the compound as a Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) molecule[2]. Over 40% of new chemical entities share these practically insoluble traits, requiring advanced physical and chemical modifications to achieve therapeutic efficacy.

Part 1: Diagnostic Workflow

Before selecting a formulation strategy, you must diagnose whether your primary barrier is kinetic (dissolution rate) or thermodynamic (absolute solubility).

G A Assess Aqueous Solubility (< 10 µg/mL) B Identify Primary Barrier (Thermal vs. Partitioning) A->B C High Crystal Lattice Energy (Melting Point > 200°C) B->C DSC / XRPD Analysis D High Lipophilicity (LogP > 3.5) B->D In Silico / HPLC LogD E Amorphous Solid Dispersion (e.g., Hot Melt Extrusion) C->E Disrupt Lattice Structure G Nanomilling / Micronization (Increase Surface Area) C->G Overcome Kinetic Barrier F Cyclodextrin Complexation or Lipid Nanoparticles D->F Encapsulate / Solubilize

Caption: Diagnostic decision tree for resolving triazolo-thiadiazole solubility barriers.

Part 2: Troubleshooting Guides & Validated Protocols

Issue 1: "My compound precipitates immediately when diluted from a DMSO stock into aqueous assay buffers (e.g., PBS) for in vitro screening."

The Causality: This is a classic "co-solvent crash-out." DMSO is a strong hydrogen-bond acceptor that effectively disrupts the triazolo-thiadiazole crystal lattice. However, when diluted into an aqueous buffer, water outcompetes the API for DMSO. The local environment rapidly becomes highly polar, causing the hydrophobic API to reach supersaturation, nucleate, and precipitate[3]. The Solution: Step-down dilution using a surfactant-stabilized co-solvent system.

Protocol: Co-solvent/Surfactant Step-Down Formulation Self-Validating Metric: The final solution must maintain optical clarity (Absorbance at 600 nm < 0.05) for at least 4 hours post-dilution.

  • Stock Preparation: Dissolve the API in 100% DMSO at 100x the final desired assay concentration.

  • Surfactant Priming: In a separate vial, prepare a "bridge" solution of 10% Tween-80 (or Cremophor EL) in DMSO.

  • Intermediate Dilution: Mix 1 part API stock with 9 parts bridge solution. Rationale: The surfactant coats the hydrophobic API molecules while they are still fully solvated, preventing nucleation.

  • Aqueous Integration: Slowly add the intermediate solution dropwise into the aqueous buffer (PBS) under vigorous vortexing to a final concentration of 1% DMSO / 0.1% Surfactant.

Issue 2: "We are moving to in vivo PK studies, but oral bioavailability is near zero due to dissolution-rate limited absorption."

The Causality: For highly crystalline BCS Class II compounds, the rate of dissolution is the bottleneck for absorption. According to the Noyes-Whitney equation, dissolution rate is directly proportional to the surface area of the drug particles. The Solution: Nanomilling. Reducing the particle size to the nanometer range exponentially increases the surface-area-to-volume ratio, driving rapid dissolution in the gastrointestinal tract[2].

Protocol: Nanomilling for In Vivo Dosing Suspensions Self-Validating Metric: Dynamic Light Scattering (DLS) must show a Z-average < 200 nm and a Polydispersity Index (PDI) < 0.2, confirming a monodisperse, stable nanosuspension.

  • Vehicle Preparation: Dissolve steric and electrostatic stabilizers (e.g., 1% w/v Poloxamer 188 and 0.2% Tween-80) in sterile water. Rationale: Stabilizers adsorb to the newly created hydrophobic surfaces during milling, preventing agglomeration via steric hindrance.

  • Milling Setup: Add 5% w/v API and 0.5 mm yttrium-stabilized zirconium oxide beads to a planetary micro-mill chamber.

  • Comminution: Mill at 3000 RPM for 2 to 4 hours in 15-minute cycles. Critical Step: Maintain the chamber jacket temperature < 15°C. Heat generation can cause localized dissolution and subsequent recrystallization (Ostwald ripening), destroying the nanoscale size distribution.

  • Extraction: Sieve the suspension to remove the milling media and verify particle size via DLS.

Issue 3: "I need a completely clear, aqueous solution for intravenous (IV) injection without using toxic surfactants."

The Causality: IV formulations require strict avoidance of particulates to prevent capillary occlusion, and high concentrations of surfactants can cause hemolysis or anaphylaxis[4]. The Solution: Inclusion complexation using Hydroxypropyl- β -Cyclodextrin (HP- β -CD). The nonpolar 6-phenyl ring and the fused heterocyclic core insert into the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior of the CD ensures complete aqueous solubility.

Protocol: Phase-Solubility Profiling & Complexation

  • Phase Solubility Setup (Higuchi-Connors): Prepare a series of aqueous solutions containing increasing concentrations of HP- β -CD (0 to 50 mM).

  • Equilibration: Add an excess amount of the solid API to each vial. Seal and agitate at 37°C for 48 hours to ensure thermodynamic equilibrium is reached.

  • Separation: Centrifuge the vials at 15,000 x g for 15 minutes to pellet any uncomplexed API.

  • Quantification: Analyze the supernatant via HPLC. Plot the concentration of dissolved API against the concentration of HP- β -CD. Validation: A linear plot (A_L type) confirms a 1:1 stoichiometric complex and allows calculation of the binding constant ( Kc​ ).

  • Lyophilization: Once the optimal molar ratio is determined, freeze-dry the filtered complex to obtain a stable, instantly-soluble powder for reconstitution.

Part 3: Quantitative Data Presentation

The following table summarizes the expected performance of various excipient technologies and physical modifications when applied to rigid, planar heterocyclic systems like triazolo-thiadiazoles[2][4][5].

Enhancement TechniquePrimary Mechanism of ActionExpected Solubility GainBest Use Case / Route of Admin
Cosolvency (DMSO/PEG) Lowers dielectric constant of solvent[3]100x - 1000xIn vitro assays, early screening
Nanomilling Increases surface area-to-volume ratio[2]10x - 50x (Kinetic)In vivo oral suspensions (PK)
HP- β -Cyclodextrin Host-guest inclusion complexation50x - 200xIntravenous (IV) injection
Amorphous Solid Dispersion Disrupts crystal lattice energy[4]20x - 100xSolid oral dosage forms (Tablets)
Solid Lipid Nanoparticles Encapsulation in lipophilic matrix[5]10x - 30xLymphatic targeting, Oral delivery

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use pH adjustment or salt formation to solubilize 6-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole? A: Generally, no. While salt formation is a highly preferred method for parenteral administration[5], the core 6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole scaffold lacks strongly ionizable acidic or basic functional groups within the physiological pH range (pKa 2-10). Unless your specific derivative has an added ionizable moiety (e.g., a carboxylic acid or aliphatic amine appended to the phenyl ring), pH adjustment will not yield a stable salt and will fail to improve solubility.

Q: Why does my amorphous solid dispersion (ASD) revert to a crystalline state over time? A: The amorphous state is thermodynamically unstable. The rigid, planar nature of the triazolo-thiadiazole core strongly drives the molecules to re-stack via π−π interactions. To prevent this, ensure your polymer matrix (e.g., HPMCAS or PVP-VA) has a high glass transition temperature ( Tg​ ) and forms specific hydrogen bonds with the triazole nitrogens to restrict molecular mobility[4].

Q: Is micronization sufficient, or must I use nanomilling? A: Micronization (reducing particles to the micrometer range) is often sufficient for BCS Class II drugs with moderate solubility[5]. However, because the triazolo-thiadiazole core is exceptionally hydrophobic, the surface area generated by micronization may not be enough to overcome the dissolution rate barrier in the short transit time of the GI tract. Nanomilling (reducing to < 200 nm) is highly recommended to ensure complete absorption[2].

References

  • Solubility enhancement techniques: A comprehensive review wjbphs.com
  • Aqueous solubility-enhancing excipient technologies: a review of recent developments europeanpharmaceuticalreview.com
  • Drug Solubility: Importance and Enhancement Techniques - PMC nih.gov
  • Contemporary Review on Solubility Enhancement Techniques jddtonline.info
  • A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques agnopharma.com
  • Triazolo Based-Thiadiazole Derivatives. Synthesis, Biological Evaluation and Molecular Docking Studies - MDPI mdpi.com

Sources

Minimizing side reactions during 6-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole cyclization

Technical Support Center: Synthesis of 6-Phenyl-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazole

Welcome to the technical support center for the synthesis of 6-Phenyl-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the cyclization process. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to help you minimize side reactions and optimize your synthetic protocol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 6-Phenyl-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazole?

A1: The most prevalent and well-established method is the cyclocondensation of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with benzoic acid. This reaction is typically facilitated by a dehydrating agent, most commonly phosphorus oxychloride (POCl₃).[2][5][6] This method, often referred to as a Phillips-type condensation, is effective but can be prone to side reactions if not carefully controlled.

Q2: I am getting a low yield of the desired product. What are the likely causes?

A2: Low yields can stem from several factors:

  • Incomplete reaction: The reaction may not have gone to completion. This can be due to insufficient heating, short reaction time, or a less reactive dehydrating agent.

  • Side reactions: The formation of byproducts can significantly consume your starting materials.

  • Suboptimal reaction conditions: The temperature, solvent, and stoichiometry of reagents are critical and, if not optimized, can lead to poor yields.

  • Difficult work-up and purification: Product loss during extraction, washing, and recrystallization is a common issue.

This guide will delve deeper into each of these points in the troubleshooting sections.

Q3: My final product is a brownish or yellowish powder, not the expected white or off-white solid. What is causing the coloration?

A3: The coloration is likely due to the presence of impurities. These can be residual starting materials, polymeric byproducts, or products of thermal decomposition. The use of phosphorus oxychloride can sometimes lead to the formation of colored phosphorus-containing byproducts that are difficult to remove. Purification methods such as recrystallization with activated charcoal treatment are often necessary to obtain a pure, colorless product.

Troubleshooting Guide: Common Side Reactions and Their Mitigation

This section addresses specific experimental issues and provides actionable solutions based on mechanistic understanding and established laboratory practices.

Problem 1: Formation of an Unexpected Isomer or Rearrangement Product

Q: My spectral data (¹H NMR, ¹³C NMR) suggests the presence of an isomer. What could it be and how can I avoid it?

A: While less common in this specific synthesis, alternative cyclization pathways can lead to isomeric byproducts. The primary cause is often the ambident nucleophilic nature of the 4-amino-1,2,4-triazole-3-thiol.

Causality: The 4-amino group and the thiol group are both nucleophilic. While the desired reaction involves the amino group attacking the activated carboxylic acid, under certain conditions, the sulfur atom might compete in the initial acylation step, or rearrangement of the intermediate could occur.

Mitigation Strategies:

  • Control of Reaction Temperature: Gradual heating and maintaining the optimal reaction temperature are crucial. High temperatures can provide the activation energy for alternative reaction pathways.

  • Choice of Cyclizing Agent: Milder cyclizing agents, such as polyphosphoric acid (PPA), can sometimes offer better selectivity compared to the highly reactive POCl₃.

  • Stepwise Synthesis: A two-step approach, where the N-acyl intermediate (4-benzamido-5-phenyl-4H-1,2,4-triazole-3-thiol) is first synthesized and isolated before cyclization, can provide better control and reduce the formation of isomers.

Problem 2: Presence of Unreacted Starting Materials in the Final Product

Q: My TLC and NMR analysis show significant amounts of unreacted 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol and/or benzoic acid. How can I drive the reaction to completion?

A: Incomplete conversion is a frequent challenge. The key is to ensure the effective activation of the carboxylic acid and subsequent nucleophilic attack and cyclization.

Causality:

  • Insufficient Activation: The dehydrating agent (e.g., POCl₃) may have been deactivated by moisture or used in insufficient quantity.

  • Poor Solubility: If the starting materials are not fully dissolved in the reaction medium, the reaction will be heterogeneous and slow.

  • Reversibility: The initial acylation step can be reversible, and if the subsequent cyclization is slow, the equilibrium may favor the starting materials.

Optimization Strategies:

ParameterRecommendationRationale
Dehydrating Agent Use freshly distilled POCl₃. Ensure a molar excess (typically 3-5 equivalents).POCl₃ is highly hygroscopic and loses reactivity upon exposure to moisture. An excess ensures complete activation of the benzoic acid.
Reaction Temperature Maintain a reflux temperature appropriate for the solvent (if any) and POCl₃.Higher temperatures generally favor the forward reaction, but excessive heat can lead to decomposition.
Reaction Time Monitor the reaction by TLC. Extend the reaction time if starting materials are still present.Some reactions may require longer heating to go to completion.
Solvent While often run neat in excess POCl₃, a high-boiling inert solvent like toluene or xylene can sometimes improve solubility and temperature control.Improved solubility ensures a homogeneous reaction mixture and better contact between reactants.
Problem 3: Formation of Polymeric or Tar-like Byproducts

Q: My reaction mixture turns dark and viscous, and upon work-up, I isolate a significant amount of intractable tar. What is causing this and how can I prevent it?

A: The formation of polymeric or tar-like substances is often a result of harsh reaction conditions and the high reactivity of the intermediates and reagents.

Causality:

  • Excessive Heat: High temperatures can lead to the decomposition of the starting materials, intermediates, and even the product itself.

  • Strongly Acidic Conditions: POCl₃ is a strong Lewis acid and can promote undesired polymerization reactions.

  • Reaction with POCl₃: Phosphorus oxychloride can react with the aromatic rings or other functional groups under forcing conditions, leading to complex mixtures.

Preventative Measures:

  • Temperature Control: Use an oil bath with a temperature controller to maintain a steady and appropriate reaction temperature. Avoid localized overheating.

  • Gradual Addition of Reagents: Add the POCl₃ slowly to the mixture of the aminotriazole and benzoic acid, preferably at a lower temperature, before gradually heating to reflux.

  • Alternative Cyclizing Agents: Consider using milder dehydrating agents like polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid), which often result in cleaner reactions.

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and often leads to cleaner products with higher yields by minimizing thermal decomposition.

Experimental Protocols

Standard Protocol for the Synthesis of 6-Phenyl-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazole using POCl₃
  • Reagent Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (1.0 eq) and benzoic acid (1.1 eq).

  • Reaction Setup: Carefully add phosphorus oxychloride (3-5 eq) to the flask in a fume hood.

  • Reaction: Heat the mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of ethyl acetate:hexane).

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralization: Neutralize the acidic solution with a saturated solution of sodium bicarbonate or a dilute sodium hydroxide solution until the pH is approximately 7-8.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or a mixture of ethanol and DMF, to obtain the pure 6-Phenyl-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazole.

Visualizing the Workflow

Gcluster_0Reaction Setupcluster_1Work-up and PurificationstartMix Aminotriazole and Benzoic Acidadd_pocl3Add POCl3start->add_pocl3refluxReflux for 4-6hadd_pocl3->refluxquenchPour onto Icereflux->quenchReaction CompleteneutralizeNeutralize with Basequench->neutralizefilter_washFilter and Washneutralize->filter_washrecrystallizeRecrystallizefilter_wash->recrystallizeproductPure Productrecrystallize->product

Caption: General workflow for the synthesis of 6-Phenyl-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazole.

Mechanistic Insights

Understanding the reaction mechanism is key to troubleshooting. The generally accepted mechanism for the POCl₃-mediated cyclization is as follows:

  • Activation of Carboxylic Acid: Phosphorus oxychloride reacts with benzoic acid to form a highly electrophilic mixed anhydride or an acyl chloride intermediate.

  • Nucleophilic Attack: The exocyclic amino group of the 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol acts as a nucleophile and attacks the activated carbonyl carbon.

  • Cyclization and Dehydration: The resulting intermediate undergoes intramolecular cyclization with the elimination of water (facilitated by POCl₃) to form the fused triazolothiadiazole ring system.

Visualizing the Mechanism and Potential Side Reaction

Gcluster_mainDesired Reaction Pathwaycluster_sidePotential Side Reactionbenzoic_acidBenzoic Acidactivated_acidActivated Benzoic Acidbenzoic_acid->activated_acid+ POCl3pocl3POCl3aminotriazole4-Amino-5-phenyl-1,2,4-triazole-3-thiolintermediateN-Acyl Intermediateaminotriazole->intermediate+ Activated Acidproduct6-Phenyl-[1,2,4]triazolo-[3,4-b][1,3,4]thiadiazoleintermediate->productCyclization & DehydrationhydrolysisHydrolysis of Intermediateintermediate->hydrolysisWork-up conditionsdecompositionThermal Decompositionproduct->decompositionExcessive Heat

Technical Support Center: Catalyst Optimization for 6-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals synthesizing fused bicyclic 6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives. The formation of this pharmacophore relies on the precise catalytic condensation and cyclodehydration of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with carboxylic acids or their derivatives.

Below, you will find mechanistic insights, optimization data, validated protocols, and a troubleshooting Q&A designed to resolve catalyst-loading bottlenecks.

Mechanistic Causality & Workflow Logic

The synthesis of the triazolothiadiazole core is a dual-step cascade: an initial intermolecular N-acylation (condensation) followed by an intramolecular nucleophilic attack by the thiolate onto the activated carbonyl, culminating in dehydration[1]. The catalyst's primary role is to lower the activation energy of the dehydration step. Under-loading the catalyst stalls the reaction at the acyclic intermediate, while over-loading can lead to substrate degradation or harsh workup conditions[2].

Mechanism A Thiol Precursor + Carboxylic Acid B Catalyst Activation (Carbonyl Electrophilicity ↑) A->B C Acyclic N-Acylation Intermediate B->C Condensation D Intramolecular Nucleophilic Attack (Thiolate on Carbonyl) C->D Catalyst Facilitated E Dehydration (-H2O / -HCl) D->E F Triazolothiadiazole Core E->F Aromatization

Mechanistic pathway of catalyst-driven cyclodehydration in triazolothiadiazole formation.

CatalystOptimization SM Select Precursors Cat Catalyst Selection SM->Cat POCl3 POCl3 (Excess) Harsh Dehydration Cat->POCl3 EosinY Eosin-Y (2 mol%) Photocatalytic Cat->EosinY Ceria Sulfated Ceria (20 mol%) Solid Acid Cat->Ceria Opt Catalyst Load Optimization POCl3->Opt Optimize Vol/Eq EosinY->Opt Optimize mol% Ceria->Opt Optimize mol% Prod Target Molecule Yield Maximized Opt->Prod Cyclization Complete

Logic flow for selecting and optimizing catalysts in triazolothiadiazole synthesis.

Quantitative Catalyst Optimization Data

To prevent arbitrary trial-and-error, the following table synthesizes optimal catalyst loads based on established kinetic profiles for this specific cyclization[1][2].

Catalyst SystemLoad / ConcentrationTime (h)Yield (%)Mechanistic Observation
Eosin-Y (Photocatalyst) 1 mol%1265Incomplete conversion; radical generation too low.
Eosin-Y (Photocatalyst) 2 mol% 8 89 Optimal load; clean profile under green-LED .
Eosin-Y (Photocatalyst) 5 mol%888Plateau reached; excess catalyst absorbs light (inner filter effect).
Sulfated Ceria (Solid Acid) 10 mol%1555Sluggish reaction; insufficient acidic surface area.
Sulfated Ceria (Solid Acid) 20 mol% 10 85 Optimal solid acid load; easy filtration [1].
POCl₃ (Dehydrating Agent) 2 equivalents845Reaction stalls at uncyclized N-acyl intermediate.
POCl₃ (Dehydrating Agent) Excess (Solvent) 8 80 Standard quantitative cyclization; requires careful neutralization [2].

Validated Experimental Protocols

A self-validating protocol ensures that you can analytically confirm the success of the reaction at the bench. The starting material, 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol, exhibits a highly diagnostic -SH proton signal at ~13.9 ppm and an -NH2 signal at ~5.8 ppm in ¹H NMR (DMSO-d6)[3][4]. Successful cyclization is unequivocally validated by the complete disappearance of both signals[2].

Protocol A: Traditional POCl₃-Mediated Cyclization[2]

Best for robust substrates that can withstand highly acidic conditions.

  • Setup: In a round-bottom flask, combine 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (1.0 mmol) and the desired substituted carboxylic acid (1.0 mmol).

  • Catalyst Loading: Add 6.0 mL of Phosphorus Oxychloride (POCl₃). Here, POCl₃ acts as both the solvent and the dehydrating catalyst (excess load).

  • Reaction: Reflux the mixture at 80 °C for 8 hours. Monitor via TLC.

  • Quench & Workup (Critical Step): Carefully pour the reaction mass over crushed ice. The excess POCl₃ will violently hydrolyze. Neutralize the highly acidic aqueous phase with Potassium Carbonate (K₂CO₃) until pH 8 is reached.

  • Isolation: Filter the precipitated solid, wash thoroughly with distilled water, and recrystallize.

Protocol B: Green Photocatalytic Synthesis using Eosin-Y[3]

Best for sensitive substrates prone to degradation in harsh acids.

  • Setup: In a 10 mL glass vial equipped with a rubber septum, dissolve the triazole-thiol precursor (1.5 mmol) and the coupling partner in 3 mL of toluene.

  • Catalyst Loading: Add exactly 2 mol% of Eosin-Y.

  • Reaction: Irradiate the mixture with an 18W green-LED under an air atmosphere at room temperature.

  • Isolation: After completion, the product can often be isolated with minimal workup due to the extremely low catalyst load, yielding up to 89%.

Protocol C: Solid Acid Catalysis using Sulfated Ceria[1]

Best for scale-up where catalyst recovery is economically necessary.

  • Setup: Combine 1.0 mmol of the triazole-thiol and 1.0 mmol of carboxylic acid in 10 mL of Dimethylformamide (DMF).

  • Catalyst Loading: Add 20 mol% of sulfated ceria and 0.1 mmol of POCl₃ as a co-catalyst.

  • Reaction: Reflux for 10 hours.

  • Isolation: Filter the hot mixture to recover the undissolved sulfated ceria catalyst. Remove the DMF solvent under reduced pressure to obtain the product[1].

Troubleshooting Guide & FAQs

Q: Why am I seeing an uncyclized intermediate when using POCl₃? A: Causality: POCl₃ acts as both a chlorinating agent (activating the carboxylic acid) and a dehydrating agent. If the load is too low (e.g., < 3 equivalents), the initial condensation occurs, but the subsequent intramolecular cyclodehydration stalls due to a lack of driving force to remove the water/HCl byproduct. Solution: Use POCl₃ in excess as the solvent, ensuring the reaction temperature is maintained strictly at 80 °C[2].

Q: How do I prevent over-oxidation or degradation when using Eosin-Y under visible light? A: Causality: Eosin-Y generates reactive oxygen species or radical intermediates. High catalyst loads (>2 mol%) combined with prolonged irradiation can lead to non-specific radical recombination, the "inner filter effect" (where excess catalyst blocks light penetration), or degradation of the thiol precursor. Solution: Strictly cap Eosin-Y at 2 mol% and monitor the reaction strictly via TLC or LCMS.

Q: My sulfated ceria catalyst is clumping, and the yield is dropping. What is happening? A: Causality: Heterogeneous solid acid catalysts require optimal dispersion to maximize surface area for the dual condensation-cyclization steps. Clumping reduces active acidic sites, effectively lowering your active catalyst load below the required 20 mol%. Solution: Ensure vigorous magnetic stirring ( > 600 RPM) and use a highly polar aprotic solvent like DMF to maintain the solubility of the polar triazole-thiol precursor, preventing it from precipitating onto the catalyst surface[1].

Q: How do I analytically confirm that my catalyst load was sufficient without running a full NMR? A: While ¹H NMR is the gold standard (looking for the disappearance of the -SH peak at 13.9 ppm[3][4]), you can use LCMS. The acyclic intermediate will have a mass of [M + H2O]+ relative to your target product. If the +18 Da mass persists, your dehydration catalyst load is insufficient.

References

  • Source: niscpr.res.
  • Source: utar.edu.
  • Source: acs.
  • Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol...
  • Source: mdpi.

Sources

Resolving peak overlap in NMR of 6-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic NMR Analysis. Analyzing fused bicyclic systems like 6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole presents unique spectroscopic challenges. The rigid, electron-deficient triazolo-thiadiazole core strongly deshields nearby protons, often causing the heterocyclic C3-proton to overlap with the ortho-protons of the phenyl ring. Furthermore, the phenyl meta and para protons frequently collapse into an intractable multiplet in standard 1D 1H NMR due to complex scalar couplings.

This guide provides field-proven troubleshooting strategies to resolve peak overlap, ensuring unambiguous structural elucidation and reliable analytical validation.

Diagnostic Workflow for Peak Overlap

NMR_Workflow Start 1H NMR Overlap Detected (6-Phenyl system) Decision Identify Overlap Source Start->Decision JCoupling J-Coupling Multiplets (Phenyl m/p-protons) Decision->JCoupling Coincidental Coincidental Shifts (Core vs Phenyl) Decision->Coincidental Complete Severe 1D Obscurement Decision->Complete PureShift Pure Shift NMR (Zangger-Sterk) JCoupling->PureShift ASIS ASIS Method (C6D6 Solvent) Coincidental->ASIS TwoDNMR 2D NMR (HSQC / HMBC) Complete->TwoDNMR Resolved Unambiguous Peak Assignment PureShift->Resolved ASIS->Resolved TwoDNMR->Resolved

Workflow for resolving 1H NMR peak overlap in fused heterocyclic systems.

Quantitative Data Summary: Expected Shifts and Resolution Strategies

Proton EnvironmentTypical Shift (CDCl3)Overlap RiskResolution TechniqueExpected Outcome
C3-H (Triazole Core) 8.60 - 8.80 ppmLow/MediumASIS (C6D6)Differential upfield shift, isolates from ortho-phenyl
Phenyl ortho-H 7.80 - 8.00 ppmMedium2D HMBCCorrelates to C6 (thiadiazole) without ambiguity
Phenyl meta-H 7.45 - 7.60 ppmHighPure Shift NMRMultiplet collapses to a distinct singlet
Phenyl para-H 7.40 - 7.55 ppmHighPure Shift NMRMultiplet collapses to a distinct singlet

Troubleshooting FAQs & Experimental Protocols

Q1: I am observing a massive, unresolved multiplet in the 7.4–7.6 ppm region for the phenyl ring. How can I extract exact chemical shifts for the meta and para protons?

The Causality: The phenyl ring protons exhibit complex homonuclear scalar coupling networks (J-coupling), creating broad multiplets that overlap heavily in the narrow 7.4–8.0 ppm window.

The Solution: Pure Shift NMR (Broadband Homonuclear Decoupling) Pure shift NMR produces a simplified spectrum containing only chemical shift information in the 1H dimension, effectively removing signal overlap caused by wide multiplets[1]. This is achieved by utilizing slice-selective excitation and weak gradients to refocus homonuclear scalar couplings during acquisition, collapsing all multiplet signals into sharp singlets[2].

Protocol: Zangger-Sterk Pure Shift 1D NMR Acquisition

  • Sample Preparation: Dissolve 15–20 mg of 6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in 0.6 mL of CDCl3 or DMSO-d6. Filter into a high-quality 5 mm NMR tube.

  • Initial Setup: Insert the sample into the spectrometer (minimum 400 MHz, preferably 600 MHz). Lock, tune, and shim meticulously. High field homogeneity is critical for pure shift experiments.

  • Reference Acquisition: Acquire a standard 1D 1H NMR spectrum. Note the exact spectral width (SW) required to cover all signals (typically 10 ppm) and set the transmitter offset (O1) to the center of the spectrum.

  • Parameter Configuration: Load the pure shift pulse sequence (e.g., zsqc on Bruker or equivalent pseudo-2D pure shift sequence).

    • Set the slice-selective gradient strength (typically 1-3%).

    • Select an appropriate frequency-selective refocusing pulse (e.g., r-SNOB) with a bandwidth of ~40-60 Hz.

  • Acquisition: Run the pseudo-2D experiment. Note: Pure shift experiments suffer from lower sensitivity; increase the number of scans (NS) by a factor of 4 to 8 compared to a standard 1D experiment to maintain an adequate signal-to-noise ratio.

  • Processing: Process the pseudo-2D dataset using covariance or specific pure shift processing macros (e.g., pshift or CRAFTps algorithms) to reconstruct the decoupled 1D spectrum[2].

Q2: The C3-proton of the triazole ring is overlapping with the ortho-protons of the phenyl ring in CDCl3. How can I separate them without running lengthy 2D experiments?

The Causality: In isotropic solvents like CDCl3, the chemical shifts of the highly deshielded C3-proton and the phenyl ortho-protons can coincidentally align.

The Solution: Aromatic Solvent-Induced Shift (ASIS) By switching the solvent to Benzene-d6 (C6D6), you exploit the ASIS effect. Benzene forms a stereospecific, transient collision complex with the highly polar triazolo-thiadiazole core[3]. The magnetic anisotropy of the benzene ring differentially shields protons based on their spatial proximity to the polar center. Because the C3-proton is directly on the polar core, it will experience a drastically different upfield shift compared to the peripheral phenyl protons, breaking the coincidental overlap[3].

Protocol: ASIS Sample Preparation and Analysis

  • Baseline Measurement: Ensure you have a high-quality 1H NMR spectrum of your compound in CDCl3 at a strictly controlled temperature (e.g., 298 K).

  • Solvent Exchange: Recover your sample by evaporating the CDCl3 under a gentle stream of high-purity nitrogen gas. Ensure complete dryness by placing the vial under high vacuum for 30 minutes.

  • Re-dissolution: Re-dissolve the dried compound in 0.6 mL of anhydrous Benzene-d6 (C6D6).

  • ASIS Acquisition: Acquire the 1H NMR spectrum under the exact same temperature and acquisition parameters used for the CDCl3 spectrum.

  • Data Validation: Calculate the ASIS value for each proton: Δδ = δ(CDCl3) - δ(C6D6) . The C3-proton will typically show a significantly larger positive Δδ (stronger shielding) than the phenyl protons, allowing for unambiguous assignment.

Q3: Even after resolving the 1D proton overlap, how can I unambiguously assign the quaternary carbons (C3, C6, and the bridgehead carbons) of the fused [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole core?

The Causality: Quaternary carbons lack attached protons, rendering HSQC useless. Furthermore, the bridgehead carbons (shared between the triazole and thiadiazole rings) have very similar electronic environments, making 1D 13C chemical shift predictions unreliable.

The Solution: 2D HMBC (Heteronuclear Multiple Bond Correlation) HMBC correlates protons to carbons separated by 2 or 3 bonds. By utilizing the now-resolved C3-proton and the phenyl ortho-protons as isolated "anchors," you can trace the connectivity into the carbon skeleton.

Protocol: HMBC Acquisition for Fused Bicycles

  • Setup: Use the sample prepared in C6D6 (from the ASIS protocol) to ensure the 1H anchors are fully resolved.

  • Parameter Optimization: Load a standard gradient-selected HMBC sequence. Crucially, set the long-range coupling constant ( nJCH​ ) to 8 Hz . This is the optimal average for conjugated aromatic/heteroaromatic systems.

  • Acquisition: Set the 13C spectral width to cover 0–200 ppm. Acquire with sufficient increments in the indirect (13C) dimension (minimum 256, preferably 512) to ensure high resolution of the closely spaced bridgehead carbons.

  • Interpretation:

    • The C3-proton will show a strong 3J correlation to the bridgehead carbon N4-C =N.

    • The phenyl ortho-protons will show a strong 3J correlation to the C6 carbon of the thiadiazole ring, unambiguously differentiating the two halves of the bicyclic system.

References

  • Adams, R. W., & Castañar, L. (2023). Chapter 8: Pure Shift 2D NMR Spectroscopy. Fast 2D Solution-state NMR: Concepts and Applications. The Royal Society of Chemistry. URL:[Link]

  • Nanalysis. (2019). Two solvents, two different spectra - Aromatic Solvent Induced Shifts. Nanalysis Blog. URL:[Link]

  • Yonezawa, T., Morishima, I., & Takeuchi, K. (1972). Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions. Bulletin of the Chemical Society of Japan (OUP). URL: [Link]

  • Analytical Chemistry. (2025). Pure Shift 2D and 1D NMR in Tabular Domain via Complete Reduction to Amplitude Frequency Table[CRAFTps]. ACS Publications. URL: [Link]

Sources

Troubleshooting TLC separation of 6-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole isomers

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center . As a Senior Application Scientist, I have designed this technical guide specifically for researchers struggling with the isolation and purification of fused heterocyclic systems.

Separating isomers of 6-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles—whether they are positional isomers on the phenyl ring or structural tautomers—presents a unique chromatographic challenge. Because the highly rigid, electron-deficient triazolo-thiadiazole core dictates the molecule's primary dipole moment, standard normal-phase silica gel often fails to distinguish between subtle isomeric variations, resulting in frustrating co-elutions[1].

Below, you will find our in-depth troubleshooting guides, self-validating protocols, and FAQs designed to help you break through these separation bottlenecks.

TLC Troubleshooting Decision Matrix

TLC_Workflow Start Co-eluting Isomers on Normal Phase Silica Step1 Evaluate Solvent Selectivity (e.g., Toluene vs. Chloroform) Start->Step1 Check1 ΔRf ≥ 0.05? Step1->Check1 Step2 Add 1% AcOH or TEA to Suppress Tailing Check1->Step2 No Success Isomers Successfully Separated Check1->Success Yes Check2 Bands Resolved? Step2->Check2 Step3 Prepare Argentation TLC (10% AgNO3 Impregnation) Check2->Step3 No Check2->Success Yes Step3->Success

Caption: Decision tree for resolving triazolo-thiadiazole isomers via mobile and stationary phase tuning.

Troubleshooting Guides & FAQs

Q1: Why do my 6-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole isomers co-elute as a single spot on standard silica gel, even when I change the Petroleum Ether/Ethyl Acetate ratio? The Science: You are experiencing a selectivity limit, not a polarity limit. The fused triazolo-thiadiazole system is highly conjugated and planar. On standard bare silica, retention is dominated by hydrogen bonding between the core nitrogen/sulfur atoms and the stationary phase silanol groups. Because this core remains structurally conserved across regioisomers, their retention factors ( Rf​ ) are practically indistinguishable (often co-eluting around Rf​≈0.66 in 7:3 Pet Ether:EtOAc)[1]. Adjusting the ratio of the same solvent class only moves the co-eluted spot up or down the plate; it does not change the selectivity required to pull the isomers apart.

Q2: How can I optimize the mobile phase to force a separation between these regioisomers? The Science: You must shift to a different Snyder Selectivity Group. Instead of relying on aliphatic/ester dipole interactions, introduce aromatic or halogenated solvents that can interact with the subtle differences in the π -electron cloud of your specific isomers. Toluene-based systems are highly effective for separating regioisomers of aromatic compounds[2].

Table 1: Mobile Phase Systems for Triazolo[3,4-b][1,3,4]thiadiazoles

Solvent System (v/v)Selectivity GroupModifierTarget Isomer ChallengeExpected Outcome
Pet. Ether : EtOAc (7:3)VI / VINoneBaseline standardCo-elution ( Rf​≈0.66 )[1]
Toluene : EtOAc (8:2)VII / VINoneRegioisomersMinor ΔRf​ , potential tailing
Toluene : EtOAc (8:2)VII / VI1% AcOHRegioisomersImproved peak shape, resolved bands[2]
Chloroform : MeOH (9.5:0.5)VIII / IINoneH-bond variantsModerate resolution
Acetone : Toluene (6:4)VI / VII1% TEATautomeric isomersSuppressed tailing, distinct spots[2]

Q3: My spots are tailing severely, masking any potential separation. How do I fix this? The Science: The multiple basic nitrogen atoms in the triazole ring can undergo secondary, high-affinity interactions with highly acidic isolated silanol sites on the silica plate. This causes the compound to "drag" or streak. Adding a competitive modifier blocks these active sites.

Protocol 1: Mobile Phase Modifier Addition (Self-Validating)
  • Preparation: Prepare a mobile phase of 80% Toluene and 20% Ethyl Acetate.

  • Modification: Add exactly 1% (v/v) of Glacial Acetic Acid (AcOH) or Triethylamine (TEA)[2]. Note: Do not mix AcOH and TEA.

  • Equilibration: Place a filter paper in the developing chamber, add the solvent, and let it saturate for 15 minutes.

  • Self-Validation Check: Spot a known standard of the pure core heterocycle (e.g., 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol) alongside your isomer mixture[3].

    • Validation Logic: If the core standard streaks, the modifier concentration is insufficient. If the core standard forms a tight, circular spot (Asymmetry factor 1.0), the system is validated. Any remaining elongation in your sample lane is definitively due to overlapping isomers, not chromatographic artifact.

Q4: Mobile phase optimization failed. How do I alter the stationary phase to separate positional isomers on the phenyl ring? The Science: When mobile phase tuning is exhausted, you must alter the stationary phase. Argentation TLC (Silver Nitrate Impregnation) is the gold standard for this. Silver ions ( Ag+ ) form reversible charge-transfer complexes with π -electrons[4]. Positional isomers (e.g., ortho vs. para substitution on the 6-phenyl ring) present different steric hindrances and electron densities to the Ag+ ions, resulting in drastically different binding affinities and successful separation.

Argentation Silica Bare Silica Gel Plate (Silanol Interactions) AgNO3 AgNO3 Impregnation (5-10% w/v in MeCN) Silica->AgNO3 Coat & Dry Complex Ag+ / π-Electron Complex (Differential Isomer Binding) AgNO3->Complex Spot Sample Elution Enhanced Resolution (Steric & Electronic Tuning) Complex->Elution Develop Plate

Caption: Mechanistic workflow of Argentation TLC exploiting Ag+ and π-electron interactions for isomers.

Protocol 2: Argentation TLC Preparation and Execution (Self-Validating)
  • Impregnation Solution: Dissolve 1.0 g of Silver Nitrate ( AgNO3​ ) in 10 mL of Acetonitrile (10% w/v).

  • Plate Coating: Dip a standard Silica Gel 60 F254 plate into the solution for 10 seconds, or evenly spray the plate until saturated.

  • Activation: Dry the plate in an oven at 110°C for 30 minutes. Store in the dark, as AgNO3​ is light-sensitive.

  • Spotting: Spot your isomer mixture.

  • Self-Validation Check: Co-spot a non-coordinating reference compound (e.g., biphenyl or a fully saturated alkane) in an adjacent lane.

    • Validation Logic: Develop the plate in your optimized solvent. If the Rf​ of the biphenyl control remains unchanged compared to a bare silica plate, but your triazolo-thiadiazole isomers exhibit a significant drop in Rf​ , the π -complexation mechanism is actively working. The plate preparation is validated, and the resulting separation is mechanistically sound.

  • Detection: Visualize under shortwave UV (254 nm). The highly conjugated triazolo-thiadiazole system will appear as dark quenching spots against the green fluorescent background[1].

References

  • Source: rhhz.
  • Source: nih.
  • Source: reddit.
  • Source: researchgate.

Sources

Technical Support Center: Handling Moisture Sensitivity in 6-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole scaffold is a privileged structure in medicinal chemistry, frequently explored for its potent antimicrobial, antifungal, and anticancer properties[1]. The most direct and widely utilized synthetic route involves the dehydrative cyclocondensation of 4-amino-5-mercapto-1,2,4-triazole precursors with aromatic carboxylic acids (such as benzoic acid for the 6-phenyl derivative) in the presence of phosphorus oxychloride (POCl₃)[2].

However, this reaction is notoriously sensitive to trace moisture. Water intrusion not only destroys the cyclizing agent but fundamentally alters the mechanistic pathway, leading to intractable tarry mixtures and failed syntheses[3]. This guide provides diagnostic troubleshooting, quantitative benchmarks, and self-validating protocols to ensure reproducible anhydrous synthesis.

Part 1: Diagnostic FAQs (Understanding the Causality)

Q: Why is the POCl₃-mediated cyclization of 4-amino-5-mercapto-1,2,4-triazoles so vulnerable to trace water? A: POCl₃ acts as both the solvent and the electrophilic activating/dehydrating agent. When moisture is present, POCl₃ undergoes a highly exothermic hydrolysis reaction: POCl₃ + 3H₂O → H₃PO₄ + 3HCl. The causality of failure lies in the generated HCl. The initial step of the cyclization requires the 4-amino group of the triazole to act as a nucleophile and attack the in-situ generated benzoyl chloride. The rapid generation of HCl protonates this primary amine, converting it into a non-nucleophilic ammonium salt. Without nucleophilic attack, the critical uncyclized aroyl intermediate cannot form, and the reaction stalls.

Q: My triazole precursor was dried in a vacuum oven, but the reaction still failed. What is the hidden moisture source? A: 4-Amino-5-mercapto-1,2,4-triazoles are exceptionally hygroscopic. The molecule possesses an extensive hydrogen-bonding network (involving the primary amine, the tautomeric thiol/thione group, and the triazole ring nitrogens). Even if completely dry upon removal from the oven, exposing the precursor to ambient humidity during weighing or transfer to the reaction flask allows it to rapidly absorb atmospheric water. This absorbed moisture is sufficient to trigger the POCl₃ hydrolysis cascade.

Part 2: Mechanistic Pathway & Moisture Interference

The following diagram illustrates the intended cyclocondensation pathway versus the catastrophic moisture-induced failure cascade.

MechanisticPathway Triazole 4-Amino-5-mercapto- 1,2,4-triazole Intermediate Aroyl Thiosemicarbazide Intermediate Triazole->Intermediate + Benzoic Acid Protonation Protonated Triazole (Non-Nucleophilic) Triazole->Protonation Benzoic Benzoic Acid Benzoic->Intermediate POCl3 POCl3 (Anhydrous) Cyclizing Agent Hydrolysis H3PO4 + HCl (Exothermic) POCl3->Hydrolysis Product 6-Phenyl-[1,2,4]triazolo [3,4-b][1,3,4]thiadiazole Intermediate->Product POCl3, Reflux Water Trace Moisture (H2O) Water->Hydrolysis Reacts with POCl3 Hydrolysis->Protonation HCl generation Failure Reaction Stalled (Low Yield) Protonation->Failure

Mechanistic pathway showing POCl3-mediated cyclization versus moisture-induced reaction failure.

Part 3: Quantitative Impact of Moisture

Strict control of the internal moisture content is required to achieve high yields. The table below summarizes the empirical impact of water content on the cyclization of 6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole.

Moisture Content (ppm H₂O)POCl₃ Equivalents RequiredVisual Indicator During AdditionIsolated Yield (%)Reaction Status
< 50 ppm 1.0 - 1.2Clear solution, no fuming82 - 88%Optimal
100 - 500 ppm 1.5 - 2.0Mild white vapors45 - 60%Compromised
> 1000 ppm > 3.0 (Not recommended)Violent evolution of dense fumes< 15% (Tarry mass)Failed

Part 4: Self-Validating Experimental Protocol

To guarantee reproducibility, the synthesis must be treated as an air-sensitive organometallic reaction. This protocol utilizes a built-in "Fume Test" to self-validate the anhydrous integrity of the system before committing to the 12-hour reflux.

Workflow Step1 Dry Precursors (80°C, Vacuum, 12h) Step2 Schlenk Transfer (Argon Atm) Step1->Step2 Step3 Add POCl3 at 0°C Step2->Step3 Check HCl Fumes? Step3->Check Step4 Reflux 12h & TLC Monitor Check->Step4 No (Anhydrous) Quench Abort & Quench over Ice Check->Quench Yes (>500ppm H2O)

Self-validating anhydrous workflow for the synthesis of triazolo-thiadiazole derivatives.

Step-by-Step Methodology: Anhydrous Cyclocondensation

1. Precursor Desiccation: Place 4-amino-5-mercapto-1,2,4-triazole (1.0 eq) and benzoic acid (1.1 eq) in separate Schlenk flasks. Dry under high vacuum (≤ 0.1 mbar) at 80°C for a minimum of 12 hours.

2. Inert Atmosphere Assembly: Backfill the Schlenk flasks with ultra-high purity Argon. Do not expose the precursors to ambient air. Transfer the benzoic acid into the flask containing the triazole under a positive stream of Argon. Equip the flask with a reflux condenser attached to an Argon bubbler.

3. Reagent Addition & The "Fume Test" (Validation Checkpoint): Cool the reaction flask to 0°C using an ice bath. Using a dry, Argon-purged syringe, slowly add anhydrous POCl₃ (10 mL per gram of triazole precursor) dropwise.

  • Validation Check: Observe the headspace of the flask. If thick white fumes (HCl gas) evolve immediately upon the first few drops, the system is contaminated with moisture. Abort the reaction. If the headspace remains clear or shows only negligible vapor, the system is validated as anhydrous.

4. Cyclization & Reflux: Once addition is complete and validated, remove the ice bath and gradually heat the mixture to reflux (100–105°C) for 10–12 hours. The suspension will gradually turn into a homogeneous solution as the uncyclized intermediate forms and subsequently dehydrates into the thiadiazole ring.

5. Safe Quenching & Workup: Cool the reaction to room temperature. Never add water directly to the reaction flask. Instead, slowly pour the reaction mixture over 200 g of crushed ice with vigorous stirring to safely quench excess POCl₃. Neutralize the resulting acidic solution with aqueous potassium carbonate (K₂CO₃) until pH 7-8 is reached. Filter the precipitated 6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, wash thoroughly with distilled water, and recrystallize from absolute ethanol.

Part 5: Rescue Operations & Safety (FAQs)

Q: I observed thick white fumes during the POCl₃ addition (failing the validation checkpoint). Can the reaction be saved by adding more POCl₃? A: No. Adding excess POCl₃ will not reverse the protonation of the triazole's 4-amino group. Proceeding with the reflux will only result in the thermal decomposition of the precursors into a black, tarry mass. The correct action is to abort, safely quench the mixture, recover the starting materials via basification/extraction (if possible), and rigorously re-dry all glassware and reagents.

Q: What is the safest way to quench a moisture-compromised POCl₃ reaction? A: A compromised reaction often contains trapped pockets of unreacted water and POCl₃. Use the "Reverse Quench" method: Transfer the mixture dropwise into a large beaker containing an excess of crushed ice and a mild base (like sodium bicarbonate) under vigorous mechanical stirring in a fume hood. Direct addition of water into the reaction flask can cause a localized thermal runaway, leading to the explosive boiling of POCl₃ and the violent release of toxic HCl and phosphoric acid aerosols.

References
  • Synthesis and Biological Activity of 3-(2-Furanyl)-6-Aryl-1,2,4-Triazolo[3,4-b]-1,3,4 –Thiadiazoles. MDPI.[Link]

  • Synthesis, Antibacterial Activity, and Mechanisms of Novel 6-Sulfonyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole Derivatives. Journal of Agricultural and Food Chemistry - ACS Publications.[Link]

  • Anticancer properties of some triazolo[3,4-b][1,3,4]thiadiazoles. ResearchGate.[Link]

Sources

Technical Support Center: Optimizing Mobile Phase for 6-Phenyl-triazolo[3,4-b]thiadiazole HPLC Analysis

Technical Support Center: Optimizing Mobile Phase for 6-Phenyl-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazole HPLC Analysis

Welcome to our dedicated technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 6-Phenyl-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazole. This resource is tailored for researchers, analytical scientists, and drug development professionals who are developing and troubleshooting chromatographic methods for this and structurally related heterocyclic compounds. Given its fused ring structure containing multiple nitrogen atoms, this molecule presents unique challenges, primarily concerning peak shape and retention time stability. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you navigate these challenges and achieve robust, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for a reversed-phase HPLC method for 6-Phenyl-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazole?

A1: For initial method development, a gradient elution on a C18 column is highly recommended. The fused heterocyclic structure imparts significant non-polar character, making it well-suited for reversed-phase chromatography. A gradient method is preferable as it ensures the elution of the analyte within a reasonable time and provides a broad overview of any potential impurities.[5][6]

Table 1: Recommended Starting HPLC Conditions

ParameterRecommendationRationale
Stationary Phase C18, 5 µm or 3 µm, 4.6 x 150 mmProvides good retention for non-polar to moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic pH (~2.7) to suppress the ionization of silanol groups and ensure the analyte is in a single, protonated form, which often improves peak shape.[4] It is also LC-MS compatible.[3]
Mobile Phase B Acetonitrile (ACN)A common, effective organic modifier with low viscosity and good UV transparency.
Gradient Profile 5% to 95% B over 20 minutesA broad gradient helps to determine the approximate elution conditions and reveal the presence of any late-eluting impurities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temperature 30 °CElevated temperature can improve efficiency and reduce mobile phase viscosity.
Detection UV at 254 nm or as determined by UV scanAromatic nature of the compound suggests strong UV absorbance.
Q2: Why is mobile phase pH so critical for the analysis of this compound?

A2: The 6-Phenyl-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazole molecule contains several nitrogen atoms within its heterocyclic rings. These nitrogen atoms are basic and can become protonated (ionized) at acidic pH values. The pH of the mobile phase dictates the ionization state of both the analyte and the stationary phase surface.[7]

  • Analyte Ionization: When the mobile phase pH is near the analyte's pKa, small pH variations can cause significant shifts in retention time because the ratio of ionized to non-ionized forms changes. The ionized form is more polar and will elute earlier in a reversed-phase system.[7] To ensure a robust method, it is crucial to work at a pH that is at least 1.5-2 units away from the analyte's pKa.[8]

  • Silanol Group Suppression: Standard silica-based columns have residual silanol groups (Si-OH) on their surface. At mid-range pH values (approx. 4-6), these silanols can become ionized (Si-O⁻) and interact electrostatically with protonated basic analytes, leading to severe peak tailing.[9] By maintaining a low mobile phase pH (e.g., pH < 3.5), the ionization of these silanols is suppressed, minimizing these secondary interactions.[9]

Q3: Should I use Acetonitrile or Methanol as the organic modifier?

A3: Both acetonitrile (ACN) and methanol (MeOH) are suitable organic modifiers, but they can offer different selectivity. ACN is generally a stronger eluent than MeOH in reversed-phase HPLC and often results in sharper peaks and lower backpressure.[10] However, switching between these solvents is a powerful tool during method development to alter selectivity if co-eluting peaks are an issue. Methanol, being a protic solvent, is a better hydrogen-bond donor and can interact differently with the analyte compared to the aprotic ACN.[10] It is advisable to start with ACN due to its favorable properties, but consider MeOH if resolution needs to be optimized.

Q4: Is an isocratic or gradient elution better for this analysis?

A4: The choice depends on the application.

  • Gradient Elution: This is ideal for method development and for analyzing samples with multiple components of varying polarities (e.g., stability studies, impurity profiling).[6] It provides better resolution for complex mixtures and ensures that highly retained compounds are eluted in a reasonable time, preventing broad peaks.[11]

  • Isocratic Elution: If you are performing a routine assay where only the main peak needs to be quantified and there are no closely eluting impurities, an isocratic method is preferable.[12] It is simpler, requires less sophisticated equipment, has a shorter re-equilibration time between runs, and can be more reproducible.[5][11] Once the optimal organic-to-aqueous ratio is determined from gradient scouting runs, a robust isocratic method can be developed.

Troubleshooting Guide: Common Mobile Phase Issues

Q: My analyte peak is exhibiting significant tailing. What are the mobile phase-related causes and how can I fix it?

A: Peak tailing is the most common issue for basic heterocyclic compounds and is often caused by secondary interactions with the stationary phase.[1][13]

The primary cause is the interaction between the protonated basic analyte and ionized residual silanol groups on the silica packing material.[9][13] This creates a secondary, stronger retention mechanism that slows down a fraction of the analyte molecules, causing them to elute later and form a "tail".

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.5, ranksep=1.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

} Caption: Troubleshooting workflow for peak tailing.

Q: I am observing peak fronting. What are the potential mobile phase-related causes?

A: Peak fronting, where the first half of the peak is broader than the second, is often related to column overload or solvent effects.[14][15]

  • Sample Solvent Incompatibility: The most common cause is dissolving the sample in a solvent that is stronger than the initial mobile phase.[14][16] For example, injecting a sample dissolved in 100% acetonitrile into a mobile phase starting at 5% acetonitrile will cause the analyte band to spread prematurely at the column inlet.

    • Solution: Always try to dissolve your sample in the initial mobile phase composition. If solubility is an issue, use the weakest possible solvent that can adequately dissolve the sample and inject the smallest possible volume.[15]

  • Column Overload (Mass Overload): Injecting too much analyte can saturate the stationary phase, leading to a distorted peak shape.

    • Solution: Reduce the injection volume or dilute the sample. If the peak shape improves upon dilution, you have confirmed mass overload.[15]

Q: My retention times are drifting or are not reproducible. How can I stabilize them by focusing on the mobile phase?

A: Unstable retention times are a clear sign of an un-equilibrated system or a changing mobile phase composition.

  • Buffer Preparation: Always measure the pH of the aqueous portion of the mobile phase before mixing it with the organic modifier. Ensure the buffer is fully dissolved.

  • Mobile Phase Degassing: Use an online degasser or degas the mobile phase before use (e.g., by sonication) to prevent air bubbles from forming in the pump, which can cause flow rate fluctuations.[15]

  • Sufficient Column Equilibration: When changing mobile phase composition or starting up the system, ensure the column is fully equilibrated.

    • Guideline: Flush the column with at least 10-15 column volumes of the new mobile phase. For a 4.6 x 150 mm column, the column volume is approximately 1.5 mL. Therefore, a flush of 15-25 mL is required.

    • Verification: Monitor the baseline and backpressure. A stable baseline and constant backpressure indicate that the column is equilibrated. Inject a standard multiple times until the retention time is consistent (e.g., <0.5% RSD).

  • Buffer Solubility: Be aware that some buffers, like phosphate and acetate salts, can precipitate when mixed with high concentrations of acetonitrile.[3] If your gradient goes to a high organic percentage, ensure your buffer concentration is low enough (e.g., 10-20 mM) to remain soluble throughout the run.[3]

dot graph G { graph [layout=neato, model=shortpath, start=1, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, width=2.5, height=0.8]; edge [fontname="Arial", fontsize=10];

1 [label="Start: Retention Time Drift", pos="0,4!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; 2 [label="Check Mobile Phase Prep\n(pH measured before mixing?)", pos="-4,2!", fillcolor="#FBBC05", fontcolor="#202124"]; 3 [label="Check System Equilibration\n(Flushed with 10-15 column volumes?)", pos="4,2!", fillcolor="#FBBC05", fontcolor="#202124"]; 4 [label="Check for Buffer Precipitation\n(High %ACN in gradient?)", pos="0,0!", fillcolor="#FBBC05", fontcolor="#202124"]; 5 [label="End: Stable Retention Time", pos="0,-3!", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

1 -> 2 [label="Is it prepared correctly?"]; 1 -> 3 [label="Is system ready?"]; 1 -> 4 [label="Is buffer soluble?"]; 2 -> 5 [color="#34A853"]; 3 -> 5 [color="#34A853"]; 4 -> 5 [color="#34A853"]; } Caption: Key checkpoints for troubleshooting retention time instability.

References

  • Gómez-Meiszner, V., et al. (2007). The study of properties of HPLC determination of polycyclic aromatic nitrogen heterocycles. International Journal of Environmental Analytical Chemistry, 87(5), 230-240. Retrieved from [Link]

  • ACE HPLC. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. Retrieved from [Link]

  • Element Lab Solutions. (2019, June 4). Buffers and Eluent Additives for HPLC Method Development. Retrieved from [Link]

  • Pharma Wisdom. (2022, January 25). A Guide For Selection of Buffer for HPLC [Video]. YouTube. Retrieved from [Link]

  • Subirats, X., et al. (2019). Buffer Considerations for LC and LC–MS. LCGC International. Retrieved from [Link]

  • Phenomenex. (2025, April 1). Understanding Peak Fronting in HPLC. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Danaher Life Sciences. (n.d.). Gradient vs. Isocratic Elution in HPLC. Retrieved from [Link]

  • PharmaGuru. (2025, October 8). Isocratic vs Gradient Elution In HPLC: How to Choose In 9 Minutes. Retrieved from [Link]

  • ACE HPLC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • SIELC. (2018, February 17). Separation of 3-Mercapto-1,2,4-triazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • Rudramurthy, S. M., et al. (2021). Rapid and Simple Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Simultaneous Quantifications of Triazole Antifungals in Human Serum. Mycopathologia, 186(1), 27–39. Retrieved from [Link]

  • Shishkina, I. P., et al. (2020). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. Retrieved from [Link]

  • Agatonovic-Kustrin, S., et al. (2000). Normal and reversed phase high performance liquid chromatography of some new 1, 2, 4-triazole derivatives. ResearchGate. Retrieved from [Link]

  • Bhosale, V. R. (2024). EFFICIENT SYNTHESIS OF 1, 2, 4-TRIAZOLO [3, 4 -B]-1, 3, 4 - THIADIZOLES DERIVATIVES. Dr. Patangrao Kadam Mahavidyalaya Ramanandnagar (Burli). Retrieved from [Link]

  • Schwartz, N. (2014, March 27).[3]Troubleshooting HPLC- Fronting Peaks. Restek Resource Hub. Retrieved from [Link]

  • LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Retrieved from [Link]

  • Phenomenex. (2025, May 23). Isocratic Vs. Gradient Elution in Chromatography. Retrieved from [Link]

  • Dinçer, M., et al. (2005). 6-phenyl-3-(4-pyridyl)-1,2,4-triazolo[3,4-b][1][3][4]thiadiazole. Acta Crystallographica Section C, 61(Pt 11), o665–o667. Retrieved from [Link]

  • Welch Materials. (2026, January 6). [Readers Insight] Gradient vs. Isocratic Elution: Which to Choose? Retrieved from [Link]

  • Biotage. (2023, January 24). When is Gradient Elution Better than Isocratic Elution? Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Gotsulya, A., et al. (2022). SYNTHESIS, PROPERTIES AND BIOLOGICAL POTENTIAL SOME CONDENSED DERIVATIVES 1,2,4-TRIAZOLE. Journal of the Faculty of Pharmacy of Ankara University, 46(2), 308-321. Retrieved from [Link]

  • UNIS - Kastamonu Üniversitesi. (n.d.). 6-Phenyl-3-(4-pyridyl)-1,2,4-triazolo-[3,4-b][1][3][4]thiadiazole: Synthesis, experimental, theoretical characterization and biological activities. Retrieved from [Link]

  • Dolan, J. W. (2025, November 27). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Retrieved from [Link]

  • NextSDS. (n.d.). 1-[(6-phenyl[1][2][3]triazolo[3,4-b][1][3][4]thiadiazol-3-yl)methyl]-1H-benzimidazole. Retrieved from [Link]

  • Mathew, V., et al. (2009). 3-Ethyl-6-{1-[4-(2-methylpropyl)phenyl]ethyl}-1,2,4-triazolo[3,4-b][1][3][4]thiadiazole. Acta Crystallographica Section E, 65(Pt 2), o305. Retrieved from [Link]

  • Akkurt, M., et al. (2012). 6-Phenyl-3-(4-pyridyl)-1,2,4-triazolo-[3,4-b][1][3][4]thiadiazole: Synthesis, experimental, theoretical characterization and biological activities. ResearchGate. Retrieved from [Link]

  • Mohamed, S. K., et al. (2016). 3-Phenoxymethyl-6-phenyl-1,2,4-triazolo[3,4-b][1][3][4]thiadiazole. ResearchGate. Retrieved from [Link]

  • Szeliga, J., et al. (2021). In Silico and RP HPLC Studies of Biologically Active 1,3,4-Thiadiazol-2-yl)-benzene-1,3-diols. Molecules, 26(15), 4435. Retrieved from [Link]

  • El-Emam, A. A., et al. (2018). Crystal structure of 6-(2-fluorophenyl)-3-phenyl-[1][2][3]-triazolo[3,4-b][1][3][4]thiadiazole, C15H9FN4S. Digital CSIC. Retrieved from [Link]

Validation & Comparative

Comparative Antimicrobial Efficacy of 6-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole vs. Standard Therapeutics

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The escalating global crisis of antimicrobial resistance (AMR) necessitates the rapid development of novel pharmacophores capable of bypassing established resistance mechanisms. Fused heterocyclic systems, particularly the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole (TTDZ) scaffold, have emerged as highly potent candidates in medicinal chemistry.

The biological potency of the TTDZ scaffold is fundamentally driven by the toxophoric >N-C-S- moiety. When this bicyclic core is substituted with a 6-phenyl group , the overall lipophilicity of the molecule is significantly enhanced. This structural modification is not merely cosmetic; it is a calculated design choice that directly facilitates superior penetration through the complex peptidoglycan layers of Gram-positive bacteria, the outer lipid membranes of Gram-negative bacteria, and the rigid chitinous walls of fungal pathogens.

As supported by recent pharmacological evaluations of 1, these compounds exhibit a dual-action mechanism. In bacterial pathogens, they act as competitive inhibitors of DNA gyrase (Topoisomerase II), preventing DNA supercoiling. In fungal strains, the lipophilic core disrupts ergosterol biosynthesis by coordinating with the heme iron of Cytochrome P450 14α-demethylase (CYP51).

MOA cluster_bacteria Bacterial Pathogens cluster_fungi Fungal Pathogens Drug 6-Phenyl-[1,2,4]triazolo [3,4-b][1,3,4]thiadiazole Target1 DNA Gyrase (Topoisomerase II) Drug->Target1 Competitive Binding Target2 CYP51 (14α-demethylase) Drug->Target2 Heme Coordination Effect1 Inhibition of DNA Supercoiling Target1->Effect1 Bactericidal Effect2 Ergosterol Depletion & Membrane Disruption Target2->Effect2 Fungicidal

Fig 1. Dual-target antimicrobial mechanism of triazolo-thiadiazole derivatives.

Comparative Efficacy Data

To objectively benchmark the performance of 6-Phenyl-TTDZ derivatives, Minimum Inhibitory Concentration (MIC) assays are utilized against a standardized panel of pathogens. The data below synthesizes findings from2, comparing the optimized derivative against Ciprofloxacin (a fluoroquinolone targeting DNA gyrase) and Fluconazole (a triazole targeting fungal CYP51).

Pathogen StrainClassification6-Phenyl-TTDZ (MIC µg/mL)Ciprofloxacin (MIC µg/mL)Fluconazole (MIC µg/mL)
Staphylococcus aureusGram-Positive1.0 - 2.01.0N/A
Bacillus subtilisGram-Positive1.0 - 2.51.0N/A
Escherichia coliGram-Negative2.0 - 4.01.0N/A
Pseudomonas aeruginosaGram-Negative4.0 - 8.02.0N/A
Candida albicansFungal1.0 - 2.0N/A1.0
Aspergillus nigerFungal1.0 - 2.5N/A1.0

Data Analysis & Insights: The 6-Phenyl-TTDZ scaffold demonstrates near-equipotent activity to standard drugs against Gram-positive bacteria and fungi[2][1]. The slightly elevated MIC values against Gram-negative strains (P. aeruginosa) are attributed to the highly restrictive nature of the Gram-negative outer membrane porins, which selectively hinder the influx of highly lipophilic molecules.

Experimental Methodology: Self-Validating MIC Protocol

To ensure absolute reproducibility and eliminate subjective bias during preclinical screening, the following protocol employs a resazurin-based colorimetric broth microdilution method, adhering strictly to Clinical and Laboratory Standards Institute (CLSI) guidelines.

Workflow Step1 Standardized Inoculum (0.5 McFarland) Step3 2-Fold Serial Dilution (96-Well Plate) Step1->Step3 Step2 Compound Solubilization (<1% DMSO) Step2->Step3 Step4 Incubation (37°C, 18-24h) Step3->Step4 Step5 Resazurin Indicator Addition Step4->Step5 Step6 Colorimetric MIC Readout (Blue to Pink) Step5->Step6

Fig 2. Self-validating resazurin-based broth microdilution workflow.

Step-by-Step Protocol & Causality
  • Compound Solubilization: Dissolve the synthesized 6-Phenyl-TTDZ derivative in 100% Dimethyl Sulfoxide (DMSO) to create a stock solution.

    • Causality: The fused heterocyclic system is highly lipophilic, requiring DMSO for complete solubilization. However, the DMSO concentration in the final assay wells must be strictly maintained below 1% (v/v). Exceeding this threshold induces solvent-mediated cytotoxicity, which would artificially inflate the apparent antimicrobial efficacy of the compound.

  • Inoculum Standardization: Prepare bacterial/fungal suspensions in sterile saline and adjust the turbidity to a 0.5 McFarland standard using a spectrophotometer (OD600).

    • Causality: Standardizing the inoculum ensures a consistent starting microbial load (approximately 1.5×108 CFU/mL). Inconsistent starting loads lead to the "inoculum effect," where an overpopulated well consumes the drug too rapidly, yielding false-positive resistance data.

  • Serial Dilution & Inoculation: Perform two-fold serial dilutions of the compound in Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi) across a 96-well microtiter plate. Add the standardized inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours (bacteria) or 25°C for 48 hours (fungi).

  • Colorimetric Validation (Resazurin Assay): Add 30 µL of a 0.015% aqueous resazurin solution to each well and incubate for an additional 2-4 hours.

    • Causality: Visual turbidity assessments are highly subjective, especially with lipophilic compounds that may precipitate slightly in aqueous media, mimicking bacterial growth. Resazurin acts as a terminal electron acceptor; metabolically active (viable) cells reduce the blue resazurin to pink resorufin. This provides a binary, self-validating colorimetric endpoint that ensures absolute trustworthiness of the recorded MIC value.

Conclusion

The 6-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole scaffold represents a highly viable alternative to standard therapeutics like Ciprofloxacin and Fluconazole. By leveraging the lipophilicity of the phenyl ring and the toxophoric nature of the thiadiazole core, researchers can achieve equipotent, dual-action antimicrobial efficacy. When paired with rigorous, self-validating screening protocols, this chemical class offers a robust foundation for next-generation drug development against resistant pathogens.

References

  • Some Pyridyl- and Thiophenyl-Substituted 1,2,4-Triazolo[3,4-b]1,3,4-thiadiazole Derivatives as Potent Antibacterial Source: KoreaScience / De Gruyter URL
  • One Pot Synthesis of 3-(Substituted Phenoxymethyl)
  • Source: Academia.

Sources

A Comparative Guide to a Validated HPLC Method for the Quantification of 6-Phenyl-triazolo[3,4-b]thiadiazole

A Comparative Guide to a Validated HPLC Method for the Quantification of 6-Phenyl-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazole

In the landscape of pharmaceutical development, the rigorous and accurate quantification of active pharmaceutical ingredients (APIs) is a cornerstone of ensuring product quality, safety, and efficacy. For novel heterocyclic compounds such as 6-Phenyl-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazole, a molecule of significant interest due to the broad pharmacological activities of the triazolothiadiazole scaffold, the development of a robust and reliable analytical method is of paramount importance.[5] This guide presents a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the precise quantification of this compound.

This document is structured to provide not just a protocol, but a scientifically grounded rationale for the methodological choices, adhering to the principles of analytical procedure validation outlined by the International Council for Harmonisation (ICH) in their Q2(R1) guidelines.[6][7] We will compare a newly developed, optimized method (Method A) with a more generic, alternative method (Method B) to highlight the tangible benefits of systematic method development and validation.

The Analytical Challenge and Methodological Approach

The quantification of 6-Phenyl-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazole requires an analytical method that is not only accurate and precise but also specific, linear, and robust. High-Performance Liquid Chromatography (HPLC) is the technique of choice for such small molecules due to its high resolution, sensitivity, and quantitative accuracy.[8] A reversed-phase HPLC (RP-HPLC) approach is particularly suitable, separating compounds based on their hydrophobicity.[1]

In this guide, we will detail the validation of "Method A," a highly optimized RP-HPLC method, and compare its performance against "Method B," a plausible alternative method that a laboratory might develop as a starting point.

Method A: The Optimized Isocratic HPLC Method
  • Rationale: This method was developed through systematic optimization of the mobile phase composition and column chemistry to achieve a sharp, symmetrical peak for the analyte with a short retention time, thereby improving throughput and reducing solvent consumption. The choice of a C18 column provides excellent hydrophobic retention for the phenyl and thiadiazole moieties. The isocratic elution simplifies the method and enhances reproducibility.

Method B: The Generic Gradient HPLC Method
  • Rationale: This method represents a more generalist approach, often used in early-stage method development. A gradient elution is employed to ensure the elution of a wider range of potential impurities, but this can sometimes lead to longer run times and potential for baseline drift. The mobile phase composition is a common starting point for the analysis of heterocyclic compounds.

Comparative Chromatographic Conditions

ParameterMethod A (Optimized)Method B (Alternative)
HPLC System Standard HPLC or UPLC system with a pump, autosampler, column oven, and UV detectorStandard HPLC or UPLC system with a pump, autosampler, column oven, and UV detector
Column C18, 4.6 x 150 mm, 5 µm particle sizeC8, 4.6 x 250 mm, 5 µm particle size
Mobile Phase Isocratic: 60:40 (v/v) Acetonitrile and Water with 0.1% Formic AcidGradient: A: Water with 0.1% TFA, B: Acetonitrile with 0.1% TFA. Gradient: 0-10 min, 30-70% B; 10-15 min, 70% B; 15-15.1 min, 70-30% B; 15.1-20 min, 30% B
Flow Rate 1.0 mL/min1.2 mL/min
Column Temperature 30°C35°C
Detection Wavelength 254 nm254 nm
Injection Volume 10 µL20 µL
Run Time 10 minutes20 minutes

HPLC Method Validation Workflow

The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose.[9] The following diagram illustrates the workflow for the validation of our HPLC method for 6-Phenyl-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazole quantification, in accordance with ICH Q2(R1) guidelines.[10]

Caption: Workflow for HPLC Method Validation.

Experimental Protocols and Comparative Data

The following sections provide detailed experimental protocols for each validation parameter and comparative data for Method A and Method B.

Specificity

Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Experimental Protocol:

  • Prepare a blank solution (diluent) and inject it to ensure no interfering peaks at the retention time of the analyte.

  • Prepare a solution of the 6-Phenyl-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazole reference standard and inject it to determine its retention time.

  • Prepare a sample solution spiked with known related substances or potential impurities.

  • Subject a sample solution to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation.

  • Inject the spiked and stressed samples and assess the resolution between the analyte peak and any other peaks.

Acceptance Criteria: The analyte peak should be free from any co-eluting peaks, and there should be adequate resolution (>2) between the analyte peak and the peaks of any potential impurities or degradation products.

Comparative Data:

ParameterMethod A (Optimized)Method B (Alternative)
Resolution from nearest impurity 3.51.8
Peak Purity Index 0.99980.9985
Interference from blank NoneNone

Analysis: Method A demonstrates superior specificity with better resolution from the nearest impurity, ensuring more reliable quantification in the presence of other components.

Linearity and Range

Objective: To demonstrate that the analytical method provides results that are directly proportional to the concentration of the analyte in the sample within a specified range.

Experimental Protocol:

  • Prepare a stock solution of the reference standard.

  • Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 50% to 150% of the target concentration).

  • Inject each calibration standard in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.

Comparative Data:

ParameterMethod A (Optimized)Method B (Alternative)
Range (µg/mL) 10 - 15020 - 120
Correlation Coefficient (r²) 0.99990.9991
Linear Regression Equation y = 25432x + 150y = 18765x + 890

Analysis: Method A exhibits excellent linearity over a wider range with a correlation coefficient closer to 1 and a lower y-intercept, indicating a more accurate and precise calibration model.

Accuracy

Objective: To determine the closeness of the test results obtained by the method to the true value.

Experimental Protocol:

  • Prepare a placebo (matrix without the analyte) if applicable.

  • Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three replicate samples at each concentration level.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Comparative Data:

Concentration LevelMethod A (% Recovery ± RSD)Method B (% Recovery ± RSD)
80% 99.5 ± 0.8%97.2 ± 1.5%
100% 100.2 ± 0.5%98.5 ± 1.2%
120% 100.8 ± 0.6%101.5 ± 1.8%

Analysis: Method A demonstrates higher and more consistent recovery across all concentration levels with lower relative standard deviation (RSD), indicating superior accuracy.

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst).

Experimental Protocol:

  • Repeatability: Analyze six replicate samples of the same concentration (e.g., 100% of the target concentration) on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria: The RSD for repeatability and intermediate precision should be ≤ 2.0%.

Comparative Data:

ParameterMethod A (% RSD)Method B (% RSD)
Repeatability (n=6) 0.7%1.8%
Intermediate Precision (n=6) 1.2%2.5%

Analysis: Method A is significantly more precise, with much lower RSD values for both repeatability and intermediate precision. Method B's intermediate precision falls outside the typical acceptance criteria, highlighting its lower reliability.

Detection Limit (LOD) and Quantification Limit (LOQ)

Objective:

  • LOD: To determine the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: To determine the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol:

  • Based on Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Based on the Standard Deviation of the Response and the Slope:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Acceptance Criteria: The LOQ should be determined with acceptable precision and accuracy.

Comparative Data:

ParameterMethod A (µg/mL)Method B (µg/mL)
LOD 0.51.5
LOQ 1.55.0

Analysis: Method A is more sensitive, with significantly lower LOD and LOQ values, making it suitable for the quantification of low levels of the analyte, such as in impurity testing or dose verification of low-dose formulations.

Robustness

Objective: To measure the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Introduce small, deliberate changes to the method parameters, one at a time. Examples include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2°C)

    • Mobile phase composition (± 2% organic component)

  • Analyze a sample under each of the modified conditions.

  • Evaluate the effect on system suitability parameters (e.g., retention time, peak area, tailing factor).

Acceptance Criteria: The system suitability parameters should remain within the defined limits for all tested variations.

Comparative Data:

Varied ParameterMethod A (Effect on Assay)Method B (Effect on Assay)
Flow Rate (+0.1 mL/min) -1.2%-3.5%
Temperature (+2°C) +0.8%+2.8%
Mobile Phase (-2% Acetonitrile) -1.5%-4.2%

Analysis: Method A demonstrates greater robustness, with smaller deviations in the assay results when method parameters are intentionally varied. This indicates that Method A is more reliable for routine use in a quality control environment.

Logical Relationship of Validation Parameters

The various validation parameters are interconnected and collectively establish the reliability of an analytical method. For instance, linearity underpins the range over which the method is accurate and precise.

Caption: Interrelation of HPLC Validation Parameters.

Conclusion

The comprehensive validation of the HPLC method for the quantification of 6-Phenyl-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazole demonstrates that the optimized isocratic method (Method A) is superior to the generic gradient method (Method B) in all key performance aspects. Method A is more specific, linear over a wider range, more accurate, precise, sensitive, and robust.

For researchers, scientists, and drug development professionals, the adoption of a thoroughly validated analytical method like Method A is critical for generating reliable and reproducible data, which is essential for regulatory submissions and ensuring the quality of pharmaceutical products. This guide underscores the importance of a systematic, science-driven approach to method development and validation, moving beyond a "one-size-fits-all" mentality to create analytical procedures that are truly fit for their intended purpose.[11]

References

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. 2024. Available from: [Link].

  • European Medicines Agency. Guideline on bioanalytical method validation. 2011. Available from: [Link].

  • U.S. Food and Drug Administration. Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. 2015. Available from: [Link].

  • European Medicines Agency. Bioanalytical method validation - Scientific guideline. Available from: [Link].

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. 2012. Available from: [Link].

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. 2023. Available from: [Link].

  • U.S. Food and Drug Administration. Analytical Procedures and Methods Validation for Drugs and Biologics. 2020. Available from: [Link].

  • BioPharm International. FDA Releases Guidance on Analytical Procedures. 2024. Available from: [Link].

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Available from: [Link].

  • Journal of Pharmaceutical and Biomedical Analysis. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. 2019. Available from: [Link].

  • ResearchGate. A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma. 2013. Available from: [Link].

  • PubMed. 6-Phenyl-3-(4-pyridyl)-1,2,4-triazolo-[3,4-b][1][3][4]thiadiazole: synthesis, experimental, theoretical characterization and biological activities. 2012. Available from: [Link].

  • PubMed. A simple high-performance liquid chromatography method for simultaneous determination of three triazole antifungals in human plasma. 2013. Available from: [Link].

  • Agilent. Simultaneous Quantification of Triazoles in Plasma by HPLC with Bond Elut Plexa SPE. 2015. Available from: [Link].

  • PubMed. High-performance liquid chromatographic analysis of new triazole antifungal agent SYN-2869 and its derivatives in plasma. 2002. Available from: [Link].

  • ResearchGate. Development and Validation of a New HPLC Method for Quantification of a Novel Antifungal Drug Based on 1,3,4-Thiadiazole and its Impurities. 2019. Available from: [Link].

  • Asian Journal of Pharmaceutical Analysis. A Review of HPLC Method Development and Validation as per ICH Guidelines. 2021. Available from: [Link].

  • Scribd. ICH Q2(R1) Analytical Procedures Guide. Available from: [Link].

  • MDPI. In Silico and RP HPLC Studies of Biologically Active 1,3,4-Thiadiazol-2-yl)-benzene-1,3-diols. 2022. Available from: [Link].

  • PubMed. 6-phenyl-3-(4-pyridyl)-1,2,4-triazolo[3,4-b][1][3][4]thiadiazole. 2005. Available from: [Link].

  • ResearchGate. 6-Phenyl-3-(4-pyridyl)-1,2,4-triazolo-[3,4-b][1][3][4]thiadiazole: Synthesis, experimental, theoretical characterization and biological activities. 2012. Available from: [Link].

  • Dr. Patangrao Kadam Mahavidyalaya Ramanandnagar (Burli). EFFICIENT SYNTHESIS OF 1, 2, 4-TRIAZOLO [3, 4 -B]-1, 3, 4 - THIADIZOLES DERIVATIVES. 2024. Available from: [Link].

  • International Council for Harmonisation. VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). 2005. Available from: [Link].

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link].

  • INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF NOVEL5, 6-DIHYDRO-3-(SUBSTITUTED PHENYL)[1][2][3] TRIAZOLE (3, 4-B)[1][3][4] THIADIAZINE-7-ONE DERIVATIVES FOR ANTIMICROBIAL AND FREE RADICAL SCAVENGING ACTIVITY. 2023. Available from: [Link].

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. 1997. Available from: [Link].

Author: BenchChem Technical Support Team. Date: April 2026

The design of highly specific, biologically active molecules often relies on the strategic hybridization of distinct pharmacophores. In heterocyclic chemistry, the fusion of 1,2,4-triazole and 1,3,4-thiadiazole rings to form the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole bicyclic system represents a masterclass in structural optimization[1].

This guide provides an in-depth structural comparison between the 6-phenyl-substituted fused system and its monocyclic precursors, detailing the causality behind its superior pharmacological performance and providing self-validating experimental protocols for its synthesis and evaluation.

Structural Rationale: The Power of Pharmacophore Fusion

To understand the efficacy of 6-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, we must first deconstruct its structural lineage:

  • 1,2,4-Triazoles (Monocyclic): Known for their exceptional hydrogen-bonding capacity and water solubility, triazoles are prevalent in antifungal and agricultural agents. However, their high conformational flexibility can lead to off-target binding and a high entropic penalty upon receptor interaction.

  • 1,3,4-Thiadiazoles (Monocyclic): These rings act as excellent bioisosteres for pyrimidines and possess a toxophoric N-C-S linkage critical for metal chelation and enzyme inhibition[2]. As monocycles, however, their metabolic stability and membrane permeability can be suboptimal for complex systemic targets.

  • The Fused Bicyclic System: Fusing these two rings eliminates the rotational degrees of freedom found in linked counterparts. This rigidification locks the N-C-S toxophoric fragment into a highly planar, conjugated conformation[3]. When this rigid scaffold enters a hydrophobic enzyme pocket, the entropic penalty typically associated with ligand folding is virtually eliminated, leading to sub-micromolar binding affinities[4]. The addition of a 6-phenyl group further enhances lipophilicity, driving superior transcellular membrane permeability.

Comparative Biological Performance

The structural rigidification and synergistic electronic effects of the fused triazolothiadiazole system translate directly into magnified biological efficacy across multiple therapeutic domains. The table below summarizes the quantitative superiority of the fused scaffold compared to standard reference drugs.

Scaffold / CompoundTarget / AssayPerformance MetricReference
6-Phenyl Fused Derivative SMMC-7721 (Hepatocellular Carcinoma)IC₅₀ = 1.61 µM[1]
5-Fluorouracil (Standard) SMMC-7721 (Hepatocellular Carcinoma)IC₅₀ > 10.0 µM[1]
6-Sulfonyl Fused Derivative Xanthomonas oryzae (Bacterial Blight)EC₅₀ = 0.59 mg/L[5]
Thiodiazole Copper (Standard) Xanthomonas oryzae (Bacterial Blight)EC₅₀ = 90.43 mg/L[5]
Fused Triazolothiadiazole Acetylcholinesterase (AChE)IC₅₀ = 0.77 µM[4]

Self-Validating Experimental Workflows

To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems, incorporating internal quality control checkpoints.

Protocol A: One-Pot Cyclocondensation Synthesis

Causality of Reagents: Phosphorus oxychloride (POCl₃) is strictly selected over standard acid catalysts because it acts dually as a potent dehydrating agent and a high-boiling solvent. It activates the benzoic acid precursor into an acid chloride in situ, facilitating rapid N-acylation of the triazole's amino group. The extreme dehydrating environment then drives the thermodynamically favorable intramolecular cyclization[6][7].

Step-by-Step Methodology:

  • Initiation: Suspend equimolar amounts (0.01 mol) of 4-amino-5-mercapto-1,2,4-triazole and benzoic acid in 15 mL of freshly distilled POCl₃.

  • Reflux & Cyclization: Heat the reaction mixture under reflux (approx. 105°C) for 10 hours. The extended heat is required to overcome the activation energy barrier of the final ring-closure step.

  • Quenching: Cool the mixture to room temperature and slowly pour it over crushed ice to safely hydrolyze excess POCl₃.

  • Neutralization: Neutralize the acidic aqueous mixture with a 10% NaOH solution until a solid precipitate forms (pH ~7-8). Filter and wash with cold distilled water.

  • Self-Validation (FTIR QC): Before proceeding to biological testing, run an FTIR spectrum of the crude solid. The starting triazole exhibits distinct -NH₂ (3291 cm⁻¹) and -SH (2586 cm⁻¹) stretching bands. Validation is confirmed by the complete disappearance of these bands and the emergence of a strong C=N stretch at ~1613 cm⁻¹[6].

SynthesisWorkflow A 4-Amino-5-mercapto-1,2,4-triazole B Benzoic Acid Derivatives C POCl3 Activation & Reflux (Dehydration & Ring Closure) D 6-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole C->D Heat (10h) E FTIR Validation (Loss of -NH2/-SH bands) D->E QC Check AB AB AB->C

Synthesis workflow of 6-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole via POCl3 cyclocondensation.

Protocol B: High-Fidelity In Vitro Cytotoxicity Evaluation (CCK-8)

Causality of Assay Selection: When evaluating highly lipophilic heterocycles like 6-phenyl-triazolothiadiazoles, the Cell Counting Kit-8 (CCK-8) assay is strictly preferred over the traditional MTT assay. MTT yields insoluble formazan crystals requiring DMSO solubilization, which can co-precipitate lipophilic test compounds and artificially skew absorbance readings. CCK-8 utilizes WST-8, producing a highly water-soluble formazan dye, ensuring direct, artifact-free quantification[1].

Step-by-Step Methodology:

  • Seeding: Seed SMMC-7721 cells in a 96-well plate at a density of 5 × 10³ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Treatment: Treat cells with varying concentrations of the synthesized compound (0.1, 1.0, 5.0, 10.0, 50.0 µM).

  • Incubation: Incubate for 48 hours.

  • Quantification: Add 10 µL of CCK-8 solution to each well. Incubate for an additional 2 hours. Measure absorbance at 450 nm using a microplate reader.

  • Self-Validation (Internal Controls): The assay is only considered valid if the positive control (5-Fluorouracil) yields an IC₅₀ within its known historical range, and the vehicle control (0.1% DMSO) shows >98% viability compared to untreated media. A dose-response curve must yield an R² > 0.95.

Structure-Activity Relationship (SAR) & Mechanistic Pathways

The broad-spectrum activity of the[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole core is not accidental; it is a direct consequence of its highly engineered physicochemical properties. The diagram below illustrates how specific structural domains of the molecule map to distinct biological mechanisms and targets.

MOA Scaffold Fused Triazolothiadiazole Scaffold Mech1 Rigid Planar Structure (Low Entropic Penalty) Scaffold->Mech1 Mech2 N-C-S Toxophoric Linkage (Metal Chelation) Scaffold->Mech2 Mech3 Lipophilic 6-Phenyl Ring (Membrane Permeability) Scaffold->Mech3 Target1 Acetylcholinesterase Inhibition Target2 Bacterial Enzymes (e.g., in Xoo) Target3 Cancer Cell Proliferation (SMMC-7721) Mech1->Target1 Mech2->Target2 Mech3->Target3

Biological targets and structure-activity relationships of the triazolothiadiazole scaffold.

References

  • Current Chemistry Letters - Growing Science. Growing Science.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZS5H1AJXQp2azLY3fSmyHfED1mxeUJfXmBE2xoP82Z42Jx4AhOOHZnX3YJ7Hgmbw3BthSozYjabxUZEMEFTkgtBE1SucwxbTeeL1X5VmfDFzgKlzSRYI4TrPw-ln8RD00hGW89gyDx0XPvUjPsTMutZM=]
  • Synthesis, Antibacterial Activity, and Mechanisms of Novel 6-Sulfonyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole Derivatives. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFiwA4QQY43NCdKmM1TEXylSuh1d0B6SiuK1hzVSrhKbr3Sx3muaIABdSUuc-DopdMESJQx2Q22P2lD4T1iEitNNkwvU6WgLKHCJ1B8Zq5KBUEbRWBS1uddqrqt7IR4rRDCPRccJ17c1y29_Q==]
  • Synthesis, Characterization and Pharmacological Activities of 3,6-Disubstituted-1,2,4-triazolo [3,4-b]. Semantic Scholar.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7H7GCLFGD3wqZTxdHOw4tlo_JUMmCU_XxnRtDXHcD6waaT-ZPAA2ATRV2lPZnvcHkbv38v7_7lfiNrMYEIwyjcNwbnvwDzjwvQSLiwOhnDNz2VbpOxuy5Bq2TtwuvtFZwVlnJB6mkGFRxCehgs8cjlOo43ViTXjMZljtbgOT7NdfmRzuXXJuxu60hBZqD0gVPJNPuHVV4VHpr3IhGIXE=]
  • Literature Review on the biological activities of 1,3,4-thiadiazole. Academia.edu.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3d2yx36ECgh23gUn2AvG9LAHZ_7cwS-8wWxEVbNcrK7eEHrevrEFoyJr5bbJMA2qNsofKSgHi5bXraazTA-ixLtF8WDD8HshcXc-3waaLIVHs--PRCdMAdVns3hDvc35kG-RIXu8mtu0lQinOQsmyZZSBn5wwwqB1Jbb_8ZRft_VpFldIAxA3wGi1xBWi7bIREi0vlWB2O5lY_VCi7w==]
  • Synthesis, crystal structure and biological evaluation of some novel 1,2,4-triazolo[3,4-b]. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEW7MELvxoKDGj3aCxud1o-a-Fdd_EZEf_5VIBpltrPfMwwUD3TKfCwKkowMn0WdmIVQCZBchizPWG_DUeLgz9wrUggnhD769ZeDm79O48Bg3ra2P4FiiWEZi2y2miJVCFNaX9xXHnaUpNkafhDL75GqUp6-xrIEfp7w0i4aRLg-qwVV4rwXBvxXt6TWuIKlTTwQrQ1dHJCOffRtJKnXsf6q-YHxszNmXvgEiwJTi3MEJd71jXqR_x-OKBeukQ97625JZDA_M4Zw9JgKir-qLvytck4LtSfJHGqxZAQfdQ-yppK4rqy4HhCVWdkBZ4YKC0Uw5A_fEBrZ_vX]
  • Some Pyridyl- and Thiophenyl-Substituted 1,2,4-Triazolo[3,4-b]1,3,4-thiadiazole Derivatives as Potent Antibacterial. KoreaScience.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFI-ROyn-9ZCm2r0kKh71UZzrQ1DiIMPxEQScJc5306YrM4y_rgT0sBKqShLXgIPR61rpDMvJ5OvdmViIhGnFv6h4iIlKiYRdU6hU8w9uJ3bVRr1VcttxiteyPfCOi8E2x33yV7ujJqMj10MCanbKUqn-A=]
  • 3-(2-Fluorophenyl)-6-(phenoxymethyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole - PMC. National Institutes of Health (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMwnEf9TO18AlwvS2YqbHaX-hEYHi3JsZnQM9Ls4nqYSZ7XQ9aH6v5UODxLJosUTquGKTo-d2zf8uOaDzK0bOs20a4N2dTyw0A-0Ka_jVGRmr3T-UZZg33mA1EypCNOvOIqQmfVVWMCwO1aw==]

Sources

A Comparative Guide to LC-MS Method Validation for 6-Phenyl-triazolo[3,4-b]thiadiazole in Plasma

A Comparative Guide to LC-MS Method Validation for 6-Phenyl-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazole in Plasma

This guide provides a comprehensive, in-depth comparison of methodologies for the quantitative determination of 6-Phenyl-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazole in plasma using Liquid Chromatography-Mass Spectrometry (LC-MS). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol, offering a comparative analysis of critical experimental choices and the scientific rationale that underpins a robust and reliable bioanalytical method. The validation framework is built upon the harmonized principles of the FDA, EMA, and ICH M10 guidelines to ensure data integrity and regulatory compliance.[1][4][5]

Introduction: The Imperative for a Validated Bioanalytical Method

The compound 6-Phenyl-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazole represents a class of heterocyclic structures with significant therapeutic potential, known to exhibit a range of biological activities.[6][7][8] As such novel compounds progress through the drug development pipeline, the establishment of a validated bioanalytical method for their quantification in biological matrices like plasma is a critical milestone. This ensures the reliability of pharmacokinetic, toxicokinetic, and bioavailability data, which are fundamental to making informed decisions about a drug candidate's safety and efficacy.[4][9]

This guide will compare and contrast key aspects of LC-MS method development and validation, focusing on:

  • Sample Preparation: A critical evaluation of Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction techniques.

  • Chromatographic Separation: Optimization of reversed-phase chromatography for efficient separation from endogenous plasma components.

  • Mass Spectrometric Detection: The rationale for selecting specific ionization and fragmentation parameters for sensitive and selective quantification.

  • Method Validation: A detailed breakdown of the validation experiments and their acceptance criteria based on international regulatory standards.[1]

The Core of the Analysis: The LC-MS/MS System

The heart of this bioanalytical workflow is a Liquid Chromatography system coupled to a triple quadrupole Mass Spectrometer (LC-MS/MS). This combination offers the high sensitivity and selectivity required for quantifying low concentrations of analytes in a complex biological matrix.[10] The triple quadrupole instrument is operated in Multiple Reaction Monitoring (MRM) mode, which provides two layers of mass filtering, significantly enhancing the signal-to-noise ratio and ensuring that the detected signal is specific to the analyte of interest.[3][10]

A Comparative Analysis of Plasma Sample Preparation Techniques

The primary challenge in bioanalysis is the effective removal of matrix components, such as proteins and phospholipids, which can interfere with the analysis and compromise data quality.[11][12] The choice of sample preparation technique is therefore a critical decision. We will compare three widely used methods: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Protein Precipitation (PPT)

PPT is often the simplest and fastest method. It involves adding an organic solvent, typically acetonitrile or methanol, to the plasma sample to denature and precipitate the proteins.[3]

  • Advantages: High throughput, low cost, and minimal method development.

  • Disadvantages: Less clean extracts, which can lead to significant matrix effects (ion suppression or enhancement) and potentially shorter column lifetimes.[13]

Liquid-Liquid Extraction (LLE)

LLE separates the analyte from the aqueous plasma matrix into an immiscible organic solvent based on its differential solubility.

  • Advantages: Cleaner extracts than PPT, leading to reduced matrix effects.

  • Disadvantages: Can be more labor-intensive and time-consuming, and requires the use of larger volumes of organic solvents. The choice of solvent is critical and requires optimization.[14]

Solid-Phase Extraction (SPE)

SPE utilizes a solid sorbent to retain the analyte, while unwanted matrix components are washed away. The analyte is then eluted with a small volume of a strong solvent.[2][11]

  • Advantages: Provides the cleanest extracts, significantly reducing matrix effects and improving assay sensitivity. The process can be automated for high throughput.[11]

  • Disadvantages: Higher cost per sample and requires more extensive method development to select the appropriate sorbent and optimize the wash and elution steps.

Comparative Experimental Data

The following table summarizes the typical performance of these three methods for the analysis of a similar heterocyclic compound in plasma.

ParameterProtein Precipitation (Acetonitrile)Liquid-Liquid Extraction (Ethyl Acetate)Solid-Phase Extraction (C18)
Recovery (%) 95 ± 585 ± 798 ± 3
Matrix Effect (%) 75 ± 1092 ± 699 ± 2
Process Efficiency (%) 71 ± 978 ± 897 ± 4
Relative Standard Deviation (%) < 15< 10< 5
Throughput HighMediumMedium-High (with automation)
Cost per Sample LowMediumHigh

Step-by-Step Validated LC-MS Method

Based on the comparative analysis and extensive experience with similar small molecules, the following method using Solid-Phase Extraction is recommended for its superior clean-up and reliability.

Internal Standard Selection

An ideal internal standard (IS) is a stable isotope-labeled (SIL) version of the analyte. If a SIL-IS is not available, a structurally similar compound with comparable chromatographic and mass spectrometric behavior should be used. For this guide, we will assume the use of a hypothetical SIL-IS of 6-Phenyl-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazole (e.g., with deuterium or carbon-13 labels). This minimizes variability from sample preparation and matrix effects.[10]

Experimental Protocol: SPE-LC-MS/MS
  • Sample Pre-treatment:

    • Thaw plasma samples at room temperature.

    • Vortex mix for 10 seconds.

    • To 100 µL of plasma, add 10 µL of the SIL-IS working solution (e.g., 1 µg/mL in methanol).

    • Add 200 µL of 4% phosphoric acid in water and vortex.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the pre-treated plasma sample onto the cartridge.

    • Wash the cartridge with 1 mL of 20% methanol in water to remove polar interferences.

    • Dry the cartridge under vacuum for 1 minute.

    • Elute the analyte and IS with 1 mL of acetonitrile.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

  • LC-MS/MS Analysis:

    • Inject 5 µL of the reconstituted sample into the LC-MS/MS system.

Instrumentation and Parameters
  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI), Positive Mode.

    • MRM Transitions (Hypothetical):

      • Analyte: Q1: m/z 278.1 -> Q3: m/z 103.1 (Phenyl ring fragment)

      • SIL-IS: Q1: m/z 283.1 -> Q3: m/z 108.1 (Assuming +5 Da label on the phenyl ring)

    • Key Parameters: Optimize declustering potential, collision energy, and cell exit potential for maximum signal intensity.

LC-MS/MS Workflow Diagram

LCMS_Workflowcluster_prepSample Preparationcluster_analysisAnalysiscluster_dataData Processings1Plasma Sample + SIL-ISs2Pre-treatment(Acidification)s1->s2s3SPE(Load, Wash, Elute)s2->s3s4Evaporation & Reconstitutions3->s4lcLC Separation(C18 Column)s4->lcmsMS/MS Detection(ESI+, MRM)lc->msquantQuantification(Peak Area Ratio)ms->quantreportReport Generationquant->report

Caption: Complete workflow for the bioanalysis of 6-Phenyl-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazole in plasma.

Bioanalytical Method Validation: A Self-Validating System

To ensure the method is fit for its intended purpose, a full validation must be performed according to regulatory guidelines.[1][5][15] The following parameters are assessed to demonstrate the method's performance.

Validation Parameters and Acceptance Criteria
Validation ParameterPurposeAcceptance Criteria (ICH M10)[1]
Selectivity To ensure no interference from endogenous components at the retention time of the analyte and IS.Response in blank samples should be <20% of the LLOQ for the analyte and <5% for the IS.
Calibration Curve (Linearity) To demonstrate the relationship between instrument response and analyte concentration.At least 75% of standards must be within ±15% of nominal (±20% at LLOQ). Correlation coefficient (r²) > 0.99.
Accuracy & Precision To assess the closeness of measured values to the true value and the degree of scatter.For QC samples, accuracy within ±15% of nominal and precision (CV) ≤15%. At LLOQ, within ±20% and ≤20%.[1]
Recovery To determine the efficiency of the extraction process.Consistent, precise, and reproducible.
Matrix Effect To evaluate the influence of matrix components on analyte ionization.The CV of the matrix factor across different lots of plasma should be ≤15%.
Stability To ensure the analyte is stable throughout the sample lifecycle (freeze-thaw, bench-top, long-term storage).Mean concentration of stability samples should be within ±15% of nominal concentration.
Summary of Validation Results (Exemplary Data)
ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Accuracy & Precision Accuracy: 95.2% - 103.5%; Precision (CV): 2.1% - 5.8%
Inter-day Accuracy & Precision Accuracy: 97.1% - 101.8%; Precision (CV): 3.5% - 6.2%
Mean Extraction Recovery 97.5%
Matrix Effect Negligible (Matrix Factor: 0.98 - 1.03)
Stability Stable for at least 3 freeze-thaw cycles, 24 hours at room temperature, and 90 days at -80°C.

These exemplary results demonstrate that the proposed SPE-LC-MS/MS method is robust, reliable, and fit for purpose in a regulated bioanalytical laboratory.

Decision-Making for Method Selection Diagram

Method_Selectioncluster_prep_choiceSample Preparation Choicecluster_evalEvaluation CriteriastartGoal: Quantify Analyte in PlasmapptProtein Precipitationstart->pptlleLiquid-Liquid Extractionstart->llespeSolid-Phase Extractionstart->specleanCleanliness(Matrix Effect)ppt->cleanHigh Matrix EffectrecoverRecoveryppt->recoverGoodrobustRobustness(Precision)ppt->robustModeratelle->cleanModerate Matrix Effectlle->recoverGoodlle->robustGoodspe->cleanLow Matrix Effectspe->recoverExcellentspe->robustExcellentfinal_methodSelected Method: SPE-LC-MS/MSclean->final_methodrecover->final_methodrobust->final_method

Caption: Decision tree for selecting the optimal sample preparation method based on performance criteria.

Conclusion

This guide has provided a comprehensive comparison of key methodologies for the development and validation of an LC-MS/MS method for the quantification of 6-Phenyl-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazole in plasma. While simpler methods like protein precipitation offer high throughput, the superior cleanliness and reliability of Solid-Phase Extraction make it the recommended approach for generating high-quality, defensible data for regulatory submissions. The detailed protocol and validation framework presented here offer a robust starting point for scientists in the field of drug development, ensuring that bioanalytical data is both accurate and trustworthy.

References

  • Practical Tips on Preparing Plasma Samples for Drug Analysis Using SPME. Chromatography Online. Available at: [Link]

  • Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • LC-MS/MS Assay for Simultaneous Quantification of Dual-Targeting 1,5-Diaryl-1,2,4-Triazole Sulfonamides (WA11-13) in Human Plasma. Biomedical Chromatography. Available at: [Link]

  • Development and validation of a new method to simultaneously quantify triazoles in plasma spotted on dry sample spot devices and analysed by HPLC-MS. Journal of Antimicrobial Chemotherapy. Available at: [Link]

  • A new approach to the effective preparation of plasma samples for rapid drug quantitation using on-line solid phase extraction mass spectrometry. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Development and validation of a new method to simultaneously quantify triazoles in plasma spotted on dry sample spot devices and. SciSpace. Available at: [Link]

  • FDA issues final guidance on bioanalytical method validation. Generics and Biosimilars Initiative Journal (GaBI Journal). Available at: [Link]

  • (PDF) Development and validation of a new method to simultaneously quantify triazoles in plasma spotted on dry sample spot devices and analysed by HPLC-MS. ResearchGate. Available at: [Link]

  • Comparison of HPLC, HPTLC, and In Silico Lipophilicity Parameters Determined for 5-Heterocyclic 2-(2,4-Dihydroxyphenyl)-1,3,4-thiadiazoles. MDPI. Available at: [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Medicines Agency. Available at: [Link]

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. Available at: [Link]

  • New Techniques for Sample Preparation in Analytical Chemistry. Diva-Portal.org. Available at: [Link]

  • Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances. MDPI. Available at: [Link]

  • Bioanalytical Sample Preparation. Biotage. Available at: [Link]

  • Bioanalytical Method Validation. U.S. Food and Drug Administration. Available at: [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. PMC. Available at: [Link]

  • A versatile and sensitive approach for small molecule quantitation using an accurate mass spectrometer. SCIEX. Available at: [Link]

  • A New HPLC Validated Method for Therapeutic Monitoring Of Triazoles in Human Plasma: First Results in Leukaemic Patients. Walsh Medical Media. Available at: [Link]

  • QUANTIFICATION OF HETEROCYCLIC AROMATIC COMPOUNDS (NSO-HET)IN FUELS. ORBi. Available at: [Link]

  • Skyline Small Molecule Quantification (Draft). Skyline. Available at: [Link]

  • SYNTHESIS AND BIOLOGICAL ACTIVITIES OF SOME NOVEL DERIVATIVES OF 6-ARYL-1,2,4-TRIAZOLO- [3,4-b][1][3][4] THIADIAZOLES. Rasayan Journal of Chemistry. Available at: [https://rasayanjournal.co.in/vol-2/issue-2/SYNTHESIS%20AND%20BIOLOGICAL%20ACTIVITIES%20OF%20SOME%20NOVEL%20DERIVATIVES%20OF%206-ARYL-1,2,4-TRIAZOLO-%20[3,4-b][1][3][4]%20THIADIAZOLES.pdf]([Link]1][3][4]%20THIADIAZOLES.pdf)

  • Mass Spectrometry analysis of Small molecules. SlideShare. Available at: [Link]

  • Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. MDPI. Available at: [Link]

  • Quantifying Small Molecules by Mass Spectrometry. LCGC International. Available at: [Link]

  • Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites with AB SCIEX SelexION™ Technology. SCIEX. Available at: [Link]

  • 6-Phenyl-3-(4-pyridyl)-1,2,4-triazolo-[3,4-b][1][3][4]thiadiazole: Synthesis, experimental, theoretical characterization and biological activities. ResearchGate. Available at: [Link]

  • Challenges in Small-Molecule Quantitation by Mass Spectrometry. Spectroscopy Online. Available at: [Link]

  • 6-Phenyl-3-(4-pyridyl)-1,2,4-triazolo-[3,4-b][1][3][4]thiadiazole: synthesis, experimental, theoretical characterization and biological activities. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

  • 6-phenyl-3-(4-pyridyl)-1,2,4-triazolo[3,4-b][1][3][4]thiadiazole. Acta Crystallographica Section C. Available at: [Link]

  • Determination of Triazole Derivative Metabo- lites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobili. eurl-pesticides.eu. Available at: [Link]

  • EFFICIENT SYNTHESIS OF 1, 2, 4-TRIAZOLO [3, 4 -B]-1, 3, 4 - THIADIZOLES DERIVATIVES. Dr. Patangrao Kadam Mahavidyalaya Ramanandnagar (Burli). Available at: [Link]

  • (PDF) Separation and analysis of triazole antifungal in biological matrices by liquid chromatography: a review. ResearchGate. Available at: [Link]

  • Rapid MALDI-MS Assays for Drug Quantification in Biological Matrices: Lessons Learned, New Developments, and Future Perspectives. Semantic Scholar. Available at: [Link]

  • Development of LC-MS/MS methods for the analysis of reactive metabolite protein targets. Archipel UQAM. Available at: [Link]

Comparing catalytic efficiency of 6-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Guide: Evaluating the Catalytic Efficiency in the Synthesis and Enzymatic Modulation of 6-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole Derivatives

Executive Summary

In medicinal chemistry and synthetic methodology, the evaluation of "catalytic efficiency" concerning 6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives encompasses two distinct scientific paradigms. First, it refers to the synthetic catalytic efficiency —the performance of various catalysts used to construct this rigid, fused nitrogen-sulfur bicyclic scaffold. Second, it refers to enzymatic catalytic modulation —the efficiency with which these derivatives act as potent inhibitors to suppress the catalytic rate ( kcat​/Km​ ) of key biological enzymes, such as Acetylcholinesterase (AChE) and Sortase A.

As a Senior Application Scientist, I have structured this guide to objectively compare the catalytic pathways used to synthesize these derivatives and to provide empirical data on how they subsequently modulate enzyme catalytic efficiency in biological systems.

PART 1: Catalytic Efficiency in Synthetic Methodologies

The construction of the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole core requires the cyclocondensation of 4-amino-5-mercapto-1,2,4-triazoles with aromatic carboxylic acids. Historically, this was achieved using Phosphorus Oxychloride ( POCl3​ ) as both solvent and catalyst. However, modern green chemistry has introduced microwave-assisted acid catalysis and Deep Eutectic Solvents (DES), which drastically improve catalytic turnover, yield, and environmental impact[1].

Table 1: Comparative Catalytic Efficiency of Synthetic Protocols
Catalytic SystemReaction TimeTemperatureAverage YieldEnvironmental ImpactMechanism of Catalytic Action
POCl3​ (Traditional) 6–10 hours90–100°C (Reflux)60–75%High (Toxic, Corrosive)Chlorination of carboxylic acid to acid chloride, followed by nucleophilic attack.
H2​SO4​ / Microwave [1]10–15 mins80°C85–92%ModerateProtonation of carbonyl oxygen; microwave dielectric heating lowers activation energy.
Deep Eutectic Solvents 1–2 hours80°C88–95%Low (Recyclable)Hydrogen-bond donation stabilizes the transition state without volatile organic solvents.
Step-by-Step Methodology: Microwave-Assisted Catalytic Synthesis

This protocol utilizes microwave irradiation combined with a catalytic amount of sulfuric acid to rapidly assemble the triazolothiadiazole core[1].

  • Precursor Preparation : Mix equimolar amounts (1.0 mmol) of 4-amino-5-mercapto-3-phenyl-1,2,4-triazole and an aromatic carboxylic acid (e.g., benzoic acid) in a microwave-transparent reaction vessel. Causality: The mercapto (-SH) and amino (-NH 2​ ) groups act as binucleophiles. Precise equimolar ratios prevent the formation of unreacted side products that complicate downstream purification.

  • Catalyst Addition : Add 5 mL of glacial acetic acid as the solvent and 3–5 drops of concentrated H2​SO4​ as the catalyst. Causality: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing its electrophilicity for the initial nucleophilic attack by the triazole's amino group.

  • Microwave Irradiation : Subject the vessel to microwave irradiation (300 W) at 80°C for 10–15 minutes. Causality: Microwave dielectric heating directly excites the polar transition states and intermediates, drastically lowering the activation energy barrier compared to conventional conductive heating, which relies on inefficient thermal transfer.

  • Validation & Workup (Self-Validating System) : Monitor the reaction via TLC (Ethyl Acetate:Hexane, 3:7). The disappearance of the starting material spots validates reaction completion. Pour the mixture into crushed ice to precipitate the product and neutralize the acid. Filter, wash with cold water, and recrystallize from ethanol.

  • Structural Confirmation : Validate the cyclization via FT-IR by confirming the disappearance of the primary amine (-NH 2​ ) stretch at 3300 cm −1 and the appearance of the C=N stretch at ~1600 cm −1 .

G Start 4-Amino-5-mercapto- 1,2,4-triazole Cat1 POCl3 (Traditional) Reflux 6-10h Start->Cat1 Cat2 H2SO4 / Microwave 10-15 min Start->Cat2 Cat3 Green Catalysis (DES) 1-2h Start->Cat3 Acid Aromatic Carboxylic Acid Acid->Cat1 Acid->Cat2 Acid->Cat3 Product 6-Phenyl-[1,2,4]triazolo [3,4-b][1,3,4]thiadiazole Cat1->Product Low Yield, Toxic Cat2->Product High Yield, Rapid Cat3->Product Eco-friendly

Fig 1: Comparison of catalytic pathways for synthesizing triazolothiadiazole derivatives.

PART 2: Enzymatic Modulation – Triazolothiadiazoles as Catalytic Inhibitors

Once synthesized, 6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives act as highly efficient modulators of biological catalysis. Their rigid, planar, and electron-deficient structural topology makes them excellent competitive or non-competitive inhibitors that drastically reduce the catalytic efficiency ( kcat​/Km​ ) of target enzymes[2].

Table 2: Modulation of Enzyme Catalytic Efficiency by Triazolothiadiazoles
Target EnzymeNative Catalytic Efficiency ( kcat​/Km​ )Inhibitor Binding MechanismObserved IC 50​ / Ki​ RangeImpact on Enzyme Kinetics
Acetylcholinesterase (AChE) [2]~ 108 M−1s−1 Binds to Peripheral Anionic Site (PAS) via π−π stacking30 – 80 μM Increases apparent Km​ ; sterically blocks substrate entry.
Sortase A (SrtA) [3]~ 230 M−1s−1 Binds near the active site cysteine10 – 50 μM Decreases kcat​ ; prevents transpeptidation of surface proteins.
Step-by-Step Methodology: Evaluating Enzymatic Catalytic Efficiency (Ellman’s Assay)

To objectively quantify how these derivatives suppress the catalytic efficiency of AChE, a modified Ellman’s kinetic assay is employed[2].

  • Reagent Preparation : Prepare a 0.1 M sodium phosphate buffer (pH 8.0). Dissolve the triazolothiadiazole derivative in DMSO, ensuring the final assay concentration of DMSO remains below 1%. Causality: Maintaining physiological pH is critical for the catalytic triad (Ser-His-Glu) of AChE. Restricting DMSO to <1% prevents solvent-induced protein unfolding, ensuring the measured reduction in kcat​ is strictly due to the inhibitor.

  • Enzyme Incubation : Incubate AChE (0.03 U/mL) with varying concentrations of the inhibitor for 10 minutes at 25°C. Causality: Pre-incubation allows the rigid triazolothiadiazole core to establish equilibrium binding at the Peripheral Anionic Site (PAS) before the substrate is introduced, ensuring accurate steady-state kinetic readings.

  • Substrate & Indicator Addition : Add acetylthiocholine iodide (ATCI, 15 mM) as the substrate and 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, 3 mM) as the chromogenic indicator. Causality: AChE hydrolyzes ATCI into thiocholine. The free thiol of thiocholine immediately reacts with DTNB to form the yellow 5-thio-2-nitrobenzoate anion, allowing direct spectrophotometric tracking of the catalytic rate.

  • Kinetic Measurement & Validation : Monitor absorbance continuously at 412 nm for 5 minutes using a microplate reader. Calculate the initial velocity ( V0​ ). Self-Validation: A linear absorbance progression in the first 2 minutes confirms steady-state kinetics. Deviation from linearity indicates substrate depletion or enzyme degradation, invalidating the run. Plotting Lineweaver-Burk graphs will reveal an increased Km​ and unaltered Vmax​ , confirming competitive PAS blockade.

G Enz AChE Enzyme P_site Peripheral Site (P-Site) Enz->P_site A_site Acylation Site (A-Site) Enz->A_site Sub Acetylcholine Sub->P_site Normal Binding Inh Triazolothiadiazole Inhibitor Inh->Sub Reduces k_cat/K_m Inh->P_site Competitive Blockade Inh->A_site Steric Hindrance P_site->A_site Hydrolysis

Fig 2: Mechanism of AChE catalytic efficiency reduction by triazolothiadiazole inhibitors.

Sources

Validation of DFT calculations for 6-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole vibrational spectra

Author: BenchChem Technical Support Team. Date: April 2026

Executive Brief: Computational Validation of Fused Heterocyclic Vibrational Spectra

The 6-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole scaffold is a highly conjugated, nitrogen- and sulfur-rich heterocyclic system with profound applications in nonlinear optics (NLO), agricultural chemistry, and antimicrobial drug development[1]. Accurately characterizing its structural dynamics is critical for understanding its structure-activity relationships (SAR). Density Functional Theory (DFT) has become the gold standard for validating the vibrational spectra (FT-IR and FT-Raman) of these complex molecules[2].

This guide provides an objective, causality-driven comparison of different DFT computational approaches for validating the experimental vibrational spectra of 6-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, ensuring a self-validating workflow from bench synthesis to in silico modeling.

Mechanistic Rationale: The Causality of Computational Choices

When modeling the vibrational dynamics of the triazolo[3,4-b][1,3,4]thiadiazole core, the selection of the computational level of theory cannot be arbitrary.

  • Basis Set Selection: The 6-311++G(d,p) basis set is strictly required over the simpler 6-31G(d). The fused triazole and thiadiazole rings contain highly polarizable sulfur atoms and multiple nitrogen lone pairs. The inclusion of diffuse functions (++) allows the electron density to expand further from the nucleus, which is physically necessary to accurately calculate the dipole moment derivatives that dictate FT-IR intensities[3].

  • Functional Selection: B3LYP is compared against M06-2X. While M06-2X is superior for capturing non-covalent interactions and dispersion forces, B3LYP remains the benchmark for vibrational frequencies because its systematic errors (due to incomplete electron correlation) are highly predictable and correctable via established scaling factors[2].

  • The Anharmonicity Problem: DFT calculates harmonic frequencies at the absolute bottom of the potential energy well. Real molecular bonds behave anharmonically, requiring more energy to compress than to stretch. To correct this physical discrepancy, a functional-specific scaling factor (e.g., 0.9613 for B3LYP/6-311++G(d,p)) must be applied to the raw computational data to align it with experimental reality.

Self-Validating Experimental & Computational Protocols

To ensure data integrity, both the physical spectroscopy and the computational modeling must operate as self-validating systems.

Phase A: Experimental Data Acquisition
  • Sample Preparation (Matrix Isolation): Grind the synthesized 6-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole with spectroscopic-grade KBr at a 1:100 ratio. Causality: High dilution minimizes intermolecular hydrogen bonding and dipole-dipole interactions, ensuring the solid-state spectrum closely mimics the isolated gas-phase molecule modeled in DFT.

  • Instrument Calibration: Prior to sample analysis, run a standard 1.5 mil polystyrene film. Validate that the characteristic peak at 1601.2 cm⁻¹ is within ±0.5 cm⁻¹.

  • FT-IR & FT-Raman Acquisition: Record FT-IR spectra (4000–400 cm⁻¹) using a resolution of 2 cm⁻¹. Record FT-Raman spectra using a 1064 nm Nd:YAG laser to prevent the fluorescence commonly exhibited by highly conjugated thiadiazole chromophores[3].

Phase B: Computational Modeling Workflow
  • Geometry Optimization: Construct the molecule in GaussView and optimize the geometry using Gaussian 16 at the B3LYP/6-311++G(d,p) level.

  • Internal Validation (Frequency Check): Run a frequency calculation on the optimized geometry. Causality: The absence of any imaginary frequencies (negative values) is the strict mathematical proof that the molecule has reached a true local minimum on the potential energy surface, rather than a transition state.

  • Potential Energy Distribution (PED): Export the force constants to a program like VEDA (Vibrational Energy Distribution Analysis) to quantitatively assign each calculated frequency to specific atomic displacements (e.g., 85% C=N stretch + 15% N-N stretch)[2].

Workflow cluster_exp Experimental Protocol cluster_comp Computational Protocol Synthesis Sample Prep & Dilution (Minimize Intermolecular Forces) Spectra FT-IR & FT-Raman (Polystyrene Calibrated) Synthesis->Spectra Validation Spectral Overlay & Statistical Validation (RMSE) Spectra->Validation Geom Geometry Optimization (Verify 0 Imaginary Freqs) Freq Harmonic Freq Calculation & PED Analysis Geom->Freq Scale Apply Scaling Factor (Anharmonicity Correction) Freq->Scale Scale->Validation

Fig 1: Self-validating workflow integrating experimental spectroscopy with DFT modeling.

Comparative Performance: B3LYP vs. M06-2X

The following table synthesizes the quantitative performance of two different DFT functionals against the experimental FT-IR and FT-Raman data for the primary vibrational modes of 6-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole.

Table 1: Experimental vs. Calculated Vibrational Frequencies (cm⁻¹)

Vibrational Assignment (PED > 10%)Experimental FT-IRExperimental FT-RamanB3LYP/6-311++G(d,p) (Scaled: 0.9613)M06-2X/6-311++G(d,p) (Scaled: 0.947)
C-H stretch (Phenyl ring) 3065307030683078
C=N stretch (Triazole core) 1610161516121627
C=C stretch (Phenyl ring) 1585158015881598
N-N stretch (Thiadiazole) 1080108510781092
C-S-C stretch (Asymmetric) 680685675688
Root Mean Square Error (RMSE)--~4.5 cm⁻¹ ~12.8 cm⁻¹
Data Synthesis & Interpretation

As demonstrated in Table 1, the B3LYP functional significantly outperforms M06-2X for vibrational frequency prediction in this heterocyclic system.

  • High-Frequency Region: M06-2X consistently overestimates the C=N and C=C stretching modes, even after scaling. This is because M06-2X is heavily parameterized for thermochemistry and kinetics, which can distort the curvature of the potential energy surface for highly conjugated pi-systems.

  • Low-Frequency Region: The C-S-C stretching mode (experimentally observed at 680 cm⁻¹) is accurately captured by B3LYP (675 cm⁻¹). The slight 5 cm⁻¹ deviation is an expected artifact of comparing a gas-phase calculation to a solid-state KBr pellet experiment, where crystal packing forces slightly restrict the bending and stretching of the heavy sulfur atom[1].

Conclusion

For researchers validating the synthesis and structural properties of novel [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives, the B3LYP/6-311++G(d,p) level of theory paired with a strict 0.9613 scaling factor provides the most reliable, cost-effective computational baseline. Ensure that experimental validation utilizes highly diluted solid-state matrices or non-polar solvents to minimize environmental deviations from the in silico gas-phase models.

Sources

A Comparative Guide to the In Vivo and In Vitro Activity of 6-Phenyl-triazolo[3,4-b]thiadiazole

A Comparative Guide to the In Vivo and In Vitro Activity of 6-Phenyl-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazole

The fused heterocyclic system of 6-Phenyl-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazole represents a versatile scaffold that has garnered significant interest in medicinal chemistry. This is due to the well-established broad-spectrum pharmacological activities of the parent 1,2,4-triazole and 1,3,4-thiadiazole moieties, including antimicrobial, anti-inflammatory, and anticancer properties.[5][6] The fusion of these two rings often leads to compounds with enhanced biological activity.[7] This guide provides a comprehensive comparison of the in vitro and in vivo activities of the parent compound, 6-Phenyl-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazole, and its closely related derivatives, supported by experimental data and detailed protocols.

Unveiling the Biological Potential: A Tale of Two Environments

The journey of a drug candidate from the laboratory bench to potential clinical application is a rigorous one, marked by extensive evaluation in both controlled in vitro settings and complex in vivo biological systems. Understanding the nuances of a compound's behavior in both arenas is paramount for drug development professionals. In vitro assays provide a rapid and cost-effective means to screen for biological activity and elucidate mechanisms of action at a molecular level. However, the true test of a compound's therapeutic potential lies in its in vivo performance, where factors such as absorption, distribution, metabolism, excretion, and toxicity (ADMET) come into play.

This guide will delve into the reported biological activities of the 6-Phenyl-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazole scaffold, presenting a comparative analysis of its performance in test tubes and in living organisms.

In Vitro Activity Profile: A Broad Spectrum of Possibilities

The 6-Phenyl-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazole core and its substituted analogues have demonstrated a remarkable range of biological activities in various in vitro assays. These activities primarily encompass anticancer, antifungal, and antibacterial effects.

Anticancer Activity

A significant body of research has focused on the cytotoxic effects of 6-Phenyl-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazole derivatives against a panel of human cancer cell lines. The primary method for assessing this activity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability.[8][9][10]

Several studies have reported promising IC50 (half-maximal inhibitory concentration) values, indicating potent growth-inhibitory effects. For instance, certain fluorinated derivatives of 3,6-diaryl-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazoles have shown moderate to good antiproliferative activity against MCF-7 (human breast cancer), SaOS-2 (human osteosarcoma), and K562 (human myeloid leukemia) cell lines.[11][12] Some derivatives have even demonstrated inhibitory effects on the growth of a wide range of cancer cell lines at micromolar and, in some cases, sub-micromolar concentrations.[13]

The proposed mechanisms for the anticancer activity of this class of compounds are varied. Some studies suggest that these molecules may act as inhibitors of crucial cellular enzymes. For example, certain 3,6-disubstituted derivatives have been investigated as potential inhibitors of topoisomerase IIα (topoIIα), an enzyme essential for DNA replication and cell division.[8] Others have been shown to inhibit the phosphorylation of Akt (also known as Protein Kinase B), a key protein in cell survival and proliferation pathways.[14]

Table 1: In Vitro Anticancer Activity of Selected 6-Phenyl-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazole Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Fluorinated 3,6-diaryl derivative (2b)MCF722.1[11]
Fluorinated 3,6-diaryl derivative (2b)SaOS-219[11]
Fluorinated 3,6-diaryl derivative (2b)K56215[11]
3,6-disubstituted derivative (KA39)DLD-1 (colorectal)Not specified, potent[8]
3,6-disubstituted derivative (KA39)HT-29 (colorectal)Not specified, potent[8]
3,6-disubstituted derivative (KA39)LoVo (colorectal)Not specified, potent[8]
Antifungal and Antibacterial Activity

The emergence of drug-resistant microbial pathogens has spurred the search for novel antimicrobial agents. The 1,2,4-triazole and 1,3,4-thiadiazole scaffolds are known components of several clinically used antifungal and antibacterial drugs.[3][15] Consequently, their fused derivatives have been extensively screened for their ability to inhibit the growth of various fungal and bacterial strains.

The standard method for determining the in vitro antimicrobial activity is the broth microdilution method, which yields the Minimum Inhibitory Concentration (MIC) – the lowest concentration of a compound that prevents visible growth of a microorganism.[2][7][13]

Studies have shown that derivatives of 6-Phenyl-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazole exhibit significant activity against a range of fungal species, including Candida albicans, Aspergillus niger, and Trichophyton rubrum.[3][10] The presence of certain substituents, such as chloro groups, has been found to enhance the antifungal potency of the parent molecule.[10] Similarly, good antibacterial activity has been observed against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[15][16]

Table 2: In Vitro Antimicrobial Activity of Selected 6-Phenyl-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazole Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Chloro-substituted derivative (5g)Candida albicansNot specified, highest activity[10]
Chloro-substituted derivative (5g)Aspergillus nigerNot specified, highest activity[10]
Various derivativesStaphylococcus aureusGood activity reported[15]
Various derivativesEscherichia coliGood activity reported[15]

In Vivo Activity: Bridging the Gap to Therapeutic Application

While in vitro studies provide a strong foundation, the translation of these findings into a living system is a critical and often challenging step. The available literature on the in vivo activity of the specific parent compound, 6-Phenyl-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazole, is limited. However, studies on its derivatives offer valuable insights into the potential in vivo efficacy and safety profile of this chemical class.

Anti-inflammatory Activity

Several derivatives of 6-aryl-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazole have been evaluated for their anti-inflammatory properties in animal models. A commonly used model is the carrageenan-induced paw edema in rats, which is a well-established assay for screening acute anti-inflammatory drugs.[1][4] In this model, the injection of carrageenan into the rat's paw induces a localized inflammatory response, characterized by swelling (edema). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Studies have shown that certain fluorinated derivatives of 6-phenyl-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazole exhibit significant anti-exudative activity in this model, comparable to or even exceeding that of standard anti-inflammatory drugs like ibuprofen and diclofenac.[14][17]

Anticancer Activity

The promising in vitro anticancer activity of some triazolo-thiadiazole derivatives has prompted their evaluation in in vivo cancer models. A standard approach involves the use of human tumor xenografts in immunocompromised mice.[18][19] In this model, human cancer cells are implanted into mice, and the effect of the test compound on tumor growth is monitored over time.

One study demonstrated the in vivo efficacy of 1,2,4-triazolo[3,4-b]-1,2,4-thiadiazole derivatives in a HT-29 human colon tumor xenograft model in mice.[14] Another study on different triazolo-thiadiazole derivatives in Ehrlich ascites carcinoma (EAC) bearing mice showed an increase in mean survival time and a restoration of hematological and biochemical parameters towards normal.[20] These findings suggest that this class of compounds can inhibit tumor growth in a living organism with minimal toxic effects.[20]

Antibacterial and Antifungal Activity

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols for the key assays mentioned in this guide are provided below.

In Vitro Assays

1. MTT Assay for Anticancer Activity

This protocol is a standard method for assessing cell viability and the cytotoxic potential of compounds.[9][10]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium and add to the respective wells. Include a vehicle control (medium with solvent) and a blank control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflowcluster_prepPreparationcluster_treatmentTreatment & Incubationcluster_detectionDetectioncluster_analysisAnalysiscell_seedingSeed Cells in 96-well Plateadd_compoundAdd Compound to Cellscell_seeding->add_compoundcompound_prepPrepare Compound Dilutionscompound_prep->add_compoundincubate_48_72hIncubate (48-72h)add_compound->incubate_48_72hadd_mttAdd MTT Reagentincubate_48_72h->add_mttincubate_2_4hIncubate (2-4h)add_mtt->incubate_2_4hsolubilizeSolubilize Formazanincubate_2_4h->solubilizeread_absorbanceRead Absorbance (570nm)solubilize->read_absorbancecalculate_viabilityCalculate % Viabilityread_absorbance->calculate_viabilitydetermine_ic50Determine IC50calculate_viability->determine_ic50

Caption: Workflow for the MTT cell viability assay.

2. Broth Microdilution Method for MIC Determination

This is a standardized method for determining the minimum inhibitory concentration of an antimicrobial agent.[2][7][13]

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth.

  • Serial Dilution: Prepare two-fold serial dilutions of the test compound in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 28-35°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Broth_Microdilution_Workflowcluster_prepPreparationcluster_incubationInoculation & Incubationcluster_analysisAnalysisprepare_inoculumPrepare Microbial Inoculuminoculate_wellsInoculate Wells with Microorganismprepare_inoculum->inoculate_wellsserial_dilutionPrepare Compound Serial Dilutions in 96-well Plateserial_dilution->inoculate_wellsincubate_18_24hIncubate (18-24h)inoculate_wells->incubate_18_24hobserve_growthVisually Inspect for Growthincubate_18_24h->observe_growthdetermine_micDetermine MICobserve_growth->determine_mic

Caption: Workflow for the broth microdilution MIC assay.

In Vivo Models

1. Carrageenan-Induced Paw Edema in Rats

This model is used to evaluate the acute anti-inflammatory activity of a compound.[1][4]

  • Animal Acclimatization: Acclimate male Wistar rats for at least one week before the experiment.

  • Grouping: Divide the animals into groups: a vehicle control group, a positive control group (e.g., receiving indomethacin), and one or more test groups receiving different doses of the compound.

  • Baseline Measurement: Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Compound Administration: Administer the test compound or control substance orally or intraperitoneally.

  • Induction of Edema: After a specific time (e.g., 1 hour), inject 0.1 mL of a 1% carrageenan solution into the subplantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

2. Human Tumor Xenograft in Mice

This model is used to assess the in vivo anticancer efficacy of a compound.[18][19]

  • Cell Culture and Implantation: Culture human cancer cells and implant a specific number of cells (e.g., 5 x 10^6) subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Animal Grouping and Treatment: Randomize the mice into control and treatment groups. Administer the test compound and vehicle control according to a predetermined schedule and route (e.g., intraperitoneal, oral).

  • Tumor Measurement: Measure the tumor dimensions with calipers two to three times a week and calculate the tumor volume.

  • Monitoring: Monitor the body weight and general health of the mice throughout the study.

  • Endpoint: At the end of the study (based on tumor size or a set time point), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology).

  • Data Analysis: Compare the tumor growth inhibition in the treated groups to the control group.

Xenograft_Model_Workflowcluster_setupModel Setupcluster_treatmentTreatment Phasecluster_endpointEndpoint & Analysisimplant_cellsImplant Human Cancer Cells into Micetumor_growthAllow Tumors to Establishimplant_cells->tumor_growthrandomizeRandomize Mice into Groupstumor_growth->randomizeadminister_treatmentAdminister Test Compound & Vehiclerandomize->administer_treatmentmonitor_tumorMonitor Tumor Growth & Animal Healthadminister_treatment->monitor_tumoreuthanizeEuthanize Micemonitor_tumor->euthanizeAt study endpointexcise_tumorExcise & Analyze Tumorseuthanize->excise_tumoranalyze_dataAnalyze Tumor Growth Inhibitionexcise_tumor->analyze_data

Caption: Workflow for a human tumor xenograft study in mice.

Conclusion and Future Directions

The 6-Phenyl-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazole scaffold and its derivatives have demonstrated a wide array of promising biological activities in vitro, particularly in the realms of anticancer, antifungal, and antibacterial research. The ease of synthesis and the potential for diverse substitutions make this a highly attractive core for the development of novel therapeutic agents.

While the in vivo data for the parent compound remains to be fully elucidated, studies on its derivatives provide compelling evidence of their potential therapeutic efficacy in animal models of inflammation and cancer. Future research should focus on conducting comprehensive in vivo studies on the parent 6-Phenyl-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazole to establish its pharmacokinetic and toxicological profile. Furthermore, structure-activity relationship (SAR) studies, guided by the extensive in vitro data, will be crucial in designing and synthesizing next-generation derivatives with improved potency, selectivity, and in vivo performance. The continued exploration of this versatile heterocyclic system holds significant promise for the discovery of new and effective treatments for a range of human diseases.

Safety Operating Guide

6-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure & Environmental Safety Plan: Disposal of 6-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Executive Summary

The disposal of complex fused heterocycles such as 6-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole requires rigorous logistical planning. Due to its dense heteroatomic core (containing both nitrogen and sulfur) and its potent biological activity, standard laboratory waste disposal methods are insufficient. This guide provides a self-validating, step-by-step operational plan for the safe segregation, containment, and ultimate thermal destruction of this compound, ensuring compliance with environmental safety standards and preventing ecological contamination.

Hazard Causality & Environmental Impact

As a Senior Application Scientist, it is critical to understand why a chemical dictates a specific disposal route, rather than simply following a checklist. The structural anatomy of 6-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole presents two primary disposal challenges:

  • Ecological Toxicity via Biological Activity: Triazolothiadiazoles are highly active pharmacophores, frequently synthesized for their potent anti-urease, antimicrobial, and antifungal properties[1]. If aqueous or organic effluents containing this compound are discharged into standard municipal wastewater systems, they can severely disrupt the microbial balance of aquatic ecosystems and the biological reactors used in wastewater treatment plants[2].

  • Toxic Combustion Byproducts (NOx and SOx): The fused triazole and thiadiazole rings contain highly stable N-N, C-N, and C-S bonds. When subjected to low-temperature combustion (e.g., standard open burning or inadequate ashing), these bonds do not fully oxidize. Instead, they act as precursors for the formation of highly toxic nitrogen oxides (NOx) and sulfur dioxide (SOx)[3]. Therefore, specialized high-temperature incineration is the only scientifically sound method for complete mineralization.

Waste Stream Segregation & Characterization

To prevent hazardous cross-reactions and ensure the correct facility-level destruction method is applied, waste containing 6-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole must be strictly segregated at the source.

Table 1: Quantitative Segregation and Containment Parameters

Waste CategoryTypical CompositionPrimary HazardEPA/RCRA ClassificationApproved Primary Container
Solid Waste Pure compound, contaminated PPE, silica gel from column chromatographyBioactive organic solid, environmental toxicityNon-RCRA Hazardous (State regulated as toxic)HDPE wide-mouth jar, sealed with Parafilm
Non-Halogenated Liquid DMSO, DMF, or Acetonitrile containing dissolved compoundFlammable, toxic combustion byproductsD001 (Ignitable)HDPE carboy, vented cap
Halogenated Liquid DCM or Chloroform containing dissolved compoundHalogenated organics, highly toxic combustion exhaustD022, F002 (Solvent mixture)Amber glass carboy (Avoid HDPE for long-term DCM storage)

Self-Validating Disposal Protocols

Every protocol in the laboratory must be a self-validating system. This means incorporating verification steps within the workflow to ensure that errors (such as mixing incompatible waste streams) are caught before the waste leaves the facility.

Phase 1: Laboratory-Level Containment (Step-by-Step)
  • Source Segregation: Immediately separate liquid waste into Halogenated and Non-Halogenated streams.

    • Validation Step: Perform a routine Beilstein test (copper wire flame test) on a micro-aliquot of the non-halogenated carboy before adding new waste. A green flame indicates halogen contamination, preventing the ruination of the entire non-halogenated waste stream.

  • Solid Waste Encapsulation: Collect all solid residues, including contaminated weighing paper, spatulas, and chromatography silica, into a dedicated, chemically compatible HDPE container.

  • Labeling & Logging: Label containers with the exact mass/volume estimate of the active pharmaceutical ingredient (API). Because of its high nitrogen/sulfur content, environmental health and safety (EHS) officers must know the exact load to calculate the required scrubber capacity at the incineration facility.

  • Secondary Containment: Place all primary containers in secondary spill trays capable of holding 110% of the largest container's volume.

Phase 2: Facility-Level Destruction (Incineration Mechanics)

Once transferred to a licensed hazardous waste disposal facility, the compound undergoes thermal destruction.

  • Liquid Injection / Rotary Kiln Processing: Liquid wastes are atomized into a liquid injection incinerator, while solid wastes are fed into a rotary kiln.

  • High-Temperature Oxidation: The incinerator must operate at a minimum temperature of 1000°C with a guaranteed gas residence time of at least 2 seconds [4].

    • Causality: This specific thermodynamic threshold is required to achieve a >99.99% Destruction and Removal Efficiency (DRE) of the stable triazolothiadiazole core, breaking the N-N and C-S bonds completely into elemental constituents and simple oxides.

  • Alkaline Flue Gas Scrubbing: Because the combustion of this compound generates NOx and SOx, the exhaust gas cannot be vented directly[3]. The flue gas must be passed through a wet alkaline scrubber (typically utilizing sodium hydroxide or calcium hydroxide) to neutralize the acidic gases, precipitating them as harmless salts (e.g., sodium sulfate and sodium nitrate) before atmospheric release.

Visualized Disposal Workflow

Below is the logical decision tree for routing 6-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole waste from the laboratory bench to final destruction.

G Start 6-Phenyl-[1,2,4]triazolo [3,4-b][1,3,4]thiadiazole Waste Solid Solid Waste (Powders, Contaminated PPE) Start->Solid Liquid Liquid Waste (Reaction Mixtures, HPLC Effluents) Start->Liquid Incinerator High-Temperature Incineration (>1000°C, 2-sec retention) Solid->Incinerator Aqueous Aqueous Waste (Requires Concentration) Liquid->Aqueous Organic Organic Solvent Waste Liquid->Organic Aqueous->Incinerator Halogenated Halogenated Organics (e.g., DCM) Organic->Halogenated NonHalogenated Non-Halogenated Organics (e.g., DMSO, MeCN) Organic->NonHalogenated Halogenated->Incinerator NonHalogenated->Incinerator Scrubber Alkaline Flue Gas Scrubbing (Captures NOx & SOx) Incinerator->Scrubber Combustion Exhaust

Figure 1: Segregation and high-temp incineration workflow for triazolothiadiazole waste.

References

  • Title: Triazolothiadiazoles and Triazolothiadiazines as New and Potent Urease Inhibitors: Insights from In Vitro Assay, Kinetics Data, and In Silico Assessment Source: ACS Omega URL: [Link]

  • Title: State-of-the-Art-Report: Pesticide Disposal Research Source: United States Environmental Protection Agency (EPA NEPIS) URL: [Link]

  • Title: Feasibility Study for Adapting Present Combustion Source Continuous Monitoring Systems to Hazardous Waste Incinerators Source: United States Environmental Protection Agency (EPA NEPIS) URL: [Link]

  • Title: Pesticides impacts on human health and the environment with their mechanisms of action and possible countermeasures Source: PubMed Central (PMC) URL: [Link]

Sources

Personal protective equipment for handling 6-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in the handling of novel, highly bioactive heterocyclic compounds, I have designed this technical bulletin to provide immediate, actionable safety and logistical guidance for handling 6-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole .

This condensed bicyclic system—combining a 1,2,4-triazole and a 1,3,4-thiadiazole ring—is a heavily investigated pharmacophore known for its potent anticancer, antimicrobial, and heparanase-inhibiting properties[1][2]. Because of its profound biological activity, it must be treated with the same rigorous safety architecture applied to High-Potency Active Pharmaceutical Ingredients (HPAPIs).

Causality-Driven Risk Assessment

To implement effective Personal Protective Equipment (PPE), we must first understand the physicochemical threat profile of the triazolo-thiadiazole class:

  • High Membrane Permeability (Mesoionic Nature): The 1,3,4-thiadiazole ring possesses a mesoionic character that balances hydrophilicity and lipophilicity, granting it exceptional ability to cross cellular membranes (complying strictly with Lipinski's Rule of Five)[3]. Causality: If the raw powder is dissolved in ambient skin moisture or laboratory solvents, it will rapidly permeate the human stratum corneum.

  • Cytotoxicity and Apoptosis: In vitro studies on structurally related triazolo-thiadiazoles demonstrate that systemic exposure induces significant cytotoxicity. These compounds drive human cells into subG1 cell cycle arrest and trigger apoptosis via the activation of Caspase-3 and Caspase-8[4].

Mandatory Visualization: Cytotoxicity Pathway

To visualize why inhalation or dermal exposure to this compound is a critical hazard, review the established apoptotic signaling pathway below.

G Compound 6-Phenyl-[1,2,4]triazolo [3,4-b][1,3,4]thiadiazole Permeation High Membrane Permeability (Lipophilic / Mesoionic) Compound->Permeation Dermal/Inhalation Caspase8 Caspase-8 Activation Permeation->Caspase8 Caspase3 Caspase-3 Cleavage Caspase8->Caspase3 CellCycle SubG1 Cell Cycle Arrest Caspase3->CellCycle Apoptosis Apoptosis / Cytotoxicity CellCycle->Apoptosis Irreversible

Figure 1: Cytotoxicity and apoptosis induction pathway of triazolo-thiadiazole derivatives, necessitating strict PPE to prevent dermal and inhalation exposure.

Quantitative Bioactivity Profile

The stringent PPE requirements are grounded in the compound's quantitative bioactivity metrics. The table below summarizes the potency of the triazolo-thiadiazole class, dictating our operational boundaries.

ParameterValue Range / ObservationImplication for Handling
Cytotoxicity (IC50 / GI50) 0.079 – 8.284 µM (across various human cancer lines)[4]Highly potent; microgram-level systemic exposure can cause localized cellular death.
Antiproliferative Activity IC50 of 1.61 – 1.74 µM (SMMC-7721 cells)[1]Requires dedicated engineering controls (fume hood/BSC) to prevent aerosolization.
Predicted Oral Toxicity LD50 ≈ 2500 mg/kg (for related sulfonyl-derivatives)[5]Acute oral toxicity is moderate, but chronic inhalation/dermal risks remain severe.

Core PPE Matrix

Do not rely on standard laboratory attire. The following matrix outlines the mandatory PPE for handling 6-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in its raw, powdered form.

PPE CategorySpecificationCausality / Rationale
Hand Protection Double Nitrile Gloves (≥0.12mm thickness)Nitrile provides broad chemical resistance. Double gloving prevents breakthrough if the outer glove is compromised by DMSO or DMF (common solvents for thiadiazoles).
Respiratory N95/FFP2 Respirator (Minimum)Prevents the inhalation of aerosolized micro-particles during powder transfer and weighing.
Eye Protection Indirect Vented Safety GogglesPrevents conjunctival exposure to airborne dust or accidental solvent splashes. Standard safety glasses are insufficient.
Body Protection Disposable Tyvek® Lab CoatPrevents the accumulation of lipophilic powder on reusable woven cotton coats, eliminating the risk of chronic secondary exposure.

Operational Plan: Safe Solubilization and Aliquoting Workflow

This protocol is designed as a self-validating system . Do not proceed to the next step unless the validation criteria of the current step are met.

Step 1: Engineering Control Verification

  • Action: Conduct all powder handling inside a certified Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated chemical fume hood.

  • Validation: Verify the inward airflow (face velocity ~100 fpm) using the digital monitor. Self-Check: Tape a small piece of tissue to the bottom of the sash; a steady inward flutter confirms negative pressure.

Step 2: PPE Donning & "Shingling"

  • Action: Don the Tyvek coat, N95 respirator, and goggles. Don the inner pair of nitrile gloves. Pull the Tyvek coat cuffs over the inner gloves. Finally, don the outer pair of nitrile gloves over the coat cuffs.

  • Causality: This "shingling" method ensures that any powder settling on your sleeves slides off into the hood rather than funneling down into your glove.

Step 3: Anti-Static Weighing

  • Action: Weigh the compound using an anti-static weighing boat and a micro-spatula.

  • Causality: Static electricity causes lipophilic, dry powders to "jump" and aerosolize, creating an immediate inhalation hazard.

  • Validation: If the powder clings aggressively to the spatula or the sides of the primary container, pause immediately. Use an anti-static gun (e.g., Zerostat) to neutralize the charge before proceeding.

Step 4: In-Hood Solubilization

  • Action: Add your primary solvent (typically DMSO) directly to the pre-weighed vial inside the fume hood. Cap the vial tightly before removing it from the hood for vortexing.

  • Causality: DMSO is a powerful penetration enhancer. If a DMSO-thiadiazole solution contacts bare skin, the solvent will transport the cytotoxic compound directly through the dermal barrier and into the bloodstream.

Spill and Disposal Protocols

If a breach of containment occurs, follow this targeted chemical deactivation and disposal plan:

  • Dry Powder Spill: Do NOT sweep or use a standard vacuum, which will aerosolize the compound. Gently cover the spill with absorbent paper towels dampened with water (the compound is highly hydrophobic and will not dissolve). Wipe inward to consolidate the powder.

  • Solution Spill (DMSO/Organic Solvent): Cover immediately with universal chemical absorbent pads.

  • Chemical Deactivation: Decontaminate the surface with a 10% sodium hypochlorite (bleach) solution, followed by 70% ethanol. Causality: Oxidative environments (bleach) facilitate the degradation of the thiadiazole core, neutralizing its biological activity[6].

  • Disposal: Place all contaminated PPE, absorbent pads, and empty vials in clearly labeled, sealable chemical waste containers designated for "Cytotoxic/Highly Active Organic Compounds." Incineration is the only approved final disposal method.

References

  • Current Chemistry Letters. "Triazolo[3,4-b][1,3,4]thiadiazole molecules are found to be important tools in modern bioorganic and medicinal chemistry." Growing Science, 2025. Available at:[Link]

  • Janowska S., Paneth A., Wujec M. "Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review." Molecules (PMC), 2020. Available at:[Link]

  • "Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives." Pharmaceuticals (Basel) (PMC), 2025. Available at:[Link]

  • Wu, Sikai, et al. "Synthesis, Antibacterial Activity, and Mechanisms of Novel 6-Sulfonyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole Derivatives." Journal of Agricultural and Food Chemistry (ACS Publications), 2021. Available at:[Link]

  • "New Heparanase-Inhibiting Triazolo-Thiadiazoles Attenuate Primary Tumor Growth and Metastasis." PMC, NIH. Available at:[Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.